molecular formula C27H44O2 B15552435 (25R)-26-Hydroxycholest-4-en-3-one

(25R)-26-Hydroxycholest-4-en-3-one

Número de catálogo: B15552435
Peso molecular: 400.6 g/mol
Clave InChI: CXUORUGFOXGJNY-LUZKGJLSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(25R)-26-hydroxycholest-4-en-3-one is a 26-hydroxycholest-4-en-3-one in which the 25-position has R-configuration.

Propiedades

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18-,19-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUORUGFOXGJNY-LUZKGJLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (25R)-26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-26-Hydroxycholest-4-en-3-one is a significant oxysterol and a key intermediate in the acidic pathway of bile acid synthesis.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, biological functions, and relevant experimental protocols. The document is intended to serve as a foundational resource for professionals engaged in research and drug development in the fields of metabolic diseases, oncology, and neuroprotection.

Physicochemical Properties

This compound is a derivative of cholesterol characterized by a hydroxyl group at the C-26 position and an enone moiety in the A-ring.[2] These structural features contribute to its distinct chemical and biological properties.

Quantitative Data

The known physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for its structural precursor, cholest-4-en-3-one, is also included.

PropertyThis compoundCholest-4-en-3-one
Molecular Formula C₂₇H₄₄O₂[3][4]C₂₇H₄₄O
Molecular Weight 400.64 g/mol [3][4]384.6 g/mol [4]
Melting Point 136-138 °C79-82 °C[4]
Boiling Point No data availableNo data available
Appearance White to Off-White SolidSolid[4]
Solubility Slightly soluble in chloroform, ethyl acetate (B1210297), and methanol.Data not available

Note on Solubility: Like other sterol derivatives, this compound is a hydrophobic molecule with limited solubility in aqueous solutions. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or DMF.[5] The final concentration of the organic solvent in the aqueous medium should be kept low (typically below 0.5%) to avoid cytotoxicity.[5] The use of serum or bovine serum albumin (BSA) can aid in solubilizing the compound in cell culture media.[5]

Spectral Data

Detailed spectral data for this compound is not extensively available in the public domain. However, mass spectrometry is a key analytical technique for its identification and quantification.

Mass Spectrometry: A gas chromatography-mass spectrometry (GC-MS) spectrum is available for this compound. The exact mass is 400.334131 g/mol .[6] For quantitative analysis in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[7]

Synthesis

The synthesis of this compound is typically achieved through a two-stage process: the chemical synthesis of its precursor, (25R)-26-hydroxycholesterol, followed by enzymatic conversion.

Synthesis of (25R)-26-hydroxycholesterol from Diosgenin

A common starting material for the synthesis of (25R)-26-hydroxycholesterol is diosgenin. One reported method involves a four-step synthesis with an overall yield of 58%, utilizing a modified Clemmensen reduction and a Barton deoxygenation reaction.[9]

Enzymatic Conversion to this compound

The final step in the synthesis is the enzymatic conversion of (25R)-26-hydroxycholesterol. This reaction is catalyzed by cholesterol oxidase, which oxidizes the 3β-hydroxyl group to a 3-keto group and isomerizes the Δ⁵ double bond to a Δ⁴ double bond.[10]

G Diosgenin Diosgenin Precursor (25R)-26-Hydroxycholesterol Diosgenin->Precursor Chemical Synthesis (e.g., Modified Clemmensen reduction, Barton deoxygenation) Final_Product This compound Precursor->Final_Product Enzyme Cholesterol Oxidase Enzyme->Precursor

Caption: Synthetic pathway of this compound.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the "acidic" or "alternative" pathway of bile acid synthesis.[1] This pathway is initiated by the hydroxylation of cholesterol at the 27-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1]

While a direct signaling role for this compound has not been fully established, its structural similarity to other oxysterols suggests potential involvement in various biological processes.[11] Oxysterols are known to act as signaling molecules, particularly through the activation of Liver X Receptors (LXRs).

Hypothesized Liver X Receptor (LXR) Signaling Pathway

It is hypothesized that this compound can enter the cell and bind to LXR. Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) on the promoter regions of target genes, modulating their transcription. Key LXR target genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c, FASN).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound LXR LXR Compound->LXR Binds Complex_cyto LXR-RXR Heterodimer LXR->Complex_cyto RXR RXR RXR->Complex_cyto Complex_nu LXR-RXR Heterodimer Complex_cyto->Complex_nu Translocation LXRE LXR Response Element (LXRE) on DNA Complex_nu->LXRE Binds Target_Genes Target Genes (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Regulates Transcription Modulation of Gene Transcription Target_Genes->Transcription

Caption: Hypothesized LXR signaling pathway for this compound.

Potential Therapeutic Relevance
  • Metabolic Diseases: Due to its role in bile acid synthesis and potential activation of LXR, this compound is of interest for its therapeutic applications in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and atherosclerosis.[11]

  • Cancer: The cholest-4-en-3-one backbone is present in molecules that have shown effects on cancer cells.[2] For instance, cholest-4-en-3-one has been shown to decrease the viability of breast cancer cells.[2] A related compound, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, has demonstrated cytotoxic activities against human bladder and hepatic cancer cell lines.[2]

  • Neuroprotection: The parent compound, cholest-4-en-3-one, has been investigated for its neuroprotective properties, suggesting that this compound could have similar potential.[2]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the conversion of (25R)-26-hydroxycholesterol to this compound using cholesterol oxidase.[10]

Materials:

  • (25R)-26-hydroxycholesterol

  • Cholesterol oxidase (from Brevibacterium sp. or similar)

  • Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for substrate dissolution (e.g., acetone)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane/ethyl acetate mixture for chromatography

Procedure:

  • Dissolve a known amount of (25R)-26-hydroxycholesterol in a minimal amount of a suitable organic solvent (e.g., acetone).

  • Add the substrate solution to the potassium phosphate buffer to form a suspension or emulsion.[10]

  • Add cholesterol oxidase to the reaction mixture (a starting concentration of 0.1-1.0 U per mg of substrate can be used).[10]

  • Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation for 2 to 24 hours.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[10]

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

G Start Start Dissolve Dissolve (25R)-26-hydroxycholesterol in organic solvent Start->Dissolve Add_to_buffer Add to potassium phosphate buffer Dissolve->Add_to_buffer Add_enzyme Add Cholesterol Oxidase Add_to_buffer->Add_enzyme Incubate Incubate at 37°C (2-24h) Add_enzyme->Incubate Monitor Monitor reaction (TLC/HPLC) Incubate->Monitor Extract Extract with ethyl acetate Monitor->Extract Dry_concentrate Dry and Concentrate Extract->Dry_concentrate Purify Purify by column chromatography Dry_concentrate->Purify End End Purify->End

Caption: Experimental workflow for the enzymatic synthesis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on related compounds to assess the in vitro biological activity of this compound.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)

  • Complete growth medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (DMSO).[2]

  • Incubation: Incubate the plates for 48 or 72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a molecule of significant interest due to its central role in bile acid metabolism and its potential as a modulator of key signaling pathways implicated in various diseases. This guide has consolidated the available physicochemical data, synthetic methodologies, and biological context to facilitate further research and development. The provided experimental protocols offer a starting point for investigating the therapeutic potential of this compound. Further studies are warranted to fully elucidate its biological functions and establish its efficacy and safety in preclinical models.

References

The Biosynthesis of (25R)-26-Hydroxycholest-4-en-3-one in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-26-Hydroxycholest-4-en-3-one is a key intermediate in the alternative, or "acidic," pathway of bile acid biosynthesis in humans. This pathway is initiated by the hydroxylation of the cholesterol side chain and is distinct from the "neutral" pathway which begins with modification of the sterol nucleus. While the liver is the primary site of bile acid synthesis, the enzymes involved in the acidic pathway are also expressed in various extrahepatic tissues, suggesting broader physiological roles for its intermediates. This technical guide provides a comprehensive overview of the biosynthesis of (2S,25R)-26-hydroxycholesta-5,22-dien-3-one, detailing the enzymatic reactions, summarizing key quantitative data, and providing established experimental protocols for its study. The information presented is intended to support researchers and professionals in the fields of drug development, metabolic disorders, and steroid biochemistry in their investigation of this important metabolic pathway.

Biosynthetic Pathway

The biosynthesis of this compound from cholesterol is a two-step process involving the conversion of cholesterol to cholest-4-en-3-one, followed by the hydroxylation of the C-26 position.

Step 1: Formation of Cholest-4-en-3-one from Cholesterol

Another enzyme capable of this conversion is cholesterol oxidase , which catalyzes both the oxidation of the 3β-hydroxyl group of cholesterol to a ketone and the isomerization of the Δ5 double bond to the Δ4 position to form cholest-4-en-3-one.[4] While this enzyme is well-characterized in microorganisms, its direct, quantitatively significant role in this specific transformation in human tissues is less clear.

Step 2: Hydroxylation of Cholest-4-en-3-one

The second and final step is the hydroxylation of cholest-4-en-3-one at the C-26 position to form this compound. This reaction is catalyzed by the mitochondrial enzyme Sterol 27-hydroxylase , also known as cytochrome P450 27A1 (CYP27A1) .[5][6] Notably, studies have shown that CYP27A1 hydroxylates cholest-4-en-3-one at a significantly higher rate than cholesterol, with one study reporting an approximately 10-fold higher formation of the 27-hydroxy product from cholest-4-en-3-one compared to cholesterol.[7]

The following diagram illustrates the biosynthetic pathway:

Biosynthesis_Pathway Cholesterol Cholesterol Cholest4en3one Cholest-4-en-3-one Cholesterol->Cholest4en3one HSD3B7 / Cholesterol Oxidase Hydroxycholest4en3one This compound Cholest4en3one->Hydroxycholest4en3one CYP27A1 (Sterol 27-hydroxylase)

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Precise kinetic parameters for the enzymes in the human biosynthetic pathway of this compound are not extensively documented in the literature. The following tables summarize the available quantitative data for the key enzymes and the concentration of related metabolites.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateOrganism/SystemK_m_ (µM)V_max_ or k_cat_Citation
HSD3B7 7α-hydroxycholesterolHuman (recombinant)17.4k_cat_ = 24.7 min⁻¹[8]
7α,25-dihydroxycholesterolHuman (recombinant)12.0k_cat_ = 42.5 min⁻¹[8]
7α,27-dihydroxycholesterolHuman (recombinant)3.8k_cat_ = 27.8 min⁻¹[8]
Cholesterol Oxidase CholesterolBrevibacterium sterolicum-k_cat_ = 105 s⁻¹[9]
CholesterolStreptomyces hygroscopicus-k_cat_ = 202 s⁻¹[9]
CYP27A1 CholesterolRat Mitochondria150-[10]
Cholest-4-en-3-oneHuman (recombinant)Not Reported~10-fold higher than cholesterol[7]

Table 2: Endogenous Concentrations of Related Metabolites

MetaboliteBiological MatrixConcentration RangeCitation
7α-hydroxy-4-cholesten-3-oneHuman Plasma3 - 40 ng/mL[11]
4β-hydroxycholesterolHuman Plasma10 - 100 ng/mL[12]
(25R)26-HydroxycholesterolHuman Serum9.2 - 25.6 µ g/100 mL (Total)Not found in search results

Note: Specific quantitative data for the endogenous concentration of this compound in human tissues and plasma is not extensively reported in the available literature. The concentrations of related oxysterols are provided for context.

Experimental Protocols

The accurate quantification of this compound in biological matrices is essential for studying its biosynthesis and physiological roles. The following section provides detailed methodologies for the analysis of this and related compounds.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for oxysterol analysis.[13]

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., d7-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of oxysterols.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to achieve separation of isomers.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized for the specific mass spectrometer being used.

The following diagram illustrates the experimental workflow for quantification:

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 LLE Liquid-Liquid Extraction (MTBE) Centrifuge1->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis Data Acquisition

Caption: Experimental workflow for the quantification of the target molecule.

Protocol 2: In Vitro CYP27A1 Enzyme Activity Assay

This protocol provides a general framework for assessing the activity of recombinant human CYP27A1 with cholest-4-en-3-one as a substrate.

1. Reagents and Materials

  • Recombinant human CYP27A1.

  • Adrenodoxin (B1173346) and adrenodoxin reductase (required for electron transfer to CYP27A1).

  • NADPH.

  • Cholest-4-en-3-one substrate (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO).

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

2. Assay Procedure

  • Prepare a reaction mixture containing the reaction buffer, adrenodoxin, adrenodoxin reductase, and recombinant CYP27A1 in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, cholest-4-en-3-one, and NADPH.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.

  • Terminate the reaction by adding the quenching solution.

  • Vortex and centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of this compound using the LC-MS/MS method described in Protocol 1.

3. Kinetic Analysis

  • To determine the K_m_ and V_max_ values, perform the assay with varying concentrations of cholest-4-en-3-one while keeping the concentrations of all other components constant.

  • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software package.

The logical relationship for the enzyme assay is depicted below:

Enzyme_Assay_Logic cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis_assay Product Analysis Enzyme_Mix Prepare Enzyme Mix (CYP27A1, Adrenodoxin, Adrenodoxin Reductase) Preincubation Pre-incubate Enzyme Mix Enzyme_Mix->Preincubation Substrate_Prep Prepare Substrate (Cholest-4-en-3-one) Initiation Initiate with Substrate & NADPH Substrate_Prep->Initiation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Extraction Product Extraction Termination->Extraction LCMS_Analysis LC-MS/MS Quantification Extraction->LCMS_Analysis Kinetic_Analysis Kinetic Parameter Calculation (Km, Vmax) LCMS_Analysis->Kinetic_Analysis Determine Product Concentration

Caption: Logical workflow for a CYP27A1 enzyme activity assay.

Conclusion

The biosynthesis of this compound is a key step in the acidic pathway of bile acid synthesis, catalyzed by the sequential action of 3β-hydroxysteroid dehydrogenase/isomerase-like enzymes and CYP27A1. While our understanding of this pathway has grown, further research is needed to fully elucidate the specific kinetic parameters of the human enzymes involved and to quantify the endogenous levels of this metabolite in various tissues. The experimental protocols provided in this guide offer a robust framework for researchers to address these knowledge gaps and to further investigate the physiological and pathological significance of this compound in human health and disease.

References

The Role of CYP27A1 in (25R)-26-Hydroxycholest-4-en-3-one Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 27A1 (CYP27A1), also known as sterol 27-hydroxylase, is a critical mitochondrial enzyme in the alternative "acidic" pathway of bile acid synthesis. This pathway is a significant contributor to cholesterol homeostasis, and its dysregulation has been implicated in various metabolic diseases. This technical guide provides an in-depth analysis of the pivotal role of CYP27A1 in the synthesis of (25R)-26-Hydroxycholest-4-en-3-one, a key intermediate in this metabolic route. We will delve into the enzymatic function of CYP27A1, its substrate specificity, the broader metabolic context, relevant signaling pathways, and detailed experimental protocols for its study.

Metabolic Pathway: The Alternative Route to Bile Acids

The synthesis of this compound is a key step in the alternative pathway of bile acid synthesis, which is initiated by CYP27A1. This pathway provides an alternative to the classic "neutral" pathway, which is initiated by cholesterol 7α-hydroxylase (CYP7A1).[1][2]

The immediate precursor to this compound is cholest-4-en-3-one.[3] The conversion is a hydroxylation reaction catalyzed by CYP27A1, introducing a hydroxyl group at the C26 position of the cholesterol side chain.[3]

Metabolic Pathway Metabolic Synthesis of this compound Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Multiple Steps Product This compound Cholest_4_en_3_one->Product CYP27A1 (Sterol 27-hydroxylase) Bile_Acids Further Bile Acid Synthesis Product->Bile_Acids

Caption: Synthesis of this compound via CYP27A1.

Enzymatic Function and Substrate Specificity of CYP27A1

CYP27A1 is a versatile enzyme with broad substrate specificity. While it is well-established that CYP27A1 hydroxylates cholesterol to initiate the acidic pathway, research has demonstrated that it exhibits a significantly higher affinity for sterols with a 3-oxo-Δ4 structure.

Quantitative Data
SubstrateRelative Conversion Rate by CYP27A1Reference
Cholest-4-en-3-one~10-fold higher than cholesterol
CholesterolBaseline

Table 1: Comparative substrate conversion by CYP27A1.

For context, the apparent Km of CYP27A1 for cholesterol has been reported to be in the range of 150-400 µM, with the accessibility of the substrate to the mitochondrial enzyme being a significant factor influencing this value. The markedly higher conversion rate of cholest-4-en-3-one suggests a lower Km and/or a higher kcat for this substrate compared to cholesterol.

Regulation of CYP27A1 Activity and Expression

The expression and activity of CYP27A1 are under complex regulatory control, involving both nuclear receptors and hormonal signaling pathways. This regulation ensures a fine-tuned response to the body's metabolic state.

Nuclear Receptor Regulation

Nuclear receptors such as the Pregnane X Receptor (PXR) and Liver X Receptor (LXR) play a role in modulating CYP27A1 expression. For instance, activation of PXR has been shown to induce CYP27A1 expression.

Nuclear Receptor Regulation Regulation of CYP27A1 by Nuclear Receptors PXR PXR CYP27A1_Gene CYP27A1 Gene PXR->CYP27A1_Gene Induces Transcription LXR LXR LXR->CYP27A1_Gene Modulates CYP27A1_Protein CYP27A1 Protein CYP27A1_Gene->CYP27A1_Protein Expression

Caption: CYP27A1 gene expression is regulated by nuclear receptors.

Hormonal Regulation

A variety of hormones have been shown to influence the expression of the CYP27A1 gene. This hormonal control integrates cholesterol metabolism with the broader endocrine system.

Hormone/FactorEffect on CYP27A1 ExpressionReference
Growth Hormone (GH)Induction
Insulin-like Growth Factor-1 (IGF-1)Induction
Dexamethasone (Glucocorticoid)Induction
Thyroid Hormones (T3/T4)Repression
EstrogensDownregulation (in liver cells)
AndrogensUpregulation (in liver cells)

Table 2: Hormonal regulation of CYP27A1 expression.

Hormonal Regulation Hormonal Control of CYP27A1 Gene Expression cluster_inducers Inducers cluster_repressors Repressors GH Growth Hormone CYP27A1_Gene CYP27A1 Gene GH->CYP27A1_Gene IGF1 IGF-1 IGF1->CYP27A1_Gene DEX Dexamethasone DEX->CYP27A1_Gene Androgens Androgens Androgens->CYP27A1_Gene TH Thyroid Hormones TH->CYP27A1_Gene Estrogens Estrogens Estrogens->CYP27A1_Gene

Caption: Hormonal induction and repression of CYP27A1 gene expression.

Experimental Protocols

In Vitro CYP27A1 Enzyme Activity Assay

This protocol outlines a general method for assessing the activity of recombinant CYP27A1 in converting cholest-4-en-3-one to this compound.

Materials:

  • Recombinant human CYP27A1

  • Adrenodoxin (B1173346) (redox partner)

  • Adrenodoxin reductase (redox partner)

  • NADPH

  • Cholest-4-en-3-one (substrate)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, adrenodoxin, and adrenodoxin reductase.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the substrate (cholest-4-en-3-one, dissolved in a suitable solvent like ethanol) and recombinant CYP27A1 to the pre-incubated mixture. Initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of this compound produced.

  • Kinetic Analysis: To determine apparent Km and Vmax, perform the assay with varying concentrations of the cholest-4-en-3-one substrate.

Experimental Workflow Workflow for In Vitro CYP27A1 Activity Assay Start Prepare Reaction Mixture Preincubation Pre-incubate at 37°C Start->Preincubation Add_Substrate_Enzyme Add Substrate & Enzyme Preincubation->Add_Substrate_Enzyme Add_NADPH Initiate with NADPH Add_Substrate_Enzyme->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Quench Terminate Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: General workflow for a CYP27A1 enzyme activity assay.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of the target analyte in biological matrices.

Sample Preparation (from Plasma/Serum):

  • Aliquoting: Aliquot the plasma or serum sample into a clean tube.

  • Internal Standard: Add a deuterated internal standard.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Extraction: Perform a liquid-liquid extraction using a solvent such as methyl tert-butyl ether (MTBE) to isolate the sterols.

  • Evaporation: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Chromatography: Utilize a C18 or a phenyl-hexyl column for optimal separation. A gradient elution with mobile phases such as water with formic acid and acetonitrile/methanol is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound and the internal standard must be optimized.

ParameterTypical Value
LC Column C18 or Phenyl-Hexyl
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol
Ionization Mode ESI+ or APCI+
Detection Mode MRM

Table 3: Typical LC-MS/MS parameters for this compound analysis.

Conclusion

CYP27A1 plays a central and efficient role in the synthesis of this compound from its precursor, cholest-4-en-3-one, within the alternative pathway of bile acid synthesis. The high catalytic efficiency of CYP27A1 for 3-oxo-Δ4 steroids highlights the importance of this specific metabolic conversion. The intricate regulation of CYP27A1 by nuclear receptors and hormones underscores its integration into the broader network of metabolic control. The provided experimental protocols offer a foundation for researchers to further investigate the function of CYP27A1 and the physiological and pathological significance of this compound. Further elucidation of the specific kinetics and regulatory nuances of this enzymatic step will be crucial for developing novel therapeutic strategies targeting metabolic diseases.

References

The Chemical Synthesis of (25R)-26-Hydroxycholest-4-en-3-one from Diosgenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of (25R)-26-Hydroxycholest-4-en-3-one, a significant oxysterol, utilizing the readily available plant-derived steroid, diosgenin (B1670711), as the starting material. This document outlines the multi-step synthetic pathway, presents detailed experimental protocols for the key transformations, and summarizes quantitative and spectroscopic data for the principal compounds involved.

Introduction

This compound is a crucial oxysterol involved in various biological processes, including lipid metabolism and cholesterol homeostasis. Its synthesis is of considerable interest to researchers in medicinal chemistry and drug development. Diosgenin, a naturally occurring steroidal sapogenin extracted from yams of the Dioscorea genus, serves as a cost-effective and stereochemically rich starting material for the synthesis of a wide array of steroidal compounds. The synthetic route described herein follows a well-established pathway involving the modification of the diosgenin side chain and subsequent transformation of the steroid nucleus.

Overall Synthetic Pathway

The synthesis of this compound from diosgenin is a multi-step process that can be broadly divided into three key stages:

  • Modified Clemmensen Reduction: The spiroketal side chain of diosgenin is opened to form (25R)-cholest-5-ene-3β,16β,26-triol.

  • Barton Deoxygenation: The C-16β hydroxyl group of the resulting triol is selectively removed to yield (25R)-cholest-5-ene-3β,26-diol, also known as (25R)-26-hydroxycholesterol.

  • Oppenauer Oxidation: The 3β-hydroxyl group of (25R)-cholest-5-ene-3β,26-diol is oxidized to a ketone, and the double bond is isomerized from the Δ⁵ to the Δ⁴ position to afford the final product, this compound.

A four-step synthesis of (25R)-cholest-5-en-3β,26-diol from diosgenin has been reported with an overall yield of 58%[1][2].

Data Presentation

Summary of Synthetic Transformations and Yields
StepTransformationStarting MaterialProductKey ReagentsReported Overall Yield (from Diosgenin to Product)
1Modified Clemmensen ReductionDiosgenin(25R)-cholest-5-ene-3β,16β,26-triolAmalgamated Zinc, Hydrochloric AcidNot individually reported, but part of a high-yield sequence.
2Barton Deoxygenation(25R)-cholest-5-ene-3β,16β,26-triol(25R)-cholest-5-ene-3β,26-diolThiocarbonyl derivative, Tributyltin hydride (Bu₃SnH), AIBN58% (for the four steps from diosgenin)[1][2]
3Oppenauer Oxidation(25R)-cholest-5-ene-3β,26-diolThis compoundAluminum isopropoxide, AcetoneNot explicitly reported for this specific substrate.
Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR Data (CDCl₃)¹³C NMR Data (CDCl₃)Mass Spectrometry Data
(25R)-cholest-5-ene-3β,26-diolC₂₇H₄₆O₂402.66δ 5.35 (m, 1H, H-6), 3.52 (m, 1H, H-3), 3.49 (dd, J=10.5, 5.5 Hz, 1H, H-26a), 3.37 (dd, J=10.5, 6.5 Hz, 1H, H-26b), 1.01 (s, 3H, H-19), 0.92 (d, J=6.5 Hz, 3H, H-21), 0.79 (d, J=6.5 Hz, 3H, H-27), 0.68 (s, 3H, H-18) [Data inferred from similar cholesterol structures][3][4][5]δ 140.8 (C-5), 121.7 (C-6), 71.8 (C-3), 67.9 (C-26), 56.8, 56.1, 50.2, 42.3, 42.2, 39.8, 37.3, 36.5, 35.8, 31.9, 31.7, 31.0, 28.3, 24.3, 22.8, 21.1, 20.8, 19.4, 18.8, 17.4, 16.4, 11.9 [Data inferred from similar cholesterol structures][5][6]Not readily available.
This compoundC₂₇H₄₄O₂400.64δ 5.73 (s, 1H, H-4), 3.50 (dd, J=10.6, 5.4 Hz, 1H, H-26a), 3.38 (dd, J=10.6, 6.4 Hz, 1H, H-26b), 1.19 (s, 3H, H-19), 0.92 (d, J=6.5 Hz, 3H, H-21), 0.80 (d, J=6.6 Hz, 3H, H-27), 0.72 (s, 3H, H-18) [Data inferred from cholest-4-en-3-one structure][7]δ 199.6 (C-3), 171.7 (C-5), 123.8 (C-4), 67.9 (C-26), 56.0, 55.8, 53.9, 42.5, 39.6, 38.6, 36.5, 35.7, 35.6, 34.0, 33.0, 32.0, 28.2, 24.2, 22.8, 21.0, 20.7, 18.7, 17.4, 16.4, 12.0 [Data inferred from cholest-4-en-3-one structure][7]GC-MS data available, confirming the molecular weight and fragmentation pattern.[8]

Experimental Protocols

The following protocols are representative procedures based on established methodologies for the synthesis of this compound from diosgenin.

Step 1: Modified Clemmensen Reduction of Diosgenin

This procedure details the opening of the spiroketal side chain of diosgenin to yield (25R)-cholest-5-ene-3β,16β,26-triol.

  • Reagents and Materials:

    • Diosgenin

    • Zinc dust, activated

    • Mercuric chloride (HgCl₂) (for amalgamation - optional, mercury-free alternatives are preferred for environmental reasons)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate (B1210297)

    • Acetic anhydride (B1165640)

    • Sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Activation of Zinc: In a fume hood, activate zinc dust by stirring it with a dilute HCl solution. Decant the acid and wash the zinc with water, followed by ethanol (B145695) and diethyl ether. Dry the activated zinc under vacuum.

    • Reaction Setup: Suspend the activated zinc in a mixture of ethyl acetate and acetic anhydride in a round-bottom flask equipped with a stirrer and a dropping funnel.

    • Addition of Diosgenin: Dissolve diosgenin in ethyl acetate and add it to the stirred zinc suspension.

    • Reduction: Cool the mixture in an ice bath. Add concentrated hydrochloric acid dropwise to the vigorously stirred mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Workup: Once the reaction is complete, filter the mixture to remove excess zinc. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure (25R)-cholest-5-ene-3β,16β,26-triol.

Step 2: Barton Deoxygenation of (25R)-cholest-5-ene-3β,16β,26-triol

This step involves the selective removal of the C-16β hydroxyl group.

  • Reagents and Materials:

    • (25R)-cholest-5-ene-3β,16β,26-triol

    • Phenyl chlorothionoformate

    • Pyridine (B92270)

    • Tributyltin hydride (Bu₃SnH)

    • Azobisisobutyronitrile (AIBN)

    • Toluene (B28343), anhydrous

    • Diethyl ether

    • Copper (II) sulfate solution

    • Potassium fluoride (B91410) solution

    • Silica gel for column chromatography

  • Procedure:

    • Formation of the Thiocarbonyl Derivative: Dissolve the triol in pyridine and cool in an ice bath. Add phenyl chlorothionoformate dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Workup of Thiocarbonyl Derivative: Dilute the reaction mixture with diethyl ether and wash with a cold copper (II) sulfate solution to remove pyridine. Subsequently, wash with water and brine. Dry the organic layer and concentrate to yield the crude thiocarbonyl intermediate.

    • Deoxygenation: Dissolve the crude intermediate in anhydrous toluene under an inert atmosphere (e.g., argon). Add a catalytic amount of AIBN and tributyltin hydride.

    • Reaction: Heat the mixture to reflux (approximately 110 °C) for several hours, monitoring the reaction by TLC.

    • Workup: After cooling, remove the toluene under reduced pressure. Treat the residue with a potassium fluoride solution to precipitate the tin byproducts. Filter and extract the product into an organic solvent.

    • Purification: Purify the crude product by column chromatography on silica gel to afford (25R)-cholest-5-ene-3β,26-diol.

Step 3: Oppenauer Oxidation of (25R)-cholest-5-ene-3β,26-diol

This final step converts the 3β-hydroxy-Δ⁵-steroid to the 3-keto-Δ⁴-steroid.

  • Reagents and Materials:

    • (25R)-cholest-5-ene-3β,26-diol

    • Aluminum isopropoxide

    • Acetone (as both solvent and hydride acceptor)

    • Toluene, anhydrous

    • Dilute sulfuric acid or Rochelle's salt solution

    • Ethyl acetate

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: Dissolve (25R)-cholest-5-ene-3β,26-diol in a mixture of anhydrous toluene and acetone.

    • Addition of Reagent: Add aluminum isopropoxide to the solution.

    • Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by TLC.

    • Workup: Cool the reaction mixture and add dilute sulfuric acid or a saturated solution of Rochelle's salt to decompose the aluminum complexes. Extract the product with ethyl acetate.

    • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Synthetic_Workflow Diosgenin Diosgenin Triol (25R)-cholest-5-ene-3β,16β,26-triol Diosgenin->Triol Modified Clemmensen Reduction Diol (25R)-cholest-5-ene-3β,26-diol Triol->Diol Barton Deoxygenation Final_Product This compound Diol->Final_Product Oppenauer Oxidation Logical_Relationships cluster_start Starting Material cluster_transformations Key Transformations cluster_product Final Product Diosgenin Diosgenin (Spiroketal Side Chain) Side_Chain_Opening Spiroketal Ring Opening Diosgenin->Side_Chain_Opening Selective_Deoxygenation Selective C-16β -OH Removal Side_Chain_Opening->Selective_Deoxygenation Oxidation_Isomerization Oxidation of C-3 -OH & Δ⁵ to Δ⁴ Isomerization Selective_Deoxygenation->Oxidation_Isomerization Final_Product This compound (α,β-Unsaturated Ketone) Oxidation_Isomerization->Final_Product

References

In-Depth Technical Guide to the Structural Characterization of (25R)-26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Biological Significance

(25R)-26-Hydroxycholest-4-en-3-one is a C27 steroid and a member of the cholestanoid class of molecules.[1] Its structure features a ketone group at the C-3 position and a double bond between the C-4 and C-5 positions of the steroid nucleus, which is characteristic of cholestanoids that have undergone oxidation and isomerization from a cholesterol precursor.[2] The molecule has a molecular formula of C₂₇H₄₄O₂ and a molecular weight of 400.64 g/mol .[3]

This compound is a naturally occurring intermediate in the "acidic" or "alternative" pathway of bile acid synthesis in humans.[4] This pathway is initiated by the hydroxylation of cholesterol at the C-27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[4] The resulting 27-hydroxycholesterol (B1664032) is further metabolized, with this compound being a key downstream intermediate.[4] Bile acids are crucial for the digestion and absorption of dietary fats and also act as signaling molecules in various metabolic processes.[4]

While direct evidence of the biological activities of this compound is limited, the cholest-4-en-3-one backbone is present in molecules that have shown potential anticancer and neuroprotective effects.[5]

Structural Characterization Data

A complete set of experimentally determined spectroscopic data for this compound is not currently available in peer-reviewed literature. However, mass spectrometry data has been reported. To facilitate the structural elucidation of this compound, the available mass spectrometry data is presented below, along with spectroscopic data from structurally similar compounds for comparative analysis.

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for this compound is available in the SpectraBase database.[6]

Table 1: GC-MS Data for this compound

ParameterValueReference
Molecular FormulaC₂₇H₄₄O₂[6]
Molecular Weight400.6 g/mol [6]
Exact Mass400.334131 g/mol [6]
InChIKeyCXUORUGFOXGJNY-LUZKGJLSSA-N[6]
Spectroscopic Data of Structurally Related Compounds

The following tables summarize ¹H NMR, ¹³C NMR, and IR data for compounds that are structurally similar to this compound. This information can serve as a valuable reference for the interpretation of spectroscopic data for the target molecule.

Table 2: ¹H and ¹³C NMR Data for Cholest-4-en-3-one (Parent Backbone)

Feature¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
C-4 (olefinic)5.73 (s, 1H)123.8
C-5 (olefinic)-171.8
C-3 (keto)-199.6
C-19 (methyl)1.18 (s, 3H)17.4
C-18 (methyl)0.72 (s, 3H)12.0
Data adapted from publicly available spectral databases for cholest-4-en-3-one and may serve as a reference for interpreting spectra of its hydroxylated metabolites.

Table 3: Spectroscopic Data for a Related Dihydroxycholestanone

CompoundTechniqueKey Spectral FeaturesReference
(25R)-26-acetoxy-3β,5α-dihydroxycholest-6-one¹H NMR (400 MHz, DMSO-d₆)δ 4.39 (d, J = 4.1 Hz, 1H), 4.17 (d, J = 5.5 Hz, 1H), 3.86 (dd, J = 10.7, 6.0 Hz, 1H), 3.78 (dd, J = 10.7, 6.6 Hz, 2H), 2.00 (s, 3H), 1.02 (s, 3H), 0.88 (d, J = 6.3 Hz, 3H), 0.86 (d, J = 6.7 Hz, 3H), 0.63 (s, 3H)[7]
¹³C NMR (100 MHz, DMSO-d₆)δ 212.7, 170.8, 79.6, 69.1, 65.7, 56.4, 56.0, 44.2, 43.1, 42.4, 41.9, 37.3, 36.2, 36.0, 35.6, 33.6, 32.4, 30.9, 30.0, 28.2, 24.0, 23.2, 21.5, 21.1, 18.9, 17.0, 14.0, 12.3[7]
HRMS (ESI)[M + H]⁺ m/z calcd for C₂₉H₄₉O₅ 477.3580, found: 477.3578[7]

Experimental Protocols

The following protocols are adapted from established methodologies for the analysis of sterols and related compounds and can be applied to the structural characterization of this compound.[8][9][10]

Lipid Extraction from Biological Matrices (Modified Bligh-Dyer Method)

This protocol is suitable for the extraction of sterols from cell cultures or plasma.[8][9]

Materials:

  • Phosphate Buffered Saline (PBS), ice-cold

  • Chloroform (B151607):Methanol (1:2, v/v), ice-cold

  • Deuterated internal standard (e.g., d7-cholesterol)

  • 15 mL screw-cap glass culture tubes

  • Cell scraper

  • Centrifuge

Procedure:

  • Place the culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with 3 mL of cold PBS.

  • Add 1.6 mL of cold PBS to the cells and scrape them from the dish.

  • Transfer the cell suspension to a 15 mL glass tube.

  • Add 6 mL of chloroform:methanol (1:2, v/v) to the cell suspension.

  • Add an appropriate amount of deuterated internal standard for quantification.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2600 rpm for 5 minutes to pellet the precipitate.

  • Transfer the supernatant to a new 15 mL glass tube.

  • Add 2 mL of chloroform and 2 mL of PBS to the supernatant.

  • Vortex for 1 minute and centrifuge at 2400 rpm for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean vial.

  • Evaporate the solvent under a stream of nitrogen.

  • The dried lipid extract is now ready for further purification or analysis.

Solid-Phase Extraction (SPE) for Sterol Fraction Cleanup

This protocol is used to purify the sterol fraction from the total lipid extract.[8]

Materials:

Procedure:

  • Dissolve the dried lipid extract in 1 mL of toluene.

  • Condition a silica SPE cartridge with 2 mL of hexane.

  • Load the dissolved lipid extract onto the SPE cartridge.

  • Wash the cartridge with 1 mL of hexane to elute nonpolar lipids.

  • Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.

  • Evaporate the solvent from the eluted fraction under a stream of nitrogen.

  • The purified sterol fraction can be reconstituted in an appropriate solvent for analysis.

LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of the target compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B should be optimized to achieve separation from other isomers.

MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion of the analytical standards.

Visualizations

Signaling Pathway

This compound is an intermediate in the acidic pathway of bile acid synthesis. The following diagram illustrates a simplified schematic of this pathway.

BileAcidSynthesis Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Hydroxycholesterol (25R)-26-Hydroxycholesterol CYP27A1->Hydroxycholesterol Oxidase 3β-HSD Hydroxycholesterol->Oxidase Target (25R)-26-Hydroxycholest- 4-en-3-one Oxidase->Target FurtherMetabolism Further Metabolism Target->FurtherMetabolism BileAcids Bile Acids FurtherMetabolism->BileAcids

Caption: Simplified schematic of the acidic pathway of bile acid synthesis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the quantification of this compound in a biological sample.

AnalyticalWorkflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Extraction Lipid Extraction (Modified Bligh-Dyer) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification of This compound Data->Quantification

References

The Natural Occurrence of 26-Hydroxycholest-4-en-3-one in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of 26-Hydroxycholest-4-en-3-one. This oxysterol is a key intermediate in the alternative, or "acidic," pathway of bile acid synthesis. This document details its metabolic context, the enzymatic reactions governing its formation, and its potential interactions with nuclear receptors that regulate lipid homeostasis. While quantitative data for this specific molecule in biological matrices remains limited, this guide consolidates the current understanding and provides detailed experimental protocols for its analysis and for studying its biosynthesis. The included diagrams of signaling pathways and experimental workflows offer a visual guide for researchers in metabolic diseases, steroid biochemistry, and drug development.

Introduction

26-Hydroxycholest-4-en-3-one is a C27 steroid and an oxidized derivative of cholesterol, placing it in the family of oxysterols. These molecules are not only precursors to bile acids but also act as crucial signaling molecules in various physiological processes. 26-Hydroxycholest-4-en-3-one is specifically recognized as a key intermediate in the acidic pathway of bile acid synthesis, an alternative route to the classic (neutral) pathway for cholesterol catabolism.[1][2] Understanding the natural occurrence, biosynthesis, and physiological roles of 26-Hydroxycholest-4-en-3-one is vital for research into metabolic disorders such as dyslipidemia and diseases related to bile acid metabolism.[3][4]

Natural Occurrence and Biosynthesis

The primary documented natural occurrence of 26-Hydroxycholest-4-en-3-one is as an endogenous metabolite in humans.[5] It is a pivotal intermediate in the acidic pathway of bile acid synthesis, which is particularly important in the brain and under certain pathological conditions.[5]

The biosynthesis of 26-Hydroxycholest-4-en-3-one from cholesterol involves a multi-step enzymatic process:

  • 26-Hydroxylation of Cholesterol: The initial and rate-limiting step is the hydroxylation of cholesterol at the 26th position (often referred to as the 27th position in the context of the enzyme's name) to form (25R)-26-hydroxycholesterol. This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1) .[5][6] This enzyme is widely distributed in various tissues.[6]

  • Oxidation to 26-Hydroxycholest-4-en-3-one: Subsequently, (25R)-26-hydroxycholesterol is converted to 26-Hydroxycholest-4-en-3-one. This conversion involves the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position. While the specific enzyme for this step is not definitively identified in all contexts, 3β-hydroxysteroid dehydrogenase/isomerase (HSD3B) enzymes are known to catalyze this type of reaction for other oxysterols in the bile acid synthesis pathway.[5][6]

An alternative and more efficient pathway to 26-Hydroxycholest-4-en-3-one involves the direct 26-hydroxylation of cholest-4-en-3-one by CYP27A1.[2] Cholest-4-en-3-one itself is a metabolite of cholesterol.

Quantitative Data

Direct quantitative data on the concentration of 26-Hydroxycholest-4-en-3-one in biological tissues and fluids is limited in the current scientific literature. However, the levels of its precursors and related metabolites in the bile acid synthesis pathways have been measured and can provide a valuable context for researchers. The following table summarizes available data for these related compounds.

CompoundMatrixConcentrationReference
7α-hydroxy-4-cholesten-3-one (C4)SerumMedian: 12 ng/mL (Range: 3-40 ng/mL) in healthy subjects. Levels can be significantly higher in conditions with high bile acid production (e.g., cholestyramine treatment, ileal resection) and lower in conditions with low bile acid production (e.g., extrahepatic cholestasis, liver cirrhosis).[7][8]
7α,25-dihydroxy-3-oxocholest-4-en-26-oic acidCerebrospinal Fluid (CSF)1.6 ± 0.4 ng/mL[9]
7α,24-dihydroxy-3-oxocholest-4-en-26-oic acidCerebrospinal Fluid (CSF)0.3 ± 0.1 ng/mL[9]
(25R)26-hydroxycholesterolCerebrospinal Fluid (CSF)0.10 ± 0.03 ng/mL in control patients; 0.14 ± 0.07 ng/mL in patients with relapsing-remitting multiple sclerosis.[10]
7α,(25R)26-dihydroxycholest-4-en-3-oneCerebrospinal Fluid (CSF)0.02 ± 0.01 ng/mL in control patients; 0.03 ± 0.01 ng/mL in patients with amyotrophic lateral sclerosis.[10]

Signaling Pathways and Biological Significance

The primary biological significance of 26-Hydroxycholest-4-en-3-one is its role as an intermediate in the acidic pathway of bile acid synthesis.[5] Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins and also function as signaling molecules that regulate their own synthesis and influence lipid, glucose, and energy metabolism.[5]

The synthesis of 26-Hydroxycholest-4-en-3-one is intricately regulated by a network of nuclear receptors that control the expression and activity of the key enzymes involved, particularly CYP27A1.

  • Liver X Receptors (LXRs): Oxysterols, including the precursor 26-hydroxycholesterol, are known endogenous ligands for LXRs.[3] LXR activation plays a role in cholesterol efflux and influences the expression of genes involved in lipid metabolism.[3]

  • Farnesoid X Receptor (FXR): Bile acids themselves activate FXR, which in turn induces the expression of the small heterodimer partner (SHP). SHP then represses the transcription of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway, creating a negative feedback loop.[1][11] While its direct effect on the acidic pathway is less defined, it highlights the complex regulatory network.

  • Pregnane X Receptor (PXR): The parent compound, cholest-4-en-3-one, has been identified as an activator of PXR, a key regulator of xenobiotic and endobiotic metabolism.[12]

  • Steroidogenic Factor 1 (SF-1): The precursor, 26-hydroxycholesterol, has been shown to activate SF-1, a critical regulator of steroidogenesis.[12]

While a direct signaling role for 26-Hydroxycholest-4-en-3-one has not been definitively established, its precursor, cholest-4-en-3-one, has demonstrated biological activity, including the suppression of body weight gain and body fat accumulation in animal models.[5] This suggests that intermediates in this pathway may have physiological roles beyond being metabolic stepping stones.[5]

Visualizing the Metabolic and Signaling Pathways

Bile_Acid_Synthesis_Alternative_Pathway cluster_regulation Regulation Cholesterol Cholesterol _26_Hydroxycholesterol (25R)-26-Hydroxycholesterol Cholesterol->_26_Hydroxycholesterol CYP27A1 Cholest_4_en_3_one Cholest_4_en_3_one _26_Hydroxycholest_4_en_3_one 26-Hydroxycholest-4-en-3-one Cholest_4_en_3_one->_26_Hydroxycholest_4_en_3_one CYP27A1 (more efficient) PXR PXR Cholest_4_en_3_one->PXR activates _26_Hydroxycholesterol->_26_Hydroxycholest_4_en_3_one HSD3B LXR LXR _26_Hydroxycholesterol->LXR activates SF1 SF-1 _26_Hydroxycholesterol->SF1 activates Bile_Acids Bile_Acids _26_Hydroxycholest_4_en_3_one->Bile_Acids FXR FXR Bile_Acids->FXR activates

Caption: Biosynthesis of 26-Hydroxycholest-4-en-3-one via the alternative pathway and its regulation.

Experimental Protocols

Quantification of 26-Hydroxycholest-4-en-3-one in Plasma by LC-MS/MS

This protocol outlines a robust method for the extraction and analysis of 26-Hydroxycholest-4-en-3-one from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13]

Materials and Reagents:

  • Plasma samples collected in K2-EDTA tubes

  • Internal Standard (IS): Deuterated 26-Hydroxycholest-4-en-3-one (e.g., d7-26-Hydroxycholest-4-en-3-one)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of ≥10,000 x g at 4°C

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid

    • Gradient: A gradient elution should be optimized to achieve good separation from isomers.

    • Flow Rate: 0.2-0.6 mL/min

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for 26-Hydroxycholest-4-en-3-one and the internal standard must be determined by direct infusion of standards.

Data Analysis: The concentration of 26-Hydroxycholest-4-en-3-one in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve.[1]

LC_MS_Workflow Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation with Acetonitrile Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General workflow for the quantification of 26-Hydroxycholest-4-en-3-one in plasma.

In Vitro Assay for CYP27A1 Activity

This protocol describes a method to determine the enzymatic activity of recombinant human CYP27A1 in the synthesis of 26-Hydroxycholest-4-en-3-one from cholest-4-en-3-one.[2][3]

Materials and Reagents:

  • Recombinant human CYP27A1 enzyme

  • Adrenodoxin (B1173346) and adrenodoxin reductase (electron transfer partners for CYP27A1)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Substrate: Cholest-4-en-3-one dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • Quenching solution (e.g., ice-cold acetonitrile or methanol) containing an internal standard

Enzyme Reaction:

  • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, adrenodoxin, adrenodoxin reductase, and the substrate at various concentrations.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a pre-warmed solution of NADPH and the recombinant CYP27A1 enzyme.

  • Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by adding the quenching solution.

Product Analysis:

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant for the formation of 26-Hydroxycholest-4-en-3-one using an optimized LC-MS/MS method as described in section 5.1.

Data Analysis: Quantify the amount of 26-Hydroxycholest-4-en-3-one formed to determine the enzyme activity. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Enzyme_Assay_Workflow Reaction_Setup Prepare Reaction Mixture (Buffer, Co-factors, Substrate) Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Reaction_Initiation Initiate with CYP27A1 and NADPH Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Quenching Quench Reaction and Add Internal Standard Incubation->Reaction_Quenching Centrifugation Centrifugation Reaction_Quenching->Centrifugation LC_MS_Analysis Analyze Supernatant by LC-MS/MS Centrifugation->LC_MS_Analysis Data_Analysis Quantify Product and Determine Enzyme Kinetics LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for the in vitro CYP27A1 enzyme activity assay.

Conclusion

26-Hydroxycholest-4-en-3-one is a naturally occurring intermediate in the acidic pathway of bile acid synthesis in humans. While its direct quantification in biological systems is not yet widely reported, its role as a metabolite of cholesterol and a precursor to bile acids makes it a molecule of significant interest for researchers in metabolic diseases. The provided experimental protocols for its quantification and the study of its biosynthesis offer a solid foundation for further investigation. Elucidating the full extent of its biological activities, including its potential interactions with nuclear receptors, will be crucial for understanding its role in health and disease and for exploring its potential as a therapeutic target or biomarker.

References

Metabolic Fate of (25R)-26-Hydroxycholest-4-en-3-one in the Liver: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-26-Hydroxycholest-4-en-3-one is a pivotal intermediate in the alternative, or "acidic," pathway of bile acid synthesis, a critical route for cholesterol catabolism and homeostasis. This technical guide delineates the metabolic journey of this oxysterol within the liver, detailing its enzymatic transformations, regulatory mechanisms, and the experimental methodologies employed for its study. While quantitative kinetic data for the specific enzymatic steps involving this compound are not extensively available in public literature, this guide provides a comprehensive framework based on established knowledge of the alternative bile acid pathway and structurally related compounds. This document summarizes the current understanding of its metabolic fate, offers detailed experimental protocols for its investigation, and visualizes the core biochemical and experimental workflows.

Introduction: The Alternative Pathway of Bile Acid Synthesis

The liver is the primary site for the conversion of cholesterol into bile acids, a process essential for the digestion and absorption of dietary fats and fat-soluble vitamins. Two main pathways govern this transformation: the classic (or neutral) pathway and the alternative (or acidic) pathway. While the classic pathway is the dominant route, the alternative pathway plays a crucial role, particularly in the generation of specific oxysterols that act as signaling molecules.[1]

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C27 position.[2][3] A key intermediate in this pathway is this compound, formed from the precursor cholest-4-en-3-one by the action of CYP27A1.[3] Understanding the hepatic metabolism of this compound is crucial for elucidating the regulatory nuances of cholesterol metabolism and its implications in various metabolic diseases.

Metabolic Pathway of this compound in the Liver

The metabolism of this compound in the liver proceeds through a series of enzymatic reactions, primarily involving hydroxylation events, ultimately leading to the formation of primary bile acids.

Formation of this compound

The immediate precursor to this compound is cholest-4-en-3-one. The conversion is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , which hydroxylates the 26th position of the sterol side chain.[3]

Subsequent 7α-Hydroxylation

Following its formation, this compound is hypothesized to undergo 7α-hydroxylation. This reaction is catalyzed by oxysterol 7α-hydroxylase (CYP7B1) , a key enzyme in the alternative bile acid synthesis pathway.[4][5] This step is critical as it introduces a second hydroxyl group to the steroid nucleus, a common feature of bile acids.

Further Metabolism to Chenodeoxycholic Acid (CDCA)

The product of CYP7B1 action, 7α,26-dihydroxycholest-4-en-3-one, is then further metabolized through a series of oxidative and reductive steps to form the primary bile acid, chenodeoxycholic acid (CDCA) .[4] This involves the action of several other enzymes that modify the steroid nucleus and shorten the side chain.

Below is a diagram illustrating the metabolic pathway of this compound in the liver.

Metabolic_Pathway_of_26-Hydroxycholest-4-en-3-one cluster_0 Hepatic Metabolism Cholest-4-en-3-one Cholest-4-en-3-one 26-OH-Cholest-4-en-3-one This compound Cholest-4-en-3-one->26-OH-Cholest-4-en-3-one CYP27A1 7a,26-diOH-Cholest-4-en-3-one 7α,26-Dihydroxycholest-4-en-3-one 26-OH-Cholest-4-en-3-one->7a,26-diOH-Cholest-4-en-3-one CYP7B1 CDCA Chenodeoxycholic Acid (CDCA) 7a,26-diOH-Cholest-4-en-3-one->CDCA Further Metabolism

Metabolic pathway of this compound.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for a Key Enzyme in Bile Acid Synthesis

EnzymeSubstrateKm (μM)Vmax (pmol/min/mg protein)Source
CYP8B17α-hydroxycholest-4-en-3-one0.018Not Reported[6]

Note: This table presents data for a related enzyme and substrate to illustrate typical kinetic values in bile acid synthesis. Direct kinetic data for the metabolism of this compound is a current research gap.

Experimental Protocols

The study of the metabolic fate of this compound involves several key experimental techniques. Detailed protocols for in vitro metabolism assays and quantitative analysis are provided below.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound using human or animal liver microsomes.

Objective: To determine the rate of metabolism of this compound by hepatic microsomal enzymes.

Materials:

  • This compound

  • Pooled human or animal liver microsomes (e.g., from rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (e.g., a deuterated analog of the analyte)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound (typically dissolved in a small volume of organic solvent like DMSO or ethanol) to the pre-warmed incubation mixture. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solution, such as acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube and analyze the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

In_Vitro_Metabolism_Workflow cluster_1 Experimental Workflow A Prepare Incubation Mixture (Microsomes, Buffer, NADPH system) B Pre-incubate at 37°C A->B C Initiate Reaction with This compound B->C D Incubate at 37°C (Time course) C->D E Terminate Reaction (Quench with ACN + Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G

Workflow for in vitro metabolism assay.
Quantitative Analysis by LC-MS/MS

This protocol provides a general method for the quantification of this compound and its metabolites in biological matrices.

Objective: To accurately measure the concentration of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., ESI or APCI)

Sample Preparation (from in vitro metabolism assay):

  • The supernatant from the terminated microsomal incubation is directly used or may be further concentrated by evaporation and reconstitution in a suitable solvent.

LC-MS/MS Parameters (Example):

  • LC Column: A C18 or similar reversed-phase column suitable for steroid analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the analyte and internal standard.

Data Analysis:

  • Quantification is achieved by constructing a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Regulation of the Metabolic Pathway

The alternative pathway of bile acid synthesis is tightly regulated by a network of nuclear receptors that sense the levels of cholesterol, oxysterols, and bile acids.

  • Liver X Receptors (LXRs): LXRs are activated by oxysterols and play a role in cholesterol homeostasis.

  • Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid synthesis and is activated by bile acids, including CDCA. Activation of FXR leads to the feedback inhibition of CYP7A1, the rate-limiting enzyme in the classic pathway.

The interplay between these nuclear receptors ensures a balanced production of bile acids and prevents the accumulation of potentially toxic intermediates.

Regulatory_Pathway cluster_2 Regulatory Network Cholesterol Cholesterol Oxysterols Oxysterols (this compound) Cholesterol->Oxysterols CYP27A1 BileAcids Bile Acids (CDCA) Oxysterols->BileAcids CYP7B1, etc. LXR LXR Oxysterols->LXR Activates FXR FXR BileAcids->FXR Activates GeneExpression Target Gene Expression (e.g., CYP7A1 inhibition) LXR->GeneExpression Regulates FXR->GeneExpression Regulates

Regulation of the alternative bile acid synthesis pathway.

Conclusion

This compound is a significant intermediate in the hepatic alternative pathway of bile acid synthesis. Its metabolism, primarily through the action of CYP27A1 and CYP7B1, contributes to the production of chenodeoxycholic acid. While the overall pathway and its regulation by nuclear receptors are well-established, there is a clear need for further research to generate specific quantitative data on the enzyme kinetics and metabolite concentrations related to this particular oxysterol. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to address these knowledge gaps and further elucidate the precise role of this compound in liver metabolism and its potential as a biomarker or therapeutic target in metabolic diseases.

References

The Biological Significance of the Cholest-4-en-3-one Backbone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cholest-4-en-3-one backbone, a fundamental steroid scaffold, is a pivotal intermediate in cholesterol metabolism and a modulator of key signaling pathways. This technical guide provides an in-depth exploration of its biological significance, therapeutic potential, and the experimental methodologies used to investigate its functions. Cholest-4-en-3-one is not merely a metabolic byproduct; it exhibits a range of biological activities, including anti-cancer, neuroprotective, and antimicrobial properties. Its mechanism of action is notably linked to the Liver X Receptor (LXR) signaling pathway, impacting lipid metabolism and cellular proliferation. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Cholest-4-en-3-one is a cholestanoid steroid that plays a crucial role as a human and plant metabolite[1]. Structurally, it is a cholest-4-ene substituted by an oxo group at the C-3 position. Its significance extends beyond its role as an intermediate in both oxic and anoxic cholesterol metabolism. Recent research has unveiled its potential as a bioactive molecule with diverse therapeutic applications, ranging from oncology to infectious diseases. This guide will delve into the core aspects of cholest-4-en-3-one's biological roles, focusing on its involvement in signaling and metabolic pathways, and its emerging status as a molecule of interest in drug development.

Metabolic Pathways Involving Cholest-4-en-3-one

Cholest-4-en-3-one is a central molecule in the catabolism of cholesterol. Its formation is a key step in both aerobic (oxic) and anaerobic (anoxic) breakdown pathways.

Oxic Cholesterol Metabolism

In the presence of oxygen, cholesterol is converted to cholest-4-en-3-one by the enzyme cholesterol oxidase. This reaction is a critical initial step in the degradation of cholesterol by various microorganisms.

Anoxic Cholesterol Metabolism

Under anoxic conditions, the transformation of cholesterol also proceeds through cholest-4-en-3-one. In the denitrifying bacterium Sterolibacterium denitrificans, cholesterol is first converted to cholest-4-en-3-one by cholesterol dehydrogenase/isomerase[2]. Subsequently, cholest-4-en-3-one is further metabolized by cholest-4-en-3-one-Δ1-dehydrogenase[2][3].

Below is a diagram illustrating the initial steps of both oxic and anoxic cholesterol metabolism.

Cholesterol_Metabolism Figure 1: Initial Steps of Cholesterol Metabolism cluster_oxic Oxic Pathway cluster_anoxic Anoxic Pathway Cholesterol Cholesterol Cholesterol_Oxidase Cholesterol Oxidase Cholesterol->Cholesterol_Oxidase O2 Cholesterol_Dehydrogenase Cholesterol Dehydrogenase/Isomerase Cholesterol->Cholesterol_Dehydrogenase Cholest_4_en_3_one Cholest-4-en-3-one Cholest_4_en_3_one_Dehydrogenase Cholest-4-en-3-one- Δ1-dehydrogenase Cholest_4_en_3_one->Cholest_4_en_3_one_Dehydrogenase Cholesterol_Oxidase->Cholest_4_en_3_one Cholesterol_Dehydrogenase->Cholest_4_en_3_one Further_Metabolites Further Metabolites Cholest_4_en_3_one_Dehydrogenase->Further_Metabolites

Figure 1: Initial Steps of Cholesterol Metabolism

Signaling Pathways Modulated by Cholest-4-en-3-one

A growing body of evidence indicates that cholest-4-en-3-one exerts its biological effects by modulating specific signaling pathways, most notably the Liver X Receptor (LXR) pathway.

LXR-Dependent Signaling

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a critical role in regulating cholesterol, fatty acid, and glucose homeostasis[4]. Upon activation by ligands, such as oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription[5].

Cholest-4-en-3-one has been identified as an LXR ligand that can activate this pathway without inducing the adverse effect of enhanced lipogenesis, a common side effect of some synthetic LXR agonists[6]. This activation leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, and apolipoprotein E (ApoE)[6]. This mechanism is central to its anti-cancer and lipid-lowering effects.

The following diagram illustrates the LXR-dependent signaling pathway activated by cholest-4-en-3-one.

LXR_Signaling Figure 2: LXR-Dependent Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C43 Cholest-4-en-3-one LXR LXR C43->LXR Binds & Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR Dimerizes with RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to Target_Genes Target Genes (ABCA1, ABCG1, etc.) LXRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Effects Biological Effects (e.g., Cholesterol Efflux, Reduced Cell Viability) Proteins->Biological_Effects Mediate

Figure 2: LXR-Dependent Signaling Pathway

Quantitative Data Summary

This section summarizes the key quantitative data related to the biological activities of cholest-4-en-3-one and the enzymes involved in its metabolism.

Biological Activity of Cholest-4-en-3-one
Biological ActivityModel SystemConcentration/DosageObserved EffectReference
Anti-cancer Breast cancer cells (MCF-7, MDA-MB-231)3.125 µMSignificant inhibition of cell viability[7]
Antimicrobial Helicobacter pylori4.7 - 150 µMDose-dependent inhibition of growth[8][9]
Lipid-lowering db/db mice0.25% in dietAlleviation of hyperlipidemia and hepatic cholesterol accumulation[8][10][11]
Enzyme Kinetics
EnzymeSubstrateKmVmaxSource OrganismReference
Cholesterol Oxidase Cholesterol2.17 x 10⁻⁴ M-Streptomyces sp.[12][13]
Cholesterol230.3 x 10⁻⁴ M-Brevibacterium sp.[12][13]
Cholesterol0.61 x 10⁻⁴ M-Pseudomonas fluorescens[12][13]
Cholesterol0.84 x 10⁻⁴ M-Cellulomonas sp.[12][13]
Cholest-4-en-3-one-Δ1-dehydrogenase Cholest-4-en-3-one110 ± 10 µM1.1 ± 0.1 U/mgSterolibacterium denitrificans[3]
Progesterone40 ± 10 µM2.5 ± 0.1 U/mgSterolibacterium denitrificans[3]
Androst-4-en-3,17-dione120 ± 20 µM1.8 ± 0.1 U/mgSterolibacterium denitrificans[3]
Testosterone110 ± 20 µM0.5 ± 0.1 U/mgSterolibacterium denitrificans[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological significance of the cholest-4-en-3-one backbone.

Cholesterol Oxidase Activity Assay

This spectrophotometric assay measures the activity of cholesterol oxidase by quantifying the hydrogen peroxide produced, which in a coupled reaction with peroxidase, 4-aminoantipyrine, and phenol (B47542), forms a quinoneimine dye with an absorbance maximum at 500 nm[8].

Materials:

  • 0.1 M Potassium Phosphate (B84403) Buffer, pH 7.0

  • Cholesterol solution (e.g., 5 mg/mL in Triton X-100)

  • 4-Aminoantipyrine (4-AA) solution (e.g., 10 mg/mL)

  • Phenol solution (e.g., 20 mg/mL)

  • Horseradish Peroxidase (POD) solution (e.g., 100 units/mL)

  • Enzyme solution (Cholesterol Oxidase)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, cholesterol solution, 4-AA solution, and POD solution.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Add the phenol solution to the mixture and incubate for a few minutes.

  • Initiate the reaction by adding the cholesterol oxidase enzyme solution.

  • Immediately measure the increase in absorbance at 500 nm over time.

  • Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydrogen peroxide per minute under the specified conditions.

The following diagram outlines the workflow for the cholesterol oxidase activity assay.

Cholesterol_Oxidase_Assay Figure 3: Workflow for Cholesterol Oxidase Activity Assay Start Start Prepare_Reagents Prepare Reagents: Buffer, Substrate (Cholesterol), 4-AA, POD, Phenol Start->Prepare_Reagents Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, 4-AA, POD) Prepare_Reagents->Prepare_Mixture Equilibrate Equilibrate Mixture to 37°C Prepare_Mixture->Equilibrate Add_Phenol Add Phenol and Incubate Equilibrate->Add_Phenol Add_Enzyme Initiate Reaction: Add Cholesterol Oxidase Add_Phenol->Add_Enzyme Measure_Absorbance Measure Absorbance at 500 nm over Time Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Figure 3: Workflow for Cholesterol Oxidase Activity Assay
Cholest-4-en-3-one-Δ1-dehydrogenase Activity Assay

The activity of this enzyme can be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), at 600 nm[3].

Materials:

  • 100 mM Sodium Phosphate Buffer, pH 6.0

  • DCPIP solution (e.g., 100 µM)

  • Steroid substrate solution (e.g., cholest-4-en-3-one, dissolved in a suitable solvent like 2-propanol)

  • Enzyme solution (Cholest-4-en-3-one-Δ1-dehydrogenase)

  • Spectrophotometer

Procedure:

  • Prepare an assay mixture containing sodium phosphate buffer and DCPIP.

  • Add the steroid substrate to the mixture.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • To determine kinetic parameters (Km and Vmax), vary the concentration of the steroid substrate while keeping the DCPIP concentration constant.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Breast cancer cells (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium

  • Cholest-4-en-3-one stock solution (dissolved in a suitable solvent, e.g., ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the breast cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of cholest-4-en-3-one for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of the treated cells relative to the untreated control cells.

Animal Model for Hyperlipidemia

The db/db mouse is a widely used model for obesity, diabetes, and hyperlipidemia[10][11].

Experimental Design:

  • Animals: Male db/db mice and their lean littermates (db/+) as controls.

  • Acclimatization: House the animals under standard conditions with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.

  • Diet: Divide the db/db mice into two groups: a control group receiving a standard chow diet and a treatment group receiving the standard chow diet supplemented with 0.25% (w/w) cholest-4-en-3-one.

  • Duration: The dietary intervention is typically carried out for a period of 4 to 8 weeks.

  • Measurements:

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood samples to measure plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol.

    • Harvest tissues such as the liver to assess lipid accumulation (e.g., by Oil Red O staining) and gene expression of lipid metabolism-related genes.

Conclusion

The cholest-4-en-3-one backbone represents a molecule of significant and growing interest in biological and pharmaceutical research. Its role as a key metabolic intermediate is well-established, and its capacity to modulate the LXR signaling pathway opens up exciting avenues for the development of novel therapeutics for a range of diseases, including cancer and metabolic disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted biological significance of this important steroid. Future research should focus on elucidating the precise molecular interactions of cholest-4-en-3-one with its protein targets and on optimizing its structure to enhance its therapeutic efficacy and minimize potential side effects.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (25R)-26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-26-Hydroxycholest-4-en-3-one is a crucial oxysterol intermediate in the alternative "acidic" pathway of bile acid synthesis.[1][2] This pathway plays a significant role in cholesterol homeostasis, and its dysregulation is implicated in various metabolic diseases.[2] The enzymatic synthesis of this compound is of significant interest for researchers studying lipid metabolism, developing novel therapeutics, and investigating the roles of oxysterols in cellular signaling.[3] These application notes provide a detailed protocol for the in vitro enzymatic synthesis of this compound, along with methods for its purification and analysis.

There are two primary enzymatic routes for the synthesis of this compound. The more efficient pathway involves the direct 26-hydroxylation of cholest-4-en-3-one by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1] An alternative, two-step pathway begins with the 26-hydroxylation of cholesterol by CYP27A1 to form (25R)-26-hydroxycholesterol, which is subsequently oxidized by a 3β-hydroxysteroid dehydrogenase (3β-HSD), such as HSD3B1, to yield the final product.[1][2] This document will focus on the more direct and efficient pathway.

Data Presentation

The following tables summarize key quantitative data for the enzymes involved in the synthesis of this compound. It is important to note that specific kinetic data for the direct conversion of cholest-4-en-3-one by CYP27A1 is not extensively reported in the literature.[1] The data presented for CYP27A1 is with cholesterol as the substrate, and the data for 3β-HSD is with other steroid substrates to provide a general reference for enzymatic activity.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/mg·min)
CYP27A1Cholesterol~150-400[1]Not extensively reported
3β-HSDDehydroepiandrosterone (DHEA)~0.3[1]2.9-4.6[1]
3β-HSDPregnenolone~0.4[1]2.9-4.6[1]

Table 2: Components for In Vitro Enzymatic Synthesis

ComponentStock ConcentrationFinal ConcentrationPurpose
Recombinant Human CYP27A110 µM0.1-0.5 µMCatalyst
Adrenodoxin (B1173346)50 µM1-5 µMElectron Transfer Partner
Adrenodoxin Reductase10 µM0.1-0.5 µMElectron Transfer Partner
Cholest-4-en-3-one10 mM in DMSO10-100 µMSubstrate
NADPH Regenerating System10x Solution1xCofactor Regeneration
Potassium Phosphate (B84403) Buffer (pH 7.4)1 M50 mMBuffer System

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound from cholest-4-en-3-one using recombinant human CYP27A1.

Materials:

  • Recombinant human CYP27A1[1]

  • Adrenodoxin[1]

  • Adrenodoxin Reductase[1]

  • Cholest-4-en-3-one

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[1]

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • DMSO

  • Ice-cold acetonitrile (B52724)

  • Internal standard (e.g., d7-26-Hydroxycholesterol)[4]

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), the NADPH regenerating system, adrenodoxin (1-5 µM), and adrenodoxin reductase (0.1-0.5 µM).

  • Add recombinant human CYP27A1 to a final concentration of 0.1-0.5 µM.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.[1]

  • Initiate the reaction by adding cholest-4-en-3-one (dissolved in DMSO) to a final concentration of 10-100 µM.[1] The final concentration of DMSO should be kept below 1%.

  • Incubate the reaction at 37°C with gentle agitation for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard.[4]

  • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.[4][5]

  • Transfer the supernatant for analysis by LC-MS/MS and for purification.

Protocol 2: Purification of this compound by HPLC

This protocol provides a general method for the purification of the synthesized product using reversed-phase high-performance liquid chromatography (HPLC).

Materials:

  • Supernatant from the enzymatic reaction

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Collection tubes

Procedure:

  • Filter the supernatant from the reaction mixture through a 0.22 µm filter.

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 60:40 A:B).

  • Inject the filtered supernatant onto the column.

  • Elute the compounds using a gradient of Mobile Phase B. A suggested gradient is from 40% to 95% B over 20 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 240 nm for the enone chromophore).

  • Collect fractions corresponding to the peak of this compound, which is expected to elute later than the more nonpolar substrate, cholest-4-en-3-one.

  • Combine the fractions containing the purified product and evaporate the solvent under a stream of nitrogen.

  • Confirm the purity and identity of the product by LC-MS/MS analysis.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol outlines the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to separate the analyte from the substrate and other reaction components.

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometric Detection:

    • Ionization Mode: ESI in positive ion mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard by direct infusion of standards.[1]

  • Quantification:

    • Prepare a calibration curve using known concentrations of a purified standard of this compound.

    • Quantify the amount of product in the reaction samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Purification Reagents Prepare Reagents (Buffer, Cofactors) Mix Combine Reagents and Enzymes Reagents->Mix Enzymes Prepare Enzymes (CYP27A1, Adx, AdxR) Enzymes->Mix Substrate Prepare Substrate (Cholest-4-en-3-one) Initiate Add Substrate Substrate->Initiate PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Purify HPLC Purification Centrifuge->Purify

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Metabolic_Pathways cluster_primary Primary Pathway (More Efficient) cluster_alternative Alternative Pathway (Less Efficient) Cholestenone Cholest-4-en-3-one CYP27A1_1 CYP27A1 Cholestenone->CYP27A1_1 Product This compound CYP27A1_1->Product Cholesterol Cholesterol CYP27A1_2 CYP27A1 Cholesterol->CYP27A1_2 Hydroxycholesterol (25R)-26-Hydroxycholesterol HSD3B 3β-HSD Hydroxycholesterol->HSD3B Product2 This compound CYP27A1_2->Hydroxycholesterol HSD3B->Product2

Caption: Metabolic pathways for the synthesis of this compound.

Signaling_Regulation cluster_receptors Nuclear Receptors cluster_enzymes Key Enzymes cluster_regulators Other Regulators LXR LXR CYP27A1 CYP27A1 Gene (Sterol 27-hydroxylase) LXR->CYP27A1 Induces FXR FXR FXR->CYP27A1 Regulates HSD3B 3β-HSD Gene BileAcids Bile Acids BileAcids->FXR Activates Insulin Insulin Signaling Insulin->CYP27A1 Influences Insulin->HSD3B Influences

Caption: Simplified signaling pathways regulating the expression of key synthesis enzymes.

References

Application Note: Quantification of (25R)-26-Hydroxycholest-4-en-3-one in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-26-Hydroxycholest-4-en-3-one is a critical intermediate in the alternative, or "acidic," pathway of bile acid synthesis.[1] As an oxysterol, its accurate quantification in biological matrices like plasma is essential for understanding cholesterol homeostasis, investigating metabolic disorders, and for biomarker discovery.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and ability to overcome the challenges posed by the low physiological concentrations of the analyte and the complexity of the plasma matrix.[4][5]

This application note provides a detailed protocol for the robust and reproducible quantification of this compound in plasma. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection, ensuring a high-throughput and reliable workflow.

Quantitative Data Summary

The following tables summarize the typical performance characteristics for an LC-MS/MS-based quantification of this compound in plasma. These values can serve as a benchmark for method validation.

Table 1: Method Performance Characteristics

ParameterTypical Value
Linearity (R²)≥ 0.998[2]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[6]
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)[7]
Precision (RSD)< 15% (< 20% at LLOQ)[7]

Table 2: Liquid Chromatography (LC) Conditions [2][8]

ParameterValue
LC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature40°C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724)/Methanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL

Table 3: Mass Spectrometry (MS) Conditions [4][9]

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)
AnalytePrecursor Ion (m/z)
This compound417.3

Note: The exact m/z values, cone voltage, and collision energies should be optimized for the specific instrument used by direct infusion of the analytical standard.[3]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Methyl tert-butyl ether (MTBE), Water (all LC-MS grade)[2][10]

  • Reagents: Formic acid (LC-MS grade), Butylated hydroxytoluene (BHT)[2]

  • Standards: this compound analytical standard, Deuterated internal standard (e.g., d7-26-Hydroxycholest-4-en-3-one)[3]

  • Consumables: Microcentrifuge tubes, autosampler vials, solid-phase extraction (SPE) cartridges (optional)[2]

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction[4]
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. To prevent auto-oxidation, it is recommended to add an antioxidant like BHT to the solvent.[10]

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: To the supernatant, add 1 mL of MTBE.

  • Vortexing and Centrifugation: Vortex for 2 minutes and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Organic Layer Transfer: Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 50:50 Methanol:Water).

  • Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Injection: Inject 5 µL of the reconstituted sample onto the analytical column.

  • Gradient Elution: A typical gradient elution starts with a lower percentage of mobile phase B, which is gradually increased to elute the analyte, followed by a re-equilibration step. An example gradient is as follows:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-10.1 min: 95% to 30% B

    • 10.1-12 min: 30% B (re-equilibration)[4]

  • Data Acquisition: Acquire data using the optimized MRM transitions for this compound and its internal standard.

Data Analysis

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.[3]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with Internal Standard plasma->is_spike ppt Protein Precipitation (Ice-cold Acetonitrile) is_spike->ppt centrifuge1 Centrifuge (10,000 x g, 10 min, 4°C) ppt->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 lle Liquid-Liquid Extraction (MTBE) supernatant1->lle centrifuge2 Centrifuge (2,000 x g, 5 min) lle->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evap Evaporate to Dryness (Nitrogen, 40°C) organic_layer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_analysis Peak Integration & Ratio Calculation ms_detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

Metabolic_Pathway cholesterol Cholesterol cholest_en_one Cholest-4-en-3-one cholesterol->cholest_en_one hydroxycholesterol (25R)-26-Hydroxycholesterol cholesterol->hydroxycholesterol cyp27a1_1 CYP27A1 target_metabolite This compound cholest_en_one->target_metabolite cyp27a1_2 CYP27A1 hydroxycholesterol->target_metabolite hsd3b1 HSD3B1 bile_acids Bile Acids (e.g., Chenodeoxycholic Acid) target_metabolite->bile_acids cyp7b1 CYP7B1

Caption: Alternative "acidic" pathway of bile acid synthesis.

References

Application Note: A Detailed Protocol for the Analysis of Oxysterols in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxysterols are oxidized derivatives of cholesterol that play critical roles as signaling molecules and intermediates in key metabolic pathways, such as the synthesis of bile acids and steroid hormones. Generated through either enzymatic reactions or non-enzymatic auto-oxidation, these molecules are potent regulators of cholesterol homeostasis, primarily through the activation of Liver X Receptors (LXRs).[1][2][3] Dysregulation of oxysterol metabolism has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, atherosclerosis, and nonalcoholic steatohepatitis.[4][5]

The analysis of oxysterols in biological tissues presents significant challenges due to their low physiological concentrations, the vast excess of native cholesterol, and their susceptibility to artificial oxidation during sample handling.[6] This document provides a detailed protocol for the robust and sensitive quantification of oxysterols from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a preferred analytical technique for this application.[4]

Principle of the Method

This protocol employs a comprehensive workflow that begins with tissue homogenization in the presence of an antioxidant and deuterated internal standards to ensure accurate quantification. A liquid-liquid extraction, based on the Folch method, isolates total lipids. The oxysterol fraction is then enriched using Solid Phase Extraction (SPE) to remove the bulk of cholesterol and other interfering lipids. For enhanced sensitivity in LC-MS/MS, the protocol includes an optional derivatization step using Girard's P reagent, which "charge-tags" the oxysterols, improving their ionization efficiency. Finally, the prepared sample is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

Experimental Protocol

3.1. Materials and Reagents

  • Solvents (HPLC or MS grade): Chloroform, Methanol (B129727), Isopropanol, n-Hexane, Dichloromethane, Acetonitrile, Water

  • Reagents:

    • Butylated Hydroxytoluene (BHT)

    • Potassium Chloride (KCl), 1 M solution

    • Nitrogen gas, high purity

    • Deuterated internal standards (e.g., d7-24(S)-hydroxycholesterol, d7-27-hydroxycholesterol)

    • Solid Phase Extraction (SPE) cartridges (e.g., Silica (B1680970), 100 mg)

  • Optional Derivatization Reagents:

    • Cholesterol Oxidase

    • Girard's P Reagent

  • Equipment:

    • Tissue homogenizer (e.g., Dounce or bead-based)

    • Centrifuge (refrigerated)

    • Solvent evaporator (e.g., nitrogen stream evaporator or SpeedVac)

    • Vortex mixer

    • Analytical balance

    • LC-MS/MS system

3.2. Step-by-Step Procedure

Step 1: Tissue Preparation and Homogenization

  • On an analytical balance, weigh approximately 30-50 mg of frozen tissue in a pre-chilled tube suitable for homogenization. Work quickly on dry ice to prevent thawing.

  • Add 1 mL of ice-cold methanol containing an antioxidant (e.g., 50 µg/mL BHT) to the tissue.

  • Add a pre-determined amount of deuterated internal standard solution to each sample for accurate quantification.

  • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

Step 2: Lipid Extraction (Modified Folch Method)

  • To the tissue homogenate, add 2 mL of chloroform. The final solvent ratio should be 2:1 chloroform:methanol.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.8 mL of 1 M KCl solution to induce phase separation.

  • Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract completely under a gentle stream of nitrogen.

Step 3: Solid Phase Extraction (SPE) for Oxysterol Enrichment

  • Condition the SPE Cartridge: Sequentially wash a 100 mg silica SPE cartridge with 2 mL of methanol, followed by 2 mL of dichloromethane, and finally equilibrate with 4 mL of n-hexane. Do not let the cartridge run dry.

  • Load the Sample: Re-dissolve the dried lipid extract in 200 µL of n-hexane and load it onto the conditioned SPE cartridge.

  • Wash Step: Wash the cartridge with 4 mL of n-hexane-isopropanol (99:1, v/v) to elute the bulk of cholesterol and other nonpolar lipids.

  • Elute Oxysterols: Elute the oxysterol fraction from the cartridge using 4 mL of dichloromethane-methanol (1:1, v/v).

  • Dry the eluted oxysterol fraction under a stream of nitrogen.

Step 4: Derivatization with Girard's P Reagent (Optional) This step significantly enhances detection sensitivity for many oxysterols.

  • Reconstitute the dried oxysterol fraction in a reaction buffer suitable for cholesterol oxidase.

  • Add cholesterol oxidase to convert the 3β-hydroxy group of oxysterols to a 3-oxo group. Incubate as required by the enzyme manufacturer.

  • Add Girard's P reagent to the reaction mixture and incubate to form the hydrazone derivative.

  • Purify the derivatized oxysterols, often using another SPE step, to remove excess reagent before LC-MS/MS analysis.

Step 5: LC-MS/MS Analysis

  • Reconstitute the final dried extract (derivatized or non-derivatized) in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).

  • Inject the sample onto the LC-MS/MS system.

  • Example LC Conditions:

    • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, <3 µm).[4][7]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol/Acetonitrile (e.g., 2:1, v/v) with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to separate the oxysterols of interest.

  • Example MS Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use pre-determined precursor-to-product ion transitions specific for each oxysterol and internal standard.

Data Presentation

The following table summarizes representative concentrations of key oxysterols found in wild-type mouse tissues, as reported in the literature. These values can serve as a general reference, but concentrations may vary based on animal age, diet, and specific experimental conditions.

OxysterolBrain Tissue (ng/mg wet weight)Liver Tissue (ng/mg protein)
24(S)-Hydroxycholesterol20 - 60[8]Increased in NASH models[5]
27-HydroxycholesterolLow / Not typically dominant~0.1 - 0.5
25-Hydroxycholesterol≤0.01[8]Increased in NASH models[5]
7α-HydroxycholesterolLow / Not typically dominant~0.2 - 1.0
7-KetocholesterolLow / Not typically dominantIncreased with 7KC diet[9]

Note: Direct comparison between studies can be challenging due to differences in normalization methods (wet weight vs. protein content).

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Tissue Tissue Sample (30-50 mg) Homogenize Homogenization (in Methanol + BHT + Internal Standards) Tissue->Homogenize Extract Lipid Extraction (Chloroform/Methanol) Homogenize->Extract Separate Phase Separation Extract->Separate Dry1 Dry Down Organic Phase Separate->Dry1 SPE Solid Phase Extraction (SPE) (Enrich for Oxysterols) Dry1->SPE Dry2 Dry Down Eluate SPE->Dry2 Deriv Derivatization (Optional) (e.g., Girard's P Reagent) Dry2->Deriv LCMS LC-MS/MS Analysis Dry2->LCMS Deriv->LCMS Improves Sensitivity

Caption: Workflow for oxysterol analysis from tissue samples.

G cluster_enzymes Enzymatic Conversion cluster_oxysterols Bioactive Oxysterols Chol Cholesterol CYP46A1 CYP46A1 (Brain) Chol->CYP46A1 Hydroxylation CYP27A1 CYP27A1 (Peripheral Tissues) Chol->CYP27A1 Hydroxylation OHC24 24(S)-Hydroxycholesterol CYP46A1->OHC24 OHC27 27-Hydroxycholesterol CYP27A1->OHC27 LXR Liver X Receptor (LXR) OHC24->LXR Binds & Activates OHC27->LXR Binds & Activates Genes Target Gene Expression (e.g., ABCA1 for Cholesterol Efflux) LXR->Genes Regulates

Caption: Oxysterols as ligands for the Liver X Receptor (LXR).

Summary

This application note provides a comprehensive and robust protocol for the extraction, purification, and quantification of oxysterols from tissue samples. By incorporating internal standards, an antioxidant, and an optional derivatization step, this method addresses the key challenges of oxysterol analysis, enabling researchers to obtain accurate and reproducible data. The successful application of this protocol will facilitate a deeper understanding of the role of oxysterols in health and disease, aiding in biomarker discovery and the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Derivatization of (25R)-26-Hydroxycholest-4-en-3-one for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-26-Hydroxycholest-4-en-3-one is an oxidized derivative of cholesterol, classified as an oxysterol, which plays a significant role in various physiological and pathophysiological processes.[1] Accurate and sensitive quantification of this and related oxysterols is crucial for research in fields such as lipid metabolism, neurodegenerative diseases, and cancer.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of steroids and oxysterols due to its high chromatographic resolution and sensitive detection capabilities.[1] However, the inherent polarity and low volatility of this compound, owing to its hydroxyl and keto functional groups, necessitate a derivatization step prior to GC-MS analysis.[1] This application note provides a detailed protocol for the derivatization of this compound to enhance its volatility and thermal stability, thereby enabling robust and reliable GC-MS analysis.

The most effective and widely adopted method for the derivatization of keto-steroids is a two-step process involving oximation of the ketone group followed by silylation of the hydroxyl groups.[1] This dual derivatization ensures that all active hydrogens are replaced, leading to a less polar and more volatile compound suitable for GC-MS analysis.

Derivatization Strategy: Two-Step Oximation and Silylation

The derivatization of this compound involves two key reactions:

  • Oximation: The keto group at the C-3 position is converted to a methoxime (MO) derivative using methoxyamine hydrochloride. This reaction eliminates the possibility of enol-keto tautomerism and stabilizes the molecule.

  • Silylation: The hydroxyl group at the C-26 position is converted to a trimethylsilyl (B98337) (TMS) ether. This is typically achieved using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

The resulting derivative, (25R)-26-(trimethylsilyloxy)cholest-4-en-3-one-3-methoxime, is significantly more volatile and thermally stable than the parent compound, leading to improved chromatographic peak shape and sensitivity.

Experimental Workflow

Derivatization_Workflow Experimental Workflow for Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Sample Aliquoting B Drying under Nitrogen A->B C Step 1: Oximation Add Methoxyamine HCl in Pyridine Incubate at 60°C for 1 hour B->C Dried Sample D Step 2: Silylation Add BSTFA + 1% TMCS Incubate at 70°C for 2 hours C->D E GC-MS Injection D->E Derivatized Sample F Data Acquisition and Analysis E->F Derivatization_Logic cluster_analyte This compound cluster_derivatization Derivatization Steps cluster_product Final Derivative Analyte C-3 Keto Group C-26 Hydroxyl Group Oximation Oximation Methoxyamine HCl Analyte:f0->Oximation Silylation Silylation BSTFA + TMCS Analyte:f1->Silylation Product C-3 Methoxime C-26 TMS Ether Oximation->Product:f0 Silylation->Product:f1

References

Application Note: Quantification of (25R)-26-Hydroxycholest-4-en-3-one in Human Plasma using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-26-Hydroxycholest-4-en-3-one is a key oxysterol intermediate in the alternative "acidic" pathway of bile acid synthesis.[1] Oxysterols, oxidized derivatives of cholesterol, are crucial signaling molecules and intermediates in various metabolic pathways.[2] The accurate and precise quantification of this compound in biological matrices such as plasma is essential for understanding its role in cholesterol homeostasis, bile acid metabolism, and its potential as a biomarker in various physiological and pathological states.[2]

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, as it effectively corrects for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1]

Biological Significance and Signaling Pathway

This compound is formed in a metabolic pathway initiated by the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1] The resulting (25R)-26-hydroxycholesterol undergoes subsequent oxidation by a 3β-hydroxysteroid dehydrogenase (3β-HSD) to form this compound, which is then further metabolized to bile acids.[1] Accurate measurement of this intermediate can offer insights into the activity of this specific bile acid synthesis pathway.[1]

Bile_Acid_Synthesis_Pathway Cholesterol Cholesterol 26-Hydroxycholesterol (25R)-26-Hydroxycholesterol Cholesterol->26-Hydroxycholesterol CYP27A1 Target_Analyte This compound 26-Hydroxycholesterol->Target_Analyte 3β-HSD Bile_Acids Bile Acids Target_Analyte->Bile_Acids

Caption: Alternative "Acidic" Pathway of Bile Acid Synthesis.

Experimental Protocols

This protocol outlines the necessary materials, reagents, and steps for the quantification of this compound in human plasma.

Materials and Reagents
  • Standards:

    • This compound analytical standard

    • Stable isotope-labeled internal standard (IS), e.g., this compound-d7

  • Solvents (LC-MS Grade):

  • Reagents:

    • Formic acid

    • Butylated hydroxytoluene (BHT)

  • Consumables:

    • Human plasma (K2-EDTA)

    • Polypropylene (B1209903) microcentrifuge tubes (1.5 mL or 2 mL)

    • Pipettes and tips

    • Centrifuge (capable of 4°C and >10,000 x g)

    • Nitrogen evaporator

    • Autosampler vials with inserts

Sample Preparation Workflow

The following workflow is designed to extract this compound from plasma while minimizing ex-vivo oxidation and removing interfering substances.

Sample_Preparation_Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Final Steps Plasma_Sample 1. Plasma Sample (100 µL) Add_BHT_IS 2. Add BHT & Internal Standard Plasma_Sample->Add_BHT_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Add_BHT_IS->Protein_Precipitation Vortex_Centrifuge 4. Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer 5. Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LLE 6. Add MTBE Supernatant_Transfer->LLE Vortex_Centrifuge_LLE 7. Vortex & Centrifuge LLE->Vortex_Centrifuge_LLE Organic_Layer_Transfer 8. Transfer Organic Layer Vortex_Centrifuge_LLE->Organic_Layer_Transfer Evaporation 9. Evaporate to Dryness Organic_Layer_Transfer->Evaporation Reconstitution 10. Reconstitute Evaporation->Reconstitution LC_MS_Analysis 11. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Sample Preparation and Extraction Workflow.

Detailed Sample Preparation Protocol
  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL polypropylene tube, add 100 µL of plasma.

  • Add 10 µL of BHT solution (to prevent auto-oxidation) and 10 µL of the internal standard solution.[3]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a new tube.

  • Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.[3]

  • Vortex for 2 minutes and then centrifuge at 2,000 x g for 5 minutes to ensure phase separation.[3]

  • Transfer the upper organic layer (MTBE) to a clean tube.[3]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water).[3]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
LC System HPLC or UHPLC system
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid
Gradient Optimized to separate the analyte from isomers
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analytical standard and internal standard.
Collision Energy To be optimized for each transition.
Cone Voltage To be optimized for the specific instrument.

Quantitative Data and Method Performance

A calibration curve should be prepared by spiking known concentrations of the this compound analytical standard and a fixed concentration of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma). The concentration in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.

The following table summarizes the expected performance characteristics for an LC-MS/MS assay for oxysterols, which can be used as a benchmark for method validation.

Table 3: Typical Method Validation Parameters for Oxysterol Quantification

ParameterTypical Acceptance Criteria/Value
Linearity (R²) ≥ 0.998
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL[2]
Intra-day Precision (CV%) < 15%[2]
Inter-day Precision (CV%) < 15%[2]
Accuracy / Recovery 85 - 115%[2]

Note: The values presented are based on typical performance for oxysterol assays due to limited availability of specific validation data for this compound.

Conclusion

The described stable isotope dilution LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. This application note serves as a comprehensive guide for researchers and scientists in the fields of metabolic studies and drug development, enabling accurate and high-throughput analysis of this important cholesterol metabolite. It is crucial to perform a full method validation according to regulatory guidelines before applying this protocol to clinical studies.

References

Application Notes and Protocols: Investigating the Role of (25R)-26-Hydroxycholest-4-en-3-one in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-26-Hydroxycholest-4-en-3-one is a cholesterol-derived metabolite and an intermediate in the acidic pathway of bile acid synthesis. While research on its direct role in neurodegenerative diseases is nascent, its precursor, (25R)-26-hydroxycholesterol (also known as 27-hydroxycholesterol), and other structurally related compounds have been implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and other neurological disorders. This document provides a comprehensive overview of the current understanding and proposes experimental protocols to investigate the potential neuroprotective or neurotoxic effects of this compound in relevant disease models.

Metabolic Pathway and Biological Context

This compound is formed from cholesterol through a series of enzymatic reactions. Understanding this pathway is crucial for elucidating its potential role in the central nervous system.

metabolic_pathway cluster_location Cellular Location Cholesterol Cholesterol HC_26 (25R)-26-Hydroxycholesterol Cholesterol->HC_26 CYP27A1 Target (25R)-26-Hydroxycholest- 4-en-3-one HC_26->Target 3β-HSD Downstream Downstream Bile Acid Precursors Target->Downstream Further Metabolism Mitochondria Mitochondria Endoplasmic Reticulum Endoplasmic Reticulum

Caption: Metabolic synthesis of this compound.

Quantitative Data Summary

Direct quantitative data on the neurobiological effects of this compound is limited. The following table summarizes relevant data for its precursor, (25R)-26-hydroxycholesterol, to provide a basis for experimental design.

CompoundDisease ModelMeasurementObservationReference
(25R)-26-HydroxycholesterolAlzheimer's Disease (Human CSF)ConcentrationElevated in AD patients compared to controls.[1]
(25R)-26-HydroxycholesterolParkinson's Disease (in vitro)α-Synuclein AggregationAccelerates the aggregation of α-synuclein and enhances seeding activity.[2]
(25R)-26-HydroxycholesterolParkinson's Disease (in vivo)α-Synuclein PathologySubcutaneous administration facilitates the seeding of α-synuclein pathology.[2]

Proposed Signaling Pathways for Investigation

Based on the known activities of its precursor and other oxysterols, this compound may exert its effects on neuronal cells through several signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

signaling_pathway cluster_downstream Potential Downstream Effects Compound This compound LXR Liver X Receptor (LXR) Compound->LXR Activation? NMDAR NMDA Receptor Compound->NMDAR Modulation? Mitochondria Mitochondria Compound->Mitochondria Dysfunction? Gene Gene Expression (e.g., ApoE, ABCA1) LXR->Gene Calcium Ca2+ Influx NMDAR->Calcium ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Neuroprotection Neuroprotection Gene->Neuroprotection Apoptosis Apoptosis Calcium->Apoptosis ROS->Apoptosis

Caption: Hypothetical signaling pathways for this compound.

Experimental Protocols

The following protocols are adapted from established methods for studying neuroactive compounds and can be applied to investigate this compound.

Protocol 1: Assessment of Neurotoxicity/Neuroprotection using an MTT Assay

This protocol determines the effect of the compound on the viability of neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons.

Materials:

  • Neuronal cells

  • Complete culture medium

  • This compound

  • Neurotoxin (e.g., Amyloid-beta 1-42, MPP+, 6-OHDA)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • For Neurotoxicity: Prepare serial dilutions of this compound in culture medium. Replace the medium with 100 µL of medium containing the desired concentrations of the compound.

    • For Neuroprotection: Pre-incubate cells with various concentrations of this compound for a specified time (e.g., 2 hours) before adding a known neurotoxin.

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

mtt_workflow Start Start Seed Seed Neuronal Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound and/or Neurotoxin Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: Workflow for the MTT-based neurotoxicity/neuroprotection assay.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol allows for the sensitive and specific measurement of the compound in cell lysates, culture media, or CSF.

Materials:

  • Biological sample (e.g., cell lysate, CSF)

  • Internal standard (e.g., deuterated analog of the compound)

  • Organic solvents (e.g., acetonitrile (B52724), methanol, isopropanol)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction reagents

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw samples on ice.

    • Add internal standard to each sample.

    • Perform extraction using either SPE or liquid-liquid extraction to isolate the sterol fraction.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • LC Separation: Inject the sample onto a C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

    • MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the compound.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The investigation of this compound in the context of neurodegenerative diseases represents a promising new avenue of research. While direct evidence is currently sparse, its metabolic relationship to (25R)-26-hydroxycholesterol, a known modulator of neurodegenerative processes, suggests its potential significance. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the neurobiological activities of this intriguing molecule.

References

Application Notes and Protocols for Determining the Biological Activity of (25R)-26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-26-Hydroxycholest-4-en-3-one is an oxysterol, an oxidized derivative of cholesterol, that holds potential for investigation in various therapeutic areas.[1][2] While this specific molecule is less characterized than other oxysterols, its structural similarity to compounds with known biological activities suggests it may play a role in lipid metabolism, cancer biology, and inflammation.[1][2][3] Structurally related molecules are known to interact with Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[2][4] Therefore, cell-based assays focused on cytotoxicity, LXR activation, and anti-inflammatory effects are crucial for elucidating the biological functions of this compound.

These application notes provide a comprehensive framework for investigating the cellular effects of this compound, offering detailed protocols for key cell-based assays.

Hypothesized Signaling Pathway: LXR Activation

It is hypothesized that this compound may act as a ligand for Liver X Receptors (LXRs). Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) on the promoter regions of target genes, modulating their transcription.[2] Key target genes include those involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c).[2]

LXR_Signaling_Pathway Hypothesized LXR Signaling Pathway for this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound LXR LXR LXR_RXR_Complex LXR-RXR Heterodimer LXR->LXR_RXR_Complex Heterodimerizes with RXR RXR RXR->LXR_RXR_Complex LXRE LXR Response Element (LXRE) LXR_RXR_Complex->LXRE Translocates & Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Modulates Biological_Response Biological Response (Cholesterol Efflux, Lipogenesis, Anti-inflammatory Effects) Target_Genes->Biological_Response Leads to

Caption: Hypothesized LXR signaling pathway.

Data Presentation

The following table summarizes the quantitative data to be collected from the described experimental protocols.

Assay TypeCell Line(s)Compound TestedPositive ControlNegative ControlEndpoint MeasuredQuantitative Metric
Cytotoxicity MCF-7, MDA-MB-231, HepG2, 5637 (HTB-9)This compoundDoxorubicinVehicle (DMSO)Cell Viability (%)IC₅₀ (µM)
LXR Activation HEK293 (transfected)This compoundGW3965 or T0901317Vehicle (DMSO)Relative Luciferase Units (RLU)EC₅₀ (µM)
Anti-inflammatory RAW 264.7This compoundDexamethasoneVehicle (DMSO)Nitric Oxide (Nitrite) Concentration (µM)IC₅₀ (µM)

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cell lines. The protocol is adapted from studies on structurally similar compounds.[1]

Objective: To quantify the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Human breast cancer cell lines (MCF-7, MDA-MB-231)

  • Human bladder cancer cell line (5637 (HTB-9))[5]

  • Human hepatic cancer cell line (HepG2)[5]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Compound Treatment: After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compound.[1] Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h_1 Incubate 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h_1 Add_Compound Add serial dilutions of This compound Incubate_24h_1->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

LXR Activation Reporter Gene Assay

This assay measures the ability of this compound to activate LXRα and LXRβ isoforms using a luciferase reporter system.

Objective: To determine if this compound is an agonist of LXRα and/or LXRβ.

Materials:

  • HEK293 cells

  • LXR reporter plasmid (e.g., hLXREx3TK-Luc)

  • LXRα or LXRβ expression vectors (e.g., pCMV-hLXR-α, pCMV-hLXR-β)[6]

  • Transfection reagent

  • This compound

  • LXR agonist (e.g., GW3965 or T0901317) as a positive control[6]

  • Luciferase assay system

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 4 x 10⁴ cells/well one day before transfection.[6]

  • Transfection: Co-transfect cells with the LXR reporter plasmid and either the LXRα or LXRβ expression vector using a suitable transfection reagent according to the manufacturer's instructions. An internal control vector (e.g., expressing Renilla luciferase) can be included to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with medium containing serial dilutions of this compound, a positive control (GW3965), or vehicle (DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize firefly luciferase activity to the internal control (if used). Express the results as fold induction over the vehicle control. Determine the EC₅₀ value by plotting the fold induction against the log of the compound concentration.[6]

LXR_Assay_Workflow LXR Activation Reporter Assay Workflow Seed_Cells Seed HEK293 cells in 96-well plate Transfect_Cells Co-transfect with LXR expression and reporter plasmids Seed_Cells->Transfect_Cells Incubate_24h_1 Incubate 24h Transfect_Cells->Incubate_24h_1 Add_Compound Treat with this compound, positive control, or vehicle Incubate_24h_1->Add_Compound Incubate_24h_2 Incubate 24h Add_Compound->Incubate_24h_2 Lyse_Cells Lyse cells Incubate_24h_2->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Calculate fold induction and EC₅₀ Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the LXR activation reporter assay.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This assay evaluates the potential anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To determine if this compound can inhibit LPS-induced nitric oxide production in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Dexamethasone (positive control)

  • Griess Reagent System

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Plate reader (540 nm)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, a positive control (dexamethasone), or vehicle (DMSO) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with no LPS stimulation.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Measure the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

NO_Assay_Workflow Anti-Inflammatory (Nitric Oxide) Assay Workflow Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat_Compound Pre-treat with this compound Incubate_Overnight->Pretreat_Compound Stimulate_LPS Stimulate with LPS Pretreat_Compound->Stimulate_LPS Incubate_24h Incubate 24h Stimulate_LPS->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess assay for nitrite Collect_Supernatant->Griess_Assay Read_Absorbance Read absorbance at 540 nm Griess_Assay->Read_Absorbance Analyze_Data Calculate % inhibition and IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the anti-inflammatory nitric oxide assay.

References

Application Notes and Protocols for the Use of (25R)-26-Hydroxycholest-4-en-3-one as a Substrate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-26-Hydroxycholest-4-en-3-one is a key intermediate in the alternative, or "acidic," pathway of bile acid synthesis. This pathway is increasingly recognized for its significant contributions to cholesterol homeostasis and its implications in various metabolic diseases. The formation and metabolism of this oxysterol are catalyzed by specific enzymes, making it a valuable substrate for in vitro enzymatic assays aimed at studying enzyme kinetics, inhibitor screening, and understanding the regulation of cholesterol metabolism. This document provides detailed application notes and protocols for the use of this compound and its precursors as substrates in enzymatic assays involving Cytochrome P450 27A1 (CYP27A1) and 3β-Hydroxysteroid Dehydrogenase (3β-HSD).

Metabolic Pathways and Significance

This compound is primarily formed from cholesterol through two main enzymatic routes within the alternative bile acid synthesis pathway.

  • Primary Pathway (More Efficient): Cholesterol is first converted to cholest-4-en-3-one. Subsequently, the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) catalyzes the 26-hydroxylation of cholest-4-en-3-one to produce this compound. Studies have shown that the formation of this product from cholest-4-en-3-one by CYP27A1 is approximately 10-fold higher than from cholesterol itself, highlighting the efficiency of this route.[1]

  • Alternative Pathway: Cholesterol is hydroxylated at the 26-position by CYP27A1 to yield (25R)-26-hydroxycholesterol. Following this, a 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, such as HSD3B1 or HSD3B7, catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form this compound.[1]

The metabolism of oxysterols is intricately linked to the regulation of lipid homeostasis, often through the activation of nuclear receptors such as Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR).[2][3][4] These receptors control the expression of genes involved in cholesterol transport, storage, and catabolism. Therefore, this compound and its related metabolites are valuable tools for investigating the modulation of these critical signaling pathways.

Data Presentation

Table 1: Key Enzymes and Substrates in the Formation of this compound
StepSubstrateEnzymeProductPathway
1CholesterolCholesterol Dehydrogenase/IsomeraseCholest-4-en-3-onePrimary
2Cholest-4-en-3-oneSterol 27-Hydroxylase (CYP27A1)This compoundPrimary
1CholesterolSterol 27-Hydroxylase (CYP27A1)(25R)-26-HydroxycholesterolAlternative
2(25R)-26-Hydroxycholesterol3β-Hydroxysteroid Dehydrogenase (e.g., HSD3B1/HSD3B7)This compoundAlternative
Table 2: Reported Kinetic Parameters for Related Enzymatic Reactions
EnzymeSubstrateKmVmaxReference
CYP27A1Cholesterol~150-400 µMNot extensively reported[1]
3β-HSDDehydroepiandrosterone (DHEA)~0.3 µM2.9-4.6 nmol/mg·min[1]
3β-HSDPregnenolone~0.4 µM2.9-4.6 nmol/mg·min[1]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for CYP27A1 Activity using Cholest-4-en-3-one

This protocol describes the determination of CYP27A1 activity by measuring the formation of this compound from its precursor, cholest-4-en-3-one.

Materials:

  • Recombinant human CYP27A1

  • Adrenodoxin (B1173346)

  • Adrenodoxin reductase

  • Cholest-4-en-3-one (Substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound analytical standard

  • Deuterated internal standard (e.g., d7-26-Hydroxycholesterol)

  • LC-MS grade solvents (Acetonitrile, Methanol, Water, Formic Acid)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with internal standard)

Procedure:

  • Reconstitution of CYP27A1 System:

    • Prepare a reaction mixture containing recombinant CYP27A1, adrenodoxin, and adrenodoxin reductase in potassium phosphate buffer. The optimal ratios of these components should be determined empirically but a starting point is a molar ratio of 1:10:1 (CYP27A1:adrenodoxin:adrenodoxin reductase).

    • Incubate the mixture on ice for 10-15 minutes to allow for complex formation.

  • Enzymatic Reaction:

    • Prepare reaction tubes containing the reconstituted CYP27A1 system in potassium phosphate buffer.

    • Add the substrate, cholest-4-en-3-one, to the reaction tubes. The final concentration should be varied to determine kinetic parameters (e.g., 0.5 - 50 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the deuterated internal standard.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the reconstituted sample using a validated LC-MS/MS method for the quantification of this compound. (See Table 3 for example parameters).

    • Generate a standard curve using the this compound analytical standard to quantify the product formed.

Protocol 2: In Vitro Enzymatic Assay for 3β-HSD Activity using (25R)-26-Hydroxycholesterol

This protocol is designed to measure the activity of 3β-HSD by quantifying the conversion of (25R)-26-hydroxycholesterol to this compound.

Materials:

  • Source of 3β-HSD enzyme (e.g., microsomal fraction from cells overexpressing the enzyme, or purified recombinant enzyme)

  • (25R)-26-Hydroxycholesterol (Substrate)

  • NAD+

  • Tris-HCl buffer (pH 7.5)

  • This compound analytical standard

  • Deuterated internal standard

  • LC-MS grade solvents

  • Quenching solution

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the 3β-HSD enzyme source, Tris-HCl buffer, and NAD+ (final concentration ~1-2 mM).

    • Add the substrate, (25R)-26-hydroxycholesterol, to initiate the reaction. A range of substrate concentrations should be tested for kinetic analysis.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-120 minutes), ensuring linearity.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction and prepare the sample for analysis as described in Protocol 1, Step 3.

  • LC-MS/MS Analysis:

    • Quantify the formation of this compound using the LC-MS/MS method detailed below.

Table 3: Example LC-MS/MS Parameters for this compound Analysis
ParameterSetting
Liquid Chromatography
ColumnC18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile/Methanol (90:10, v/v) + 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)417.3 [M+H]+
Product Ion (m/z)399.3 [M+H-H2O]+
Cone Voltage (V)20-40 (Optimize for specific instrument)
Collision Energy (eV)10-25 (Optimize for specific instrument)

Mandatory Visualizations

G cluster_0 Primary Pathway cluster_1 Alternative Pathway Cholesterol_p Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol_p->Cholest_4_en_3_one Cholesterol Dehydrogenase/Isomerase Product_p This compound Cholest_4_en_3_one->Product_p CYP27A1 (More Efficient) Cholesterol_a Cholesterol Hydroxycholesterol (25R)-26-Hydroxycholesterol Cholesterol_a->Hydroxycholesterol CYP27A1 Product_a This compound Hydroxycholesterol->Product_a 3β-HSD

Caption: Metabolic pathways for the biosynthesis of this compound.

G start Start: Reconstitute Enzyme System add_substrate Add Substrate (e.g., Cholest-4-en-3-one) start->add_substrate pre_incubate Pre-incubate at 37°C add_substrate->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction (Ice-cold Acetonitrile + IS) incubate->terminate prepare_sample Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) terminate->prepare_sample analyze LC-MS/MS Analysis prepare_sample->analyze

Caption: Experimental workflow for the in vitro CYP27A1 enzymatic assay.

G Oxysterol Oxysterols (e.g., 26-Hydroxycholest-4-en-3-one and related metabolites) LXR LXR Oxysterol->LXR binds & activates FXR FXR Oxysterol->FXR binds & activates TargetGenes Target Gene Expression (e.g., ABCA1, ABCG1, CYP7A1) LXR->TargetGenes regulates FXR->TargetGenes regulates Response Cellular Response (Cholesterol Efflux, Bile Acid Synthesis) TargetGenes->Response

References

Troubleshooting & Optimization

Technical Support Center: Isomeric Interference in Oxysterol Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed methodologies to help researchers, scientists, and drug development professionals resolve common issues related to isomeric interference in the liquid chromatography-mass spectrometry (LC-MS) analysis of oxysterols.

Frequently Asked Questions (FAQs)

Q1: Why is separating oxysterol isomers so challenging?

Oxysterol isomers, such as 7α- and 7β-hydroxycholesterol, or 24(S)-, 25-, and 27-hydroxycholesterol, possess identical masses and similar physicochemical properties. This structural similarity leads to near-identical retention times on standard reversed-phase columns (like C18) and often produces very similar fragmentation patterns in tandem mass spectrometry (MS/MS), making their individual identification and quantification difficult. Complete chromatographic resolution is therefore crucial for accurate analysis.[1][2]

Q2: What are the primary strategies to overcome isomeric interference in oxysterol analysis?

There are two main approaches to resolve co-eluting oxysterol isomers:

  • Enhance Chromatographic Separation: This involves optimizing the liquid chromatography (LC) method by selecting a more appropriate column chemistry (e.g., C30, Phenyl-Hexyl), adjusting mobile phase composition, and fine-tuning the gradient elution. The goal is to exploit subtle differences in isomer structure to achieve baseline separation.[3][4][5]

  • Improve Mass Spectrometric Differentiation: This strategy focuses on creating unique, isomer-specific fragment ions in the mass spectrometer. Chemical derivatization is the most common technique used to achieve this. By attaching a chemical tag to the oxysterol, the fragmentation pathway during MS/MS can be altered, leading to the formation of diagnostic product ions that can distinguish one isomer from another, even if they are not fully separated chromatographically.[6][7][8]

Q3: When should I consider using chemical derivatization?

Consider derivatization when:

  • You are unable to achieve baseline chromatographic separation of critical isomer pairs with your current LC method.

  • The sensitivity for your underivatized oxysterols is low. Derivatization can significantly improve ionization efficiency.[2]

  • Your MS/MS fragmentation patterns for co-eluting isomers are indistinguishable. Derivatization can introduce a fixed charge and direct fragmentation, creating unique patterns for different isomers.[6][8]

Girard P (GP) and N,N-dimethylglycine (DMG) are two effective derivatizing agents that enhance ionization and provide structurally informative fragmentation patterns.[6][7][9]

Troubleshooting Guide

Problem 1: My critical oxysterol isomers (e.g., 24(S)-OHC and 25-OHC) are co-eluting on a standard C18 column.

Solution:

Your primary goal is to increase the selectivity of your chromatographic separation.

  • Option 1: Change Column Chemistry. A standard C18 column separates primarily based on hydrophobicity. Isomers often have very similar hydrophobicities. Switch to a column with a different separation mechanism:

    • C30 Columns: These columns are highly effective at separating long-chain, structurally related hydrophobic isomers. The longer alkyl chains provide greater shape selectivity, which can resolve subtle stereochemical differences.[3][4][10][11]

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings and the analyte. This can be particularly effective for separating isomers where the position of a hydroxyl group alters the molecule's interaction with the stationary phase.[5][12]

  • Option 2: Optimize Mobile Phase and Gradient.

    • Solvent Composition: Systematically alter the ratio of your organic solvents (e.g., methanol (B129727) vs. acetonitrile). Isomers can exhibit different solubilities and interactions, which can be exploited.

    • Gradient Slope: A shallower gradient around the elution time of your isomers can increase the separation window and improve resolution.

    • Additives: The addition of a small percentage of formic acid (e.g., 0.1-0.3%) to the mobile phase is common to improve peak shape and ionization efficiency.[9]

  • Option 3: Derivatization. If chromatographic optimization is insufficient, derivatization with nicotinic acid, for example, can alter the properties of the isomers enough to achieve separation on a standard column like an Eclipse XBD.[13][14]

Problem 2: My isomers are separated, but the signal intensity is too low for reliable quantification.

Solution:

Low signal intensity is typically an ionization problem.

  • Option 1: Chemical Derivatization. This is the most effective solution. Oxysterols lack easily ionizable functional groups. Derivatization with reagents like Girard P or DMG introduces a permanently charged or easily protonated group, dramatically increasing ionization efficiency in electrospray ionization (ESI) by over 1000-fold in some cases.[1][2][9]

  • Option 2: Optimize Ion Source Parameters.

    • Ensure source temperatures (gas and capillary) and gas flow rates (nebulizer and drying gas) are optimized for your specific analytes and flow rate.

    • Consider switching ionization sources. While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity for less polar molecules like underivatized oxysterols.[15][16][17]

Problem 3: My isomers co-elute, and their MS/MS spectra look identical.

Solution:

When both chromatography and standard MS/MS fail, you must generate isomer-specific product ions.

  • Derivatization with Fragmentation-Directing Reagents. This is the key solution. The fragmentation of underivatized oxysterols is often dominated by simple water losses, which are not structurally informative.

    • Girard P (GP) Derivatization: After enzymatic oxidation of the 3β-hydroxy group to a 3-oxo group, derivatization with GP reagent introduces a quaternary ammonium (B1175870) group. The resulting GP-hydrazone directs fragmentation during MS/MS or multi-stage fragmentation (MSn), producing a cascade of structurally informative ions that are unique to the isomer's structure.[8][18][19]

    • N,N-Dimethylglycine (DMG) Derivatization: DMG esters of oxysterols also yield highly informative and unique fragmentation patterns upon collision-induced dissociation (CID), allowing for the direct discrimination of isomers like 7α-, 7β-, 24(S)-, 25-, and 27-hydroxycholesterol.[6][7]

Experimental Protocols & Data

Chromatographic Conditions for Isomer Separation

The following tables summarize published LC methods effective for separating critical oxysterol isomer pairs.

Table 1: Separation of Hydroxycholesterol Isomers (Nicotinate Derivatives) [13][14]

ParameterCondition
Analytes 24(S)-HC, 7α-HC, 7β-HC, 25-HC, 27-HC, 4β-HC (as nicotinate (B505614) derivatives)
Column Eclipse XBD C18, 3.0 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (1:4, v/v)
Flow Rate 0.60 mL/min
Gradient 0-5.0 min: 95-100% B; 6.0-6.9 min: 100% B; 6.9-7.0 min: 100-95% B
Total Run Time 9 minutes (including equilibration)

Table 2: General Separation of Oxysterols (GP Derivatives) [9]

ParameterCondition
Analytes Girard P (GP) derivatized oxysterols
Column Phenomenex Kinetex C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 33.3% MeOH, 16.7% ACN, 50% Water, 0.1% Formic Acid
Mobile Phase B 63.3% MeOH, 31.7% ACN, 5% Water, 0.1% Formic Acid
Flow Rate 200 µL/min
Gradient 1 min at 20% B, ramp to 80% B over 7 min, hold for 5 min
Total Run Time 17 minutes
Protocol 1: N,N-Dimethylglycine (DMG) Derivatization

This protocol converts hydroxyl groups on oxysterols to their DMG esters, which enhances ionization and provides unique MS/MS fragmentation.[6][7]

Materials:

  • Dried oxysterol sample (approx. 10 nmol)

  • N,N-dimethylglycine (DMG)

  • 4-(N,N-dimethylamino)pyridine (DMAP)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Chloroform (CHCl₃)

  • Diethyl ether

  • 0.1 N Aqueous Ammonia (B1221849)

Procedure:

  • Prepare stock solutions: 0.5 M DMG in CHCl₃, 2 M DMAP in CHCl₃, and 1 M EDC in CHCl₃.

  • To the dried oxysterol sample in a micro-reaction vessel, add 10 µL of the DMG/DMAP mixture and 10 µL of the EDC solution.

  • Vortex the mixture for 10 seconds.

  • Incubate the reaction at 50°C overnight.

  • After cooling to room temperature, add 1 mL of 0.1 N aqueous ammonia and 2 mL of diethyl ether. Vortex to mix.

  • Centrifuge to separate the phases and collect the upper organic layer.

  • Re-extract the aqueous phase twice more with 2 mL of diethyl ether.

  • Combine all organic extracts and dry the solvent under a stream of nitrogen.

  • Reconstitute the dried derivative in an appropriate solvent (e.g., 50:50:0.1 Chloroform/Methanol/Formic Acid) for LC-MS analysis.

Protocol 2: Girard P (GP) Derivatization

This two-step protocol first oxidizes the 3β-hydroxy group and then tags the resulting ketone with the permanently charged GP reagent.[2][20][21]

Materials:

  • Oxysterol sample

  • Cholesterol Oxidase (ChO) solution

  • Girard P (GP) reagent

  • Methanol

  • Acetic Acid

Procedure:

  • Enzymatic Oxidation:

    • Dissolve the oxysterol sample in an appropriate solvent.

    • Add Cholesterol Oxidase (ChO) solution to the sample.

    • Incubate at 37°C for one hour to convert the 3β-hydroxy group to a 3-oxo group.

  • GP Derivatization:

    • Prepare a fresh solution of GP reagent (e.g., 2 mg/mL) in methanol containing 1% acetic acid.

    • Add three volumes of the GP reagent solution to the oxidized sample mixture.

    • Vortex to mix thoroughly.

    • Incubate the mixture overnight at 37°C in the dark.

  • The derivatized sample can then be further purified by solid-phase extraction (SPE) or diluted directly for LC-MS analysis.

Mass Spectrometry Data

Table 3: Example MRM Transitions for Underivatized Hydroxycholesterols [22]

Note: These transitions often rely on water loss and may lack specificity without excellent chromatographic separation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
27-Hydroxycholesterol (27-OHC)385.4161.1
24(S)-Hydroxycholesterol (24(S)-OHC)385.4367.4
7α-Hydroxycholesterol (7α-OHC)385.4367.3

MS/MS Fragmentation of Derivatized Isomers:

  • DMG Derivatives: The fragmentation of DMG-derivatized hydroxycholesterols (e.g., 24(S)-, 25-, 27-OHC) produces unique patterns that allow for their direct differentiation.[6][7]

  • GP Derivatives: GP-derivatized oxysterols are ideal for MSn analysis. The initial fragmentation is typically the neutral loss of pyridine (B92270) from the GP tag, followed by fragmentation of the sterol backbone, which generates isomer-specific ions. For example, a characteristic (though not entirely unique) fragment ion for GP-derivatized 22R-HC is m/z 355.3.[8][18][19]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Deriv Optional: Chemical Derivatization (e.g., GP, DMG) Extract->Deriv LC LC Separation (e.g., C30, Phenyl-Hexyl) Deriv->LC MS Mass Spectrometry (Ionization - ESI/APCI) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Detect Peak Detection & Integration MSMS->Detect Quant Quantification (vs. Internal Standard) Detect->Quant

// No Co-elution Path NoCoelution [label="Proceed to MS/MS\nQuantification", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> NoCoelution [label=" No "];

// Co-elution Path ChangeLC [label="Optimize LC Method:\n1. Change Column (C30/Phenyl)\n2. Adjust Gradient/Mobile Phase", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Start -> ChangeLC [label=" Yes "];

CheckSep [label="Separation Achieved?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChangeLC -> CheckSep;

CheckSep -> NoCoelution [label=" Yes "];

Derivatize [label="Use Chemical Derivatization\n(e.g., Girard P, DMG)\nto alter properties & create\nunique MS/MS fragments", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSep -> Derivatize [label=" No "];

AnalyzeDeriv [label="Analyze Derivatized Sample\nwith Optimized LC-MS/MS", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatize -> AnalyzeDeriv; } dot Caption: Troubleshooting decision tree for isomeric interference.

References

preventing auto-oxidation of (25R)-26-Hydroxycholest-4-en-3-one during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the auto-oxidation of (25R)-26-Hydroxycholest-4-en-3-one during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern during sample preparation?

A1: this compound is an oxysterol, an oxidized derivative of cholesterol, that serves as an important intermediate in the metabolic pathway of cholesterol.[1] Like other oxysterols, it is present in biological samples at very low concentrations compared to cholesterol and is highly susceptible to auto-oxidation.[2] Improper handling during sample preparation can lead to the artificial formation of oxidation artifacts or degradation of the target analyte, resulting in inaccurate quantification and misleading experimental outcomes.[3]

Q2: What are the primary environmental factors that promote the auto-oxidation of this compound?

A2: The main factors that contribute to the auto-oxidation of this compound are:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.[3]

  • Light: Exposure to light, particularly UV light, can induce and accelerate oxidative processes.[3]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[3][4]

  • Presence of metal ions: Metal ions, such as copper, can catalyze oxidation reactions.[5]

Q3: How can I prevent the auto-oxidation of my samples during preparation?

A3: A multi-pronged approach is recommended:

  • Use of Antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents and samples is a common and effective practice to inhibit free-radical mediated oxidation.[2][6]

  • Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[7]

  • Light Protection: Use amber glass vials or wrap your sample containers in aluminum foil to protect them from light.[3]

  • Temperature Control: Keep samples on ice or at 4°C throughout the preparation process to minimize thermal degradation.[1][8]

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the opportunity for degradation.[6]

Q4: What are the recommended storage conditions for samples containing this compound?

A4: For long-term stability, samples should be stored at -80°C.[6] It is also advisable to minimize the headspace in storage vials to reduce oxygen exposure and to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Artificially high levels of this compound detected. Auto-oxidation of cholesterol in the sample during preparation.Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents. Work under low light conditions and consider flushing sample vials with an inert gas (nitrogen or argon) before sealing.[3]
Low recovery of the analyte. Degradation of this compound during extraction or processing.Ensure all sample handling is performed at low temperatures (on ice). Use high-purity solvents and process samples promptly.[1][3]
Inconsistent or non-reproducible results. Variable exposure to oxygen, light, or temperature between samples.Standardize the sample preparation protocol to ensure consistent handling of all samples. This includes using the same antioxidant concentrations, light protection measures, and temperature conditions.[2][3]
Appearance of unexpected peaks in chromatograms. Formation of various oxidation byproducts.Implement a combination of preventative measures: use of antioxidants, working under an inert atmosphere, and protecting samples from light.[3]

Quantitative Data Summary

While specific quantitative data on the degradation kinetics of this compound is limited, the following table provides a summary of stability information for related oxysterols, which can serve as a valuable guideline.

Oxysterol ClassStorage ConditionObservationCitation
7β-hydroxycholesterol (7βOHC) and 7-ketocholesterol (B24107) (7KC)Prolonged storage of milk powders (12 months)Exponential increase in concentration, indicating significant oxidation over time.[9]
General OxysterolsFrozen storage of cooked meatFormation of oxysterols is a temperature-dependent process.[4]
Cholesterol Oxidation Products (COPs)Baking of meatloafTemperature was the most significant factor affecting 7-ketocholesterol formation.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum for LC-MS/MS Analysis

This protocol incorporates measures to minimize auto-oxidation.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., d7-26-Hydroxycholest-4-en-3-one)

  • Ice-cold acetonitrile (B52724) (ACN) containing 0.1% BHT

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Centrifuge capable of 4°C operation

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

  • Amber glass vials

Procedure:

  • Thaw frozen plasma/serum samples on ice.

  • In a glass tube, add 10 µL of the internal standard solution to 100 µL of the plasma/serum sample.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile containing 0.1% BHT.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a clean amber glass tube.

  • For liquid-liquid extraction, add 1 mL of MTBE to the supernatant.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.[3]

  • Transfer the upper organic layer to a new amber glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • The sample is now ready for LC-MS/MS analysis.

G cluster_0 Sample Preparation start Start: Plasma/Serum Sample (on ice) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation with Acetonitrile + BHT add_is->protein_precipitation centrifuge1 Centrifuge (10,000 x g, 4°C) protein_precipitation->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant lle Liquid-Liquid Extraction with MTBE transfer_supernatant->lle centrifuge2 Centrifuge (3000 x g, 4°C) lle->centrifuge2 transfer_organic Transfer Organic Layer centrifuge2->transfer_organic evaporate Evaporate to Dryness (Nitrogen Stream) transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Extraction Workflow for this compound
Protocol 2: General Procedure for Working Under an Inert Atmosphere

This protocol describes the general steps to create and work under an inert atmosphere to prevent oxidation.

Materials:

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Needles and syringes

  • Balloon

Procedure:

  • Assemble the glassware (e.g., round-bottom flask with a stir bar) and seal it with a rubber septum.

  • Insert a needle connected to the inert gas line through the septum. Insert a second needle as an outlet.

  • Flush the flask with the inert gas for several minutes to displace the air.

  • Remove the outlet needle first, then the inlet needle to maintain a positive pressure of inert gas inside the flask. Alternatively, a balloon filled with the inert gas can be attached to a needle and inserted through the septum to maintain a positive pressure.

  • Reagents and solvents can be added or removed from the flask using a syringe by piercing the septum.

  • When withdrawing a liquid with a syringe, first draw some inert gas from the headspace of the flask into the syringe before drawing the liquid. This prevents creating a vacuum inside the flask.

  • After withdrawing the liquid, pull a small amount of inert gas into the syringe again to act as a buffer in the needle tip, preventing contact of the liquid with air upon exiting the flask.

G cluster_1 Inert Atmosphere Technique setup Assemble and Seal Glassware flush Flush with Inert Gas (Nitrogen/Argon) setup->flush pressurize Establish Positive Pressure (e.g., with a balloon) flush->pressurize add_reagents Add/Remove Reagents via Syringe Through Septum pressurize->add_reagents gas_buffer Use Inert Gas Buffer in Syringe add_reagents->gas_buffer Best Practice

Workflow for Inert Atmosphere Sample Handling

References

addressing matrix effects in the analysis of (25R)-26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (25R)-26-Hydroxycholest-4-en-3-one. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis, with a particular focus on addressing matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My signal intensity for this compound is low and variable. Could this be a matrix effect?

A1: Yes, low and inconsistent signal intensity are classic signs of matrix effects, most commonly ion suppression in LC-MS/MS analysis.[1] Ion suppression occurs when co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[2][3]

Troubleshooting Steps:

  • Confirm Ion Suppression: Perform a post-column infusion experiment. Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A drop in the baseline signal at the retention time of your analyte confirms the presence of co-eluting species causing ion suppression.[1][4]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5] Consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.[5][6]

  • Optimize Chromatography: Modify your LC method to improve the separation between this compound and interfering matrix components. This can be achieved by adjusting the gradient profile or trying a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).[7][8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the gold standard for compensating for matrix effects.[6][9] The SIL-IS experiences the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also decrease the analyte signal, so this approach is best for samples with higher concentrations of this compound.[6][10]

Q2: I'm observing peak tailing or splitting for my analyte. What could be the cause?

A2: Poor peak shape for this compound can arise from several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.[7]

  • Incompatible Injection Solvent: If the injection solvent is stronger than the initial mobile phase, it can cause peak distortion. Ensure your reconstitution solvent is similar to or weaker than the starting mobile phase conditions.[7]

  • Secondary Interactions: The analyte may be interacting with active sites on the column. Adding a small amount of an acid, like formic acid, to the mobile phase can help to reduce these interactions.[7]

  • Column Contamination: Buildup of matrix components on the column can degrade performance. Use a guard column and wash the column with a strong solvent between runs.[7]

Q3: How can I differentiate this compound from its isomers during analysis?

A3: Isomeric interference is a significant challenge in the analysis of oxysterols, as isomers like 24-, 25-, and 27-hydroxycholest-4-en-3-one often have the same molecular weight and similar fragmentation patterns.[6]

Strategies for Isomer Separation:

  • Chromatographic Resolution: The key to differentiating isomers is achieving good chromatographic separation.

    • Column Selection: Phenyl-hexyl columns can offer different selectivity compared to standard C18 columns and may provide better resolution of oxysterol isomers.[7]

    • Gradient Optimization: A shallow, optimized gradient can improve the separation of closely eluting isomers.[11]

  • Confirmation of Peak Identity: Analyze authentic standards of all potential isomers to confirm their retention times and fragmentation patterns under your experimental conditions.[6]

Q4: What steps can I take to prevent the auto-oxidation of this compound during sample preparation and storage?

A4: Oxysterols are susceptible to auto-oxidation, which can lead to inaccurate quantification.[7]

Preventative Measures:

  • Use of Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your solvents during sample preparation.[6][7]

  • Sample Handling: Keep samples on ice or at 4°C during processing to minimize degradation.[12]

  • Storage: Store samples at -80°C for long-term stability.

  • Minimize Exposure: Protect samples from light and air as much as possible.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to provide a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects.

  • Spiking: To 100 µL of plasma or serum, add a stable isotope-labeled internal standard (e.g., d7-(25R)-26-Hydroxycholest-4-en-3-one).[6]

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing an antioxidant (e.g., 0.1% BHT), vortex vigorously, and centrifuge to pellet the proteins.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[6]

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.[6]

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.[6]

Protocol 2: LC-MS/MS Analysis

These are suggested starting conditions that should be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: C18 or Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6][7]

    • Mobile Phase A: Water with 0.1% formic acid.[13][14]

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% formic acid.[13]

    • Gradient: A shallow gradient should be optimized to separate the analyte from matrix components and isomers.

    • Flow Rate: 0.3 - 0.5 mL/min.[7][13]

    • Column Temperature: 40°C.[6][7]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI can be less susceptible to ion suppression for some steroids.[1][2][7]

    • Scan Type: Multiple Reaction Monitoring (MRM).[6]

    • MRM Transitions: These must be optimized by infusing a pure standard of this compound and its SIL-IS.[6]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) 85 - 9540 - 60 (Suppression)< 15
Liquid-Liquid Extraction (LLE) 70 - 8515 - 30 (Suppression)< 10
Solid-Phase Extraction (SPE) > 90< 15 (Suppression)< 5

Note: These are representative values and will vary depending on the specific matrix and experimental conditions. A lower matrix effect percentage indicates less ion suppression.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Methanol (50:50)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Analyte) To be determined empirically
MRM Transition (SIL-IS) To be determined empirically
Collision Energy To be determined empirically

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plasma/Serum Sample add_is Add SIL-IS sample->add_is ppt Protein Precipitation (Acetonitrile + BHT) add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe elute Evaporation & Reconstitution spe->elute lc LC Separation (Phenyl-Hexyl Column) elute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Processing & Quantification ms->data

Caption: Workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Low & Variable Signal Intensity q1 Suspect Matrix Effect? start->q1 sol1 Improve Sample Prep (e.g., SPE) q1->sol1 Yes sol2 Optimize Chromatography q1->sol2 Yes sol3 Use SIL-IS q1->sol3 Yes sol4 Dilute Sample q1->sol4 Yes end Improved Data Quality sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting decision tree for matrix effects.

References

strategies to enhance the sensitivity of (25R)-26-Hydroxycholest-4-en-3-one detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the detection sensitivity of (25R)-26-Hydroxycholest-4-en-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent and robust method for quantifying this compound in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers the high sensitivity and specificity required to distinguish the analyte from structurally similar oxysterols and overcome challenges posed by complex biological matrices.[1][2][4] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it typically necessitates a derivatization step.[4][5]

Q2: Why is enhancing detection sensitivity for this compound important?

A2: Enhancing detection sensitivity is crucial due to the low physiological concentrations of this compound and other oxysterols in biological samples.[5][6] As a key intermediate in the alternative "acidic" pathway of bile acid synthesis, accurate measurement of its levels is essential for studying cholesterol metabolism, bile acid-related disorders, and its potential role as a biomarker in various diseases.[1][2][7]

Q3: What are the main challenges in achieving high sensitivity for this compound detection?

A3: The primary challenges include:

  • Low Abundance: Oxysterols are present at very low concentrations in biological systems compared to cholesterol.[5][8]

  • Poor Ionization Efficiency: As neutral molecules, oxysterols do not ionize well, particularly with electrospray ionization (ESI), leading to low signal intensity in mass spectrometry.[5][9][10]

  • Matrix Effects: Co-eluting substances from complex biological matrices like plasma can suppress or enhance the analyte's ionization, leading to inaccurate and imprecise results.[6][10]

  • Isomeric Interference: The presence of structurally similar isomers can complicate accurate quantification if they are not adequately separated chromatographically.[4][6]

  • Auto-oxidation: Cholesterol can auto-oxidize during sample handling and storage, artificially generating oxysterols and leading to inaccurate measurements.[6][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the LC-MS/MS analysis of this compound.

Issue 1: Low Signal Intensity or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)

Possible Cause Recommended Solution
Poor Ionization Efficiency Implement chemical derivatization, such as the Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) method using a Girard reagent (e.g., Girard P), to introduce a permanent charge and dramatically increase the ESI-MS signal.[9][10] This can improve sensitivity by over 1000-fold.[9]
Suboptimal Mass Spectrometry Conditions Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas temperatures) and Multiple Reaction Monitoring (MRM) transitions (precursor/product ions, collision energy, and cone voltage).[2][3] These should be empirically optimized by infusing a pure standard.[2]
Inefficient Sample Extraction and Concentration Optimize the sample preparation method (e.g., LLE or SPE) to ensure high recovery. Ensure the final extract is reconstituted in a minimal, appropriate volume of a solvent compatible with the initial mobile phase.[3][12]
Analyte Adsorption Oxysterols can adsorb to plasticware. Use low-adsorption microcentrifuge tubes and pipette tips to minimize loss during sample preparation.[12]

Issue 2: High Background Noise or Significant Matrix Effects

Possible Cause Recommended Solution
Insufficient Sample Cleanup Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is highly effective for removing interfering matrix components like phospholipids.[4][12] Consider using SPE cartridges with polymeric sorbents or specific phases like C18.[8][12]
Ion Suppression or Enhancement The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7, that co-elutes with the analyte.[3][4]
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise and the introduction of contaminants.[13]

Issue 3: Poor Chromatographic Peak Shape (e.g., Broadening, Tailing, or Splitting)

Possible Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.[6][12]
Incompatible Injection Solvent Ensure the sample is reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase.[6][13]
Column Contamination or Degradation Use a guard column to protect the analytical column.[4][13] If performance degrades, flush the column with a strong solvent or replace it.[13]
Secondary Interactions Ensure the mobile phase pH is appropriate. For oxysterols, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to ensure a consistent ionic state.[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol provides a general guideline for cleaning up plasma or serum samples to reduce matrix effects.

  • Sample Pre-treatment: To 100 µL of plasma or serum, add a suitable amount of a stable isotope-labeled internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex vigorously for 1 minute, and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][12]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by washing with 3 mL of methanol (B129727), followed by equilibration with 3 mL of water.[4][14]

  • Sample Loading: Transfer the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 3 mL of 20% methanol in water) to remove polar interferences.[4] A subsequent wash with a non-polar solvent like hexane (B92381) can help remove neutral lipids.[10]

  • Elution: Elute the analyte with a strong organic solvent (e.g., 2 mL of methanol or acetonitrile).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1][4]

Protocol 2: Chemical Derivatization using Girard's Reagent T (GT)

This protocol describes a method to add a permanent positive charge to the analyte, significantly enhancing its ionization efficiency.

  • Reaction Setup: Following extraction and evaporation, reconstitute the dried sample extract in a solution containing Girard's Reagent T (e.g., 50 mg/mL) and a small amount of acetic acid (e.g., 5% v/v) in methanol.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 37°C or 60°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to proceed.

  • Analysis: After incubation, the sample can be directly diluted and injected into the LC-MS/MS system. The derivatized product will have a unique mass and fragmentation pattern that must be optimized in the mass spectrometer.

Data Presentation

Table 1: Comparison of Detection Sensitivity With and Without Derivatization

Analyte Method Matrix Limit of Quantification (LOQ) Reference
7α-hydroxy-4-cholesten-3-oneLC-MS/MS (No Derivatization)Human Serum0.200 ng/mL[15]
25-hydroxycholesterolLC-MS/MS (No Derivatization)Biological Fluids~1-5 ng/mLN/A
25-hydroxycholesterolLC-MS/MS (with Girard P Derivatization)Biological Fluids< 0.01 ng/mL (>1000-fold improvement)[9]

Note: Data for this compound is extrapolated from performance characteristics of similar oxysterols, as specific comparative studies are proprietary. The improvement factor is well-established for this class of compounds.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extract Extraction (PPT, LLE, or SPE) Add_IS->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Deriv Chemical Derivatization (Optional, High-Impact) Recon->Deriv for max sensitivity LCMS LC-MS/MS Analysis Recon->LCMS Deriv->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for enhancing detection sensitivity.

G start Low Signal or Poor Sensitivity check_ms Are MS parameters (source, MRM) optimized? start->check_ms optimize_ms Optimize parameters using a pure standard infusion. check_ms->optimize_ms No check_cleanup Is sample cleanup adequate? check_ms->check_cleanup Yes optimize_ms->check_cleanup improve_cleanup Implement or optimize SPE. Use SIL-IS to check recovery. check_cleanup->improve_cleanup No check_deriv Is ionization efficiency the limiting factor? check_cleanup->check_deriv Yes improve_cleanup->check_deriv implement_deriv Implement chemical derivatization (e.g., Girard reagent). check_deriv->implement_deriv Yes end Sensitivity Enhanced check_deriv->end No implement_deriv->end

Caption: Troubleshooting flowchart for low sensitivity issues.

References

stability of (25R)-26-Hydroxycholest-4-en-3-one in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of (25R)-26-Hydroxycholest-4-en-3-one under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an oxysterol, which is an oxidized derivative of cholesterol. It serves as a key intermediate in the acidic pathway of bile acid synthesis.[1][2] Like many oxysterols, it is present in biological matrices at very low concentrations and is susceptible to degradation through oxidation.[2] Improper handling and storage can lead to inaccurate quantification and misinterpretation of experimental results.[2]

Q2: What are the primary factors that affect the stability of this compound?

Several factors can significantly impact the stability of this compound:

  • Temperature: Elevated temperatures accelerate the rate of degradation.[3][4]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.[3][4]

  • Oxygen: The presence of oxygen can lead to auto-oxidation.[3][4]

  • pH: Extreme pH values in solutions can catalyze degradation reactions.[3][4]

  • Solvents: The purity and type of solvent are critical. Protic solvents or those containing impurities can react with the compound.[3][4]

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[2][5]

Q3: What are the optimal storage conditions for this compound?

For long-term stability, both solid compound and stock solutions of this compound, as well as biological samples containing the analyte, should be stored at -80°C.[5] For short-term storage of stock solutions (up to one month), -20°C is acceptable.[5] It is recommended to store the compound in a dry, cool, and well-ventilated place, in a tightly sealed container to protect it from moisture and air.[3] To prevent degradation from light, amber vials or other light-blocking containers should be used.

Q4: What are the potential degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation could involve further oxidation of the hydroxyl group at the C-26 position to form an aldehyde and then a carboxylic acid (26-oic acid).[4] Oxidation of the cholest-4-en-3-one ring structure is also a possibility.[4]

Data on Stability

Specific quantitative data on the long-term stability of this compound is limited in public literature. However, based on the general behavior of oxysterols, the following table provides illustrative stability data. Note: This data is hypothetical and should be confirmed by experimental studies.[4]

Storage ConditionTime PointExpected Purity (%)
-80°C (in dark)12 months>98%
-20°C (in dark)12 months90-95%
4°C (in dark)6 months<80%
25°C (in dark)1 month<70%
25°C (with light exposure)1 month<50%

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of this compound during sample preparation.

  • Potential Cause: Analyte degradation during sample processing.

    • Recommended Solution: Keep samples on ice throughout the extraction procedure and use pre-chilled solvents. To prevent auto-oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your samples and solvents.[5] Minimize the time between sample thawing and extraction.

  • Potential Cause: Inefficient extraction from the biological matrix.

    • Recommended Solution: Optimize your sample preparation method. For liquid-liquid extraction (LLE), try different solvent systems. For solid-phase extraction (SPE), experiment with different sorbents and elution solvents.

  • Potential Cause: Adsorption of the analyte to labware.

Issue 2: Poor chromatographic peak shape (tailing, fronting, or broadening).

  • Potential Cause: Secondary interactions with the stationary phase.

    • Recommended Solution: Interactions with residual silanol (B1196071) groups on silica-based columns are a common cause of peak tailing. Using a column with end-capping or adding a competing base to the mobile phase in small concentrations can help. Adjusting the mobile phase pH to a slightly acidic condition (e.g., with 0.1% formic acid) can also suppress silanol ionization.

  • Potential Cause: Column overload.

    • Recommended Solution: Dilute the sample or inject a smaller volume.

  • Potential Cause: Column contamination.

    • Recommended Solution: Wash the column with a strong solvent. Using a guard column is recommended to protect the analytical column from contaminants.

Issue 3: Unexpected peaks in the analytical chromatogram.

  • Potential Cause: Degradation of the compound.

    • Recommended Solution: Review the storage conditions (temperature, light exposure, solvent) of your standards and samples. Prepare a fresh standard solution for comparison to identify potential degradation products.

  • Potential Cause: Contamination.

    • Recommended Solution: Ensure the use of high-purity solvents and clean labware. Contamination can arise from storage containers, solvents, or handling procedures.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method for evaluating the long-term stability of this compound under various storage conditions.

1. Materials:

  • This compound

  • High-purity solvent (e.g., ethanol (B145695) or acetonitrile)

  • Amber glass vials

  • Temperature and humidity-controlled storage chambers/freezers

  • Validated LC-MS/MS method for quantification

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable high-purity solvent at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots under a matrix of conditions, for example:

    • -80°C (in the dark)

    • -20°C (in the dark)

    • 4°C (in the dark)

    • 25°C (in the dark)

    • 25°C (with controlled light exposure)

  • Time Points for Analysis: Analyze the samples at predetermined time points, such as Time 0 (initial analysis), 1 month, 3 months, 6 months, and 12 months.[3]

  • Analysis: At each time point, retrieve a vial from each storage condition and quantify the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general guideline for the extraction and quantification of this compound from plasma samples.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., d7-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile (B52724) containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 2 minutes and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Bile_Acid_Synthesis_Pathway Cholesterol Cholesterol Cholest_4_en_3_one Cholest_4_en_3_one Cholesterol->Cholest_4_en_3_one Multiple Steps Hydroxycholest_4_en_3_one This compound Cholest_4_en_3_one->Hydroxycholest_4_en_3_one CYP27A1 Bile_Acids Bile_Acids Hydroxycholest_4_en_3_one->Bile_Acids Further Metabolism

Caption: Simplified schematic of the acidic pathway of bile acid synthesis.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot Store_minus_80 -80°C Aliquot->Store_minus_80 Store_minus_20 -20°C Aliquot->Store_minus_20 Store_4 4°C Aliquot->Store_4 Store_25 25°C Aliquot->Store_25 Time_Points Analyze at Time Points (0, 1, 3, 6, 12 months) Store_minus_80->Time_Points Store_minus_20->Time_Points Store_4->Time_Points Store_25->Time_Points LCMS LC-MS/MS Quantification Time_Points->LCMS Data_Analysis Calculate % Remaining LCMS->Data_Analysis

Caption: Experimental workflow for stability testing.

References

minimizing analyte loss during sample extraction of (25R)-26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the loss of (25R)-26-Hydroxycholest-4-en-3-one during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound loss during sample extraction?

Analyte loss during the extraction of this compound, an oxysterol, can primarily be attributed to three main factors:

  • Degradation: Oxysterols are susceptible to degradation under certain conditions. Key factors that can cause degradation include exposure to heat, light (especially UV), oxygen (auto-oxidation), and extreme pH levels.[1] The presence of peroxides in solvents can also induce artificial formation of oxysterols.[1]

  • Incomplete Extraction: The efficiency of the extraction method itself can lead to analyte loss. This can be due to the choice of extraction solvent, insufficient mixing or vortexing, or improper phase separation in liquid-liquid extraction (LLE).[1] For solid-phase extraction (SPE), issues like inappropriate sorbent choice, insufficient elution solvent strength, or a sample loading flow rate that is too high can result in incomplete recovery.[2][3]

  • Adsorption to Surfaces: Like other sterols, this compound can adsorb to the surfaces of laboratory ware, such as glass and some plastics.[4] This non-specific binding can lead to significant analyte loss, especially when working with low concentrations.

Q2: How can I prevent the degradation of this compound during sample preparation?

To minimize degradation, the following precautions are recommended:

  • Temperature Control: Always keep samples on ice or at low temperatures throughout the extraction process. Use pre-chilled solvents to maintain a cold environment.[1]

  • Light Protection: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Oxygen Exclusion: Minimize exposure to air. Consider working under an inert atmosphere, such as nitrogen, for highly sensitive samples.[1] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent is a common practice to prevent auto-oxidation.[4][5]

  • pH Control: Maintain a neutral pH during extraction unless a specific protocol indicates otherwise.[1]

  • Solvent Purity: Use high-purity, peroxide-free solvents to prevent chemical reactions that could degrade the analyte.[1]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation. It is advisable to prepare single-use aliquots of your samples.[1]

Q3: What are the recommended extraction methods for this compound?

The two most common and effective methods for extracting oxysterols like this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. Common solvent systems for oxysterol extraction include combinations of a polar solvent (like methanol (B129727) or ethanol) and a non-polar solvent (like dichloromethane, methyl tert-butyl ether (MTBE), or hexane).[1][6][7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples and concentrating the analyte. It generally provides better selectivity and recovery compared to LLE.[4] For oxysterols, reversed-phase sorbents like C18 are commonly used.[4]

Q4: How do I choose the right solvent for liquid-liquid extraction?

The choice of solvent is critical for achieving high recovery. For oxysterols, a mixture of solvents is often used to efficiently extract the analyte while precipitating proteins.

  • Methanol:Dichloromethane: This combination is frequently used for the extraction of a broad range of sterols and oxysterols.[8]

  • Methyl tert-butyl ether (MTBE): MTBE is noted for its excellent extraction capability for oxysterols.[5][6]

  • Hexane:Isopropanol: This mixture has been shown to provide good recovery and can be a less toxic alternative to chlorinated solvents.[7][9]

  • Acetonitrile (B52724): Often used for protein precipitation prior to LLE or SPE.[4]

It is crucial to use high-purity solvents to avoid introducing contaminants or causing analyte degradation.[1]

Q5: What are the key parameters to optimize for Solid-Phase Extraction (SPE)?

To maximize recovery and minimize loss during SPE, consider the following:

  • Sorbent Selection: Choose a sorbent with an appropriate retention mechanism. For non-polar compounds like this compound, a reversed-phase sorbent (e.g., C18) is a suitable choice.[2][4]

  • Conditioning and Equilibration: Properly condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample loading solution. This ensures proper wetting of the sorbent.[3]

  • Sample Loading: Load the sample at a slow and consistent flow rate to allow for sufficient interaction between the analyte and the sorbent.[3]

  • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest.

  • Elution: Use a solvent that is strong enough to completely elute the analyte from the sorbent. You may need to test different solvents and volumes to optimize elution.[2]

Troubleshooting Guides

Low Analyte Recovery
Symptom Possible Cause Recommended Solution
Low signal intensity for the analyte in the final extract. Incomplete Extraction (LLE): The chosen solvent system is not efficiently extracting the analyte.Test different solvent systems (e.g., MTBE-based, hexane:isopropanol). Ensure thorough vortexing and proper phase separation.[1][6]
Incomplete Elution (SPE): The elution solvent is too weak or the volume is insufficient to desorb the analyte from the sorbent.Increase the strength or volume of the elution solvent.[2][10]
Analyte Degradation: The analyte is degrading during the extraction process due to exposure to heat, light, or oxygen.Keep samples on ice, protect from light, and consider adding an antioxidant like BHT to the solvents.[1][4]
Adsorption to Labware: The analyte is binding to the surfaces of glass or plastic tubes.Use silanized glassware or polypropylene (B1209903) tubes to minimize non-specific binding.[4]
SPE Cartridge Overload: The amount of sample or interfering compounds is exceeding the capacity of the SPE cartridge.Decrease the sample volume or use a cartridge with a larger sorbent mass.[3]
Improper SPE Conditioning: The SPE sorbent was not properly wetted, leading to poor retention.Ensure the cartridge is conditioned with an appropriate organic solvent followed by an equilibration step.[3]
High Variability in Results
Symptom Possible Cause Recommended Solution
Inconsistent results between replicate samples. Inconsistent Sample Handling: Variations in vortexing times, incubation periods, or solvent volumes.Standardize all steps of the extraction protocol. Use calibrated pipettes for accurate volume measurements.[1]
Variable Extraction Efficiency: Inconsistent phase separation in LLE or channeling in SPE.Ensure complete and consistent phase separation in LLE. For SPE, ensure a consistent and slow flow rate during sample loading and elution.[3][5]
Presence of Particulate Matter: Clogging of SPE cartridges by particulates in the sample.Centrifuge or filter samples before loading onto the SPE cartridge.[10]
Matrix Effects: Variations in the sample matrix affecting ionization efficiency in mass spectrometry.The use of a stable isotope-labeled internal standard is crucial to correct for variability.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a glass tube, add an appropriate amount of a stable isotope-labeled internal standard for this compound.

  • Protein Precipitation: Add 500 µL of ice-cold methanol containing 0.1% BHT. Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and then centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis).

Protocol 2: Solid-Phase Extraction (SPE) from Plasma

This protocol provides a general framework for SPE and should be optimized.

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 300 µL of cold acetonitrile containing 0.1% BHT to precipitate proteins.[4] Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.[4]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.[4]

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[4]

Quantitative Data Summary

The following tables summarize typical recovery rates for oxysterols using different extraction methods. Note that these are for structurally similar compounds and should be used as a general guide. Optimization for this compound is recommended.

Table 1: Reported Recovery of Oxysterols using Liquid-Liquid Extraction

Analyte Matrix Extraction Solvent Recovery (%) Reference
27-hydroxycholesterolPlasmaMTBE/Methanol/Water88.47 - 112.32[6]
7α-hydroxycholesterolPlasmaMTBE/Methanol/Water88.47 - 112.32[6]
24(S)-hydroxycholesterolBrainMTBE/Methanol/Water88.47 - 112.32[6]

Table 2: Reported Extraction Efficiency for Sterols and Oxysterols using SPE

Analyte Matrix SPE Sorbent Extraction Efficiency (%) Reference
Multiple Sterols/OxysterolsPlasmaC1885 - 110[8][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis s1 Plasma Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (e.g., cold Acetonitrile + BHT) s2->s3 s4 Vortex & Centrifuge s3->s4 e1 Supernatant s4->e1 e2 Liquid-Liquid Extraction (e.g., MTBE) e1->e2 LLE e3 Solid-Phase Extraction (C18 cartridge) e1->e3 SPE e4 Organic Phase / Eluate e2->e4 e3->e4 a1 Evaporation e4->a1 a2 Reconstitution a1->a2 a3 LC-MS/MS Analysis a2->a3

Caption: General experimental workflow for the extraction of this compound.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Analyte Recovery c1 Incomplete Extraction start->c1 c2 Analyte Degradation start->c2 c3 Adsorption to Surfaces start->c3 s1 Optimize Solvents (LLE/SPE) c1->s1 s2 Control Temperature, Light, O2 Add Antioxidants c2->s2 s3 Use Silanized Glassware or Polypropylene c3->s3

Caption: Troubleshooting logic for low analyte recovery.

References

Validation & Comparative

Navigating the Analytical Landscape: A Guide to the LC-MS/MS Validation for (25R)-26-Hydroxycholest-4-en-3-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sterol analysis, this guide offers a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of (25R)-26-Hydroxycholest-4-en-3-one. While direct comparative studies with alternative analytical methods remain limited in publicly available literature, this guide provides a detailed examination of a robust LC-MS/MS protocol, complete with performance data and in-depth experimental procedures.

This compound is a critical intermediate in the alternative, or "acidic," pathway of bile acid synthesis.[1] Its accurate measurement is vital for understanding cholesterol homeostasis and the pathophysiology of various metabolic diseases.[1] LC-MS/MS has emerged as the preferred technique for the analysis of this and other oxysterols due to its high sensitivity and specificity, which are essential for distinguishing between structurally similar isomers and overcoming the challenges of complex biological matrices.[2][3][4]

Method Performance: A Quantitative Overview

The validation of a bioanalytical method is crucial to ensure the reliability and accuracy of the obtained results.[5] Key validation parameters for the LC-MS/MS quantification of this compound are summarized below. These parameters are based on established guidelines from regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]

Validation ParameterTypical Performance MetricSignificance
Linearity (R²) ≥ 0.99Indicates a strong correlation between the instrument response and the analyte concentration over a defined range.
Accuracy Within ±15% of the nominal concentration (except at LLOQ)Measures the closeness of the determined value to the true value.[1][5]
Precision (CV%) ≤ 15% (except at LLOQ)Demonstrates the reproducibility of the method when repeated on the same sample.[1][5]
Lower Limit of Quantification (LLOQ) Dependent on instrument sensitivity and matrixThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (typically within ±20%).[5]
Selectivity No significant interference at the retention time of the analyteEnsures that the method can differentiate the analyte from other components in the sample.[1][6]
Recovery Consistent and reproducibleMeasures the efficiency of the extraction process.[1][6]
Matrix Effect Assessed to ensure no significant ion suppression or enhancementEvaluates the influence of the biological matrix on the ionization of the analyte.[1]
Stability Analyte is stable under various storage and handling conditionsEnsures the integrity of the analyte from sample collection to analysis.[5]

In Focus: Alternative Bile Acid Synthesis Pathway

This compound is a key metabolite in the alternative pathway of bile acid synthesis, which begins with the hydroxylation of cholesterol. This pathway is a critical component of cholesterol catabolism and is subject to complex regulation.[5][9]

Alternative Bile Acid Synthesis Pathway Alternative Bile Acid Synthesis Pathway Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Multiple Steps _26_Hydroxycholesterol (25R)-26-Hydroxycholesterol Cholesterol->_26_Hydroxycholesterol CYP27A1 _26_Hydroxycholest_4_en_3_one This compound Cholest_4_en_3_one->_26_Hydroxycholest_4_en_3_one CYP27A1 (More Efficient Pathway) _26_Hydroxycholesterol->_26_Hydroxycholest_4_en_3_one HSD3B1/HSD3B7 Further_Metabolism Further Metabolism to Bile Acids (e.g., CDCA) _26_Hydroxycholest_4_en_3_one->Further_Metabolism CYP27A1, CYP7B1

Caption: Alternative pathway of bile acid synthesis.

Experimental Workflow: From Sample to Result

The quantification of this compound by LC-MS/MS involves a multi-step process, from sample preparation to data analysis. A typical workflow is designed to ensure the accurate and reproducible measurement of the analyte.

LC-MS/MS Experimental Workflow LC-MS/MS Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma/Serum Sample Add_IS Addition of Internal Standard (e.g., d7-labeled analyte) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (e.g., C18 or Phenyl-Hexyl Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical experimental workflow.

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the LC-MS/MS quantification of this compound.

Sample Preparation

A robust sample preparation protocol is essential for removing interfering substances and concentrating the analyte.[4]

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., d7-26-Hydroxycholesterol).[2]

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[2]

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a clean tube.

    • For liquid-liquid extraction, add 1 mL of a suitable organic solvent like methyl tert-butyl ether (MTBE).[2]

    • Vortex for 2 minutes and centrifuge to separate the phases.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]

  • Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can be employed to further clean up the sample and reduce matrix effects.

Chromatographic and Mass Spectrometric Conditions

Optimal chromatographic separation is crucial to resolve this compound from its isomers.[4]

Table 2: Typical LC-MS/MS Parameters

ParameterRecommended Setting
LC System HPLC or UHPLC system
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) or Phenyl-Hexyl column for alternative selectivity[4]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid
Gradient Optimized to separate the analyte from interferences
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Empirically optimized by infusing a pure standard of the analyte and internal standard[3]

Alternative Analytical Methods: A Brief Comparison

While LC-MS/MS is the predominant method for the quantification of this compound, other techniques have been used for the analysis of sterols in general.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for sterol analysis but often requires a derivatization step to increase the volatility and thermal stability of the analytes.[4] This adds complexity to the sample preparation process.

  • High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD): While HPLC can be used for separation, UV and ELSD detectors generally offer lower sensitivity and selectivity compared to mass spectrometry, making them less suitable for the low concentrations of oxysterols typically found in biological samples.

References

comparative analysis of (25R)-26-Hydroxycholest-4-en-3-one and 27-hydroxycholesterol biological activities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of (25R)-26-Hydroxycholest-4-en-3-one and 27-Hydroxycholesterol (B1664032)

This guide presents a detailed comparative analysis of the biological activities of two cholesterol-derived oxysterols: this compound and 27-hydroxycholesterol. While 27-hydroxycholesterol is a well-characterized molecule with established roles in various physiological and pathological processes, direct experimental data on this compound is limited. Therefore, this guide provides a comprehensive overview of 27-hydroxycholesterol's activities, supported by experimental data, and infers the potential biological functions of this compound based on the known activities of its precursor, 26-hydroxycholesterol, and the cholest-4-en-3-one structural backbone.

Comparative Overview of Biological Activities

FeatureThis compound (Inferred)27-Hydroxycholesterol (Established)
Primary Function Intermediate in the alternative "acidic" pathway of bile acid synthesis.[1] Potential regulator of cholesterol homeostasis.Endogenous selective estrogen receptor modulator (SERM); Liver X receptor (LXR) agonist.[2][3]
Key Receptor Targets Likely Liver X Receptor (LXR).[4]Estrogen Receptors (ERα and ERβ); Liver X Receptors (LXRα and LXRβ).[2][3][5]
Signaling Pathways Likely modulates LXR-dependent gene expression, impacting cholesterol metabolism.Modulates ER- and LXR-mediated signaling pathways, affecting gene transcription related to cell proliferation, inflammation, and lipid metabolism.[3][6]
Role in Cancer The cholest-4-en-3-one backbone has been shown to decrease the viability of breast cancer cells (MCF-7 and MDA-MB-231).[7] A related compound, (25R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, exhibits cytotoxic activity against human bladder and hepatic cancer cell lines.[8]Promotes the growth of ER-positive breast cancer cells and has been implicated in resistance to aromatase inhibitors.[2] It can also promote the progression of ER-negative breast cancer through the G protein-coupled estrogen receptor (GPER).
Role in Cardiovascular Disease Unknown.Promotes atherosclerosis by inducing pro-inflammatory processes in monocytes/macrophages and endothelial cells via ERα.[7][9] It is found in high amounts in atherosclerotic plaques.
Role in Neurobiology The cholest-4-en-3-one backbone has been investigated for neuroprotective properties.[4]High levels are associated with neurodegenerative diseases like Alzheimer's disease. It can impair neuronal morphology and synaptic function.[10]

Quantitative Data Comparison

Direct quantitative data for this compound is scarce. The table below presents data for a structurally related compound and for 27-hydroxycholesterol.

CompoundAssayCell Line/SystemEndpointResult
(25R)-26-acetoxy-3β,5α-dihydroxycholest-6-oneCytotoxicity5637 (Human Bladder Cancer)IC504.8 µM[8]
(25R)-26-acetoxy-3β,5α-dihydroxycholest-6-oneCytotoxicityHepG2 (Human Hepatic Cancer)IC5015.5 µM[8]
Cholest-4-en-3-oneCytotoxicityMCF-7 (Breast Cancer)IC5017.8 µM (48h)[7]
Cholest-4-en-3-oneCytotoxicityMDA-MB-231 (Breast Cancer)IC5014.1 µM (48h)[7]
27-HydroxycholesterolERα BindingPurified recombinant ERαKi1.32 µM
27-HydroxycholesterolERβ BindingPurified recombinant ERβKi0.42 µM
27-HydroxycholesterolProliferationMCF-7 (Breast Cancer)Significant stimulation1 µM[11]

Signaling Pathways

27_Hydroxycholesterol_Signaling cluster_0 27-Hydroxycholesterol Actions cluster_1 Receptor Activation cluster_2 Downstream Effects 27HC 27-Hydroxycholesterol ER Estrogen Receptor (ERα/β) 27HC->ER Binds as SERM LXR Liver X Receptor (LXRα/β) 27HC->LXR Binds as Agonist Gene_Transcription Altered Gene Transcription ER->Gene_Transcription LXR->Gene_Transcription Cell_Proliferation Increased Cell Proliferation (e.g., Breast Cancer) Gene_Transcription->Cell_Proliferation Inflammation Pro-inflammatory Response (Atherosclerosis) Gene_Transcription->Inflammation Cholesterol_Efflux Increased Cholesterol Efflux Gene_Transcription->Cholesterol_Efflux

Caption: Signaling pathways of 27-Hydroxycholesterol.

Inferred_26_Hydroxycholest_4_en_3_one_Signaling cluster_0 This compound Actions (Inferred) cluster_1 Potential Receptor Activation cluster_2 Potential Downstream Effects 26HCO (25R)-26-Hydroxycholest- 4-en-3-one LXR_inferred Liver X Receptor (LXR) 26HCO->LXR_inferred Potential Agonist Bile_Acid_Synthesis Intermediate in Bile Acid Synthesis 26HCO->Bile_Acid_Synthesis Metabolic Role Cholesterol_Metabolism Regulation of Cholesterol Metabolism LXR_inferred->Cholesterol_Metabolism Anti_proliferative Anti-proliferative Effects LXR_inferred->Anti_proliferative

Caption: Inferred signaling of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used for related cholestane (B1235564) derivatives to determine their effect on cancer cell viability.[3]

Objective: To quantify the cytotoxic effect of this compound or 27-hydroxycholesterol on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and 27-hydroxycholesterol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Estrogen Receptor Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the estrogen receptor.[12]

Objective: To determine the relative binding affinity of 27-hydroxycholesterol to ERα and ERβ.

Materials:

  • Purified recombinant human ERα and ERβ

  • [3H]-17β-estradiol (radioligand)

  • 27-hydroxycholesterol (competitor)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxylapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [3H]-17β-estradiol, and increasing concentrations of unlabeled 27-hydroxycholesterol.

  • Receptor Addition: Add a constant amount of purified ERα or ERβ to each tube.

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex.

  • Washing: Wash the pellet with cold assay buffer to remove unbound radioligand.

  • Quantification: Resuspend the final pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [3H]-17β-estradiol against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the radioligand binding. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Liver X Receptor (LXR) Transactivation Assay

This is a reporter gene assay to measure the activation of LXR by a test compound.[9]

Objective: To determine if this compound or 27-hydroxycholesterol can activate LXRα and/or LXRβ.

Materials:

  • A suitable host cell line (e.g., HEK293T)

  • Expression plasmids for LXRα or LXRβ

  • A reporter plasmid containing an LXR response element (LXRE) upstream of a luciferase gene

  • A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • Test compounds

  • Luciferase assay system

Procedure:

  • Cell Seeding: Seed HEK293T cells in 24-well plates.

  • Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or a known LXR agonist (positive control).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Plot the relative luciferase units against the compound concentration to determine the dose-response curve and EC50 value.

experimental_workflow cluster_viability Cell Viability Assay cluster_binding Receptor Binding Assay cluster_transactivation LXR Transactivation Assay v1 Seed Cells (e.g., MCF-7) v2 Treat with Compound v1->v2 v3 Incubate v2->v3 v4 Add MTT Reagent v3->v4 v5 Solubilize Formazan v4->v5 v6 Measure Absorbance v5->v6 b1 Combine Radioligand, Competitor, and Receptor b2 Incubate to Equilibrium b1->b2 b3 Separate Bound/ Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate IC50/Ki b4->b5 t1 Co-transfect Cells with Plasmids t2 Treat with Compound t1->t2 t3 Incubate t2->t3 t4 Lyse Cells t3->t4 t5 Measure Luciferase Activity t4->t5 t6 Analyze Data (EC50) t5->t6

Caption: General experimental workflows.

References

A Head-to-Head Battle: GC-MS vs. LC-MS for High-Fidelity Oxysterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the precise quantification of oxysterols.

Oxysterols, the oxidized derivatives of cholesterol, are pivotal signaling molecules implicated in a myriad of physiological and pathological processes, including cholesterol homeostasis, inflammation, and neurodegenerative diseases. Accurate and robust analytical methods are therefore critical for elucidating their roles in health and disease. The two titans of analytical chemistry, GC-MS and LC-MS, are the most commonly employed techniques for oxysterol analysis, each presenting a unique set of advantages and disadvantages. This guide provides a detailed comparison of these methodologies, supported by experimental data and protocols, to aid researchers in selecting the optimal approach for their specific research needs.

Quantitative Performance: A Comparative Analysis

The choice between GC-MS and LC-MS for oxysterol analysis often hinges on the specific requirements for sensitivity, selectivity, and throughput. The following table summarizes key quantitative performance parameters for both techniques, compiled from various studies.

ParameterGC-MSLC-MS/MSKey Considerations
Derivatization Mandatory (e.g., silylation) to increase volatility and thermal stability.[1][2][3]Often not required, but can be used to enhance ionization efficiency and sensitivity.[4][5]Derivatization adds an extra step to sample preparation, potentially introducing variability.
Sensitivity High, often achieving detection limits in the picogram per milliliter range.[1]Also very high, with the ability to reach low picogram or even femtogram levels, especially with derivatization.[5]Sensitivity is highly dependent on the specific oxysterol, the matrix, and the instrumentation used.
Selectivity Excellent, particularly with tandem mass spectrometry (MS/MS) which allows for the definition of highly sensitive precursor/product ion transitions to resolve co-eluting substances.[1]High, especially with Multiple Reaction Monitoring (MRM) which provides sensitive and selective quantification.[5][6]Both techniques offer high selectivity, crucial for distinguishing between isomeric oxysterols.
Precision Good, with intra- and inter-assay coefficients of variation (CVs) typically below 15-20%.[1][2]Excellent, with CVs often below 15%.[7][8]LC-MS/MS generally offers slightly better precision due to the elimination of the derivatization step.
Recovery Generally good, with reported recoveries in the range of 88-117%.[1]Good, with values typically within the 85-115% range.[7][9]Recovery can be influenced by the complexity of the sample matrix and the extraction procedure.
Throughput Can be high-throughput with fast GC run times, some methods achieving under 8.5 minutes.[1]High-throughput is a key advantage, with analysis times for a single sample being around 12 minutes, allowing for the analysis of about 100 samples in 24 hours.[6]LC-MS/MS often has an edge in throughput for large sample batches due to simpler sample preparation.
Compound Coverage Capable of simultaneously analyzing a range of oxysterols, cholesterol precursors, and plant sterols.[1]Can simultaneously quantify a series of oxysterols and their metabolites.[6][9]Both techniques can be tailored for broad-spectrum analysis.

Experimental Workflows: A Visual Guide

The analytical workflows for GC-MS and LC-MS, while both aiming for the accurate measurement of oxysterols, have distinct steps.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Hydrolysis Alkaline Hydrolysis (e.g., ethanolic KOH) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., n-hexane) Hydrolysis->Extraction SPE Solid Phase Extraction (Optional Cleanup) Extraction->SPE Derivatization Silylation (e.g., MSTFA) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: GC-MS workflow for oxysterol analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: LC-MS/MS workflow for oxysterol analysis.

Logical Comparison: Choosing the Right Tool for the Job

The decision to use GC-MS or LC-MS/MS depends on a careful evaluation of their respective strengths and weaknesses in the context of the research question.

Comparison cluster_gcms GC-MS cluster_lcms LC-MS/MS GCMS_Adv Advantages: - High Resolution - Established Libraries - Robustness GCMS_Disadv Disadvantages: - Derivatization Required - Thermal Degradation Risk - Less Suitable for Very Polar Oxysterols LCMS_Adv Advantages: - No Derivatization (Usually) - High Throughput - Suitable for a Wider Range of Polarities - Gentle Ionization LCMS_Disadv Disadvantages: - Potential for Matrix Effects - Isomer Separation Can Be Challenging

Caption: Advantages and disadvantages of GC-MS and LC-MS/MS.

Detailed Experimental Protocols

For researchers looking to implement these methods, detailed protocols are essential. Below are representative methodologies for both GC-MS and LC-MS oxysterol analysis, synthesized from published literature.

GC-MS Protocol for Oxysterol Analysis

This protocol is a generalized procedure based on common practices in the field.[1][2][10]

  • Internal Standard Addition: To each plasma or tissue homogenate sample, add an appropriate internal standard (e.g., deuterated oxysterol analogs) to correct for variations in sample preparation and analysis.

  • Alkaline Hydrolysis: Saponify the samples by adding ethanolic potassium hydroxide (B78521) solution and incubating at an elevated temperature (e.g., 60°C) to release esterified oxysterols.

  • Liquid-Liquid Extraction: Extract the non-saponifiable lipids, including oxysterols, using an organic solvent such as n-hexane.

  • Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE step using a silica-based sorbent can be employed to remove interfering compounds.[2]

  • Derivatization: Evaporate the solvent and derivatize the dried residue to create trimethylsilyl (B98337) (TMS) ethers. This is typically done using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at an elevated temperature.

  • GC-MS Analysis: Inject the derivatized sample onto a GC system equipped with a suitable capillary column (e.g., a medium polarity 35%-diphenyl/65%-dimethyl polysiloxane stationary phase).[2] The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

LC-MS/MS Protocol for Oxysterol Analysis

This protocol represents a common non-derivatization approach for oxysterol analysis.[6][7][9]

  • Internal Standard Addition: Add a suite of deuterated internal standards to the sample to account for analytical variability.

  • Protein Precipitation and Liquid-Liquid Extraction: For plasma or serum, precipitate proteins with a solvent like acetonitrile. For tissues, homogenization is followed by liquid-liquid extraction using a solvent system such as methyl tert-butyl ether (MTBE) and methanol.[9]

  • Solvent Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto a reverse-phase C18 or a phenyl-hexyl column for chromatographic separation.[6][11] The LC system is coupled to a tandem mass spectrometer operating in MRM mode. Electrospray ionization (ESI) is a commonly used ionization technique.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of oxysterols, each with its own set of strengths. GC-MS, with its high resolving power and extensive spectral libraries, remains a robust and reliable method, particularly for targeted analysis. However, the requirement for derivatization can be a drawback. LC-MS/MS, on the other hand, offers high throughput, simpler sample preparation, and is well-suited for a broader range of oxysterol polarities, making it an increasingly popular choice for large-scale clinical and research studies.[5][6] The optimal method selection will ultimately depend on the specific analytical goals, available instrumentation, and the nature of the biological samples being investigated. Cross-validation between the two techniques can provide the highest level of confidence in the analytical results.

References

A Comparative Guide to the Metabolic Fates of (25R)-26-Hydroxycholest-4-en-3-one and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of cholesterol and a key intermediate of the alternative bile acid synthesis pathway, (25R)-26-Hydroxycholest-4-en-3-one. This document outlines the enzymatic reactions, presents available quantitative data, details relevant experimental protocols, and visualizes the biochemical pathways to support further research and therapeutic development in sterol metabolism.

Introduction

Cholesterol is a fundamental lipid molecule, essential for maintaining the structural integrity of cell membranes and serving as a precursor for the synthesis of steroid hormones, vitamin D, and bile acids.[1] Its metabolism is a tightly regulated process involving de novo synthesis, dietary absorption, and catabolism.[2] The primary route for cholesterol catabolism is its conversion to bile acids in the liver, which occurs through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[3][4]

The classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the dominant route for bile acid synthesis.[4] The alternative pathway, initiated by sterol 27-hydroxylase (CYP27A1), provides a significant contribution, particularly under certain physiological and pathological conditions.[5] this compound is an important oxysterol that serves as an intermediate in this alternative pathway, arising from the metabolism of (25R)-26-hydroxycholesterol.[6] Understanding the metabolic journey of this molecule in comparison to cholesterol is crucial for elucidating the intricate regulation of cholesterol homeostasis and identifying potential therapeutic targets for metabolic diseases.

Metabolic Pathways: A Head-to-Head Comparison

The metabolic pathways of cholesterol and this compound are distinct yet interconnected, primarily converging on the production of bile acids.

Cholesterol Metabolism

Cholesterol's metabolic journey is multifaceted, encompassing both anabolic and catabolic routes.

  • De Novo Synthesis: Cholesterol is synthesized from acetyl-CoA via the mevalonate (B85504) pathway.[7][8] The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting step in this process and a major target for cholesterol-lowering drugs like statins.[9]

  • Catabolism to Bile Acids:

    • Classic (Neutral) Pathway: This is the major pathway for bile acid synthesis. It begins with the 7α-hydroxylation of cholesterol by CYP7A1 in the endoplasmic reticulum.[4] The resulting 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one.[10]

    • Alternative (Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme CYP27A1, which hydroxylates cholesterol at the 27th position to form (25R)-26-hydroxycholesterol.[3][4] This oxysterol is then transported to the liver for further processing.[3]

  • Precursor for Steroid Hormones and Vitamin D: Cholesterol is the precursor for the synthesis of all steroid hormones (e.g., cortisol, aldosterone, testosterone, and estrogen) and is converted to 7-dehydrocholesterol, a precursor of vitamin D3, in the skin.[8]

This compound Metabolism

The metabolism of this compound is a key part of the alternative bile acid synthesis pathway.

  • Formation: this compound is formed from (25R)-26-hydroxycholesterol, which is a product of cholesterol hydroxylation by CYP27A1.[3][6] The conversion of the 3β-hydroxyl group of (25R)-26-hydroxycholesterol to a 3-keto group, yielding this compound, is catalyzed by a 3β-hydroxysteroid dehydrogenase (HSD3B1).[6]

  • Subsequent Metabolism: The metabolic fate of this compound is an active area of investigation. It is hypothesized to be a substrate for further enzymatic modifications within the alternative bile acid pathway.[6][10] Studies have shown that sterols with a 3-oxo-Δ4 structure are efficiently hydroxylated by CYP27A1, suggesting that this compound could undergo further side-chain oxidation.[10] The subsequent steps are thought to lead to the formation of cholestenoic acids and ultimately chenodeoxycholic acid (CDCA).[10]

Quantitative Data Comparison

The following tables summarize available quantitative data for key enzymes and pathway contributions.

Table 1: Key Enzymes in Cholesterol and this compound Metabolism

EnzymePathwaySubstrate(s)Product(s)Cellular LocationRegulation
HMG-CoA Reductase Cholesterol SynthesisHMG-CoAMevalonateEndoplasmic ReticulumInhibited by cholesterol and phosphorylation[9]
CYP7A1 Classic Bile Acid SynthesisCholesterol7α-hydroxycholesterolEndoplasmic ReticulumRate-limiting enzyme, feedback-inhibited by bile acids[4]
CYP27A1 Alternative Bile Acid SynthesisCholesterol, this compound (hypothesized)(25R)-26-hydroxycholesterol, Further oxidized productsMitochondriaNot subject to significant feedback control by bile acids in humans[11]
HSD3B1 Alternative Bile Acid Synthesis(25R)-26-hydroxycholesterolThis compoundEndoplasmic Reticulum / Mitochondria-

Table 2: Relative Contribution of Bile Acid Synthesis Pathways

ConditionClassic Pathway (CYP7A1) ContributionAlternative Pathway (CYP27A1) ContributionReference
Normal Physiology (Human) ~90%~10%[12]
Chronic Liver Disease Significantly reducedUnaffected[13]
CYP7A1 Inhibition (Rat model) Markedly suppressedBecomes the main pathway for bile acid synthesis[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of these metabolic pathways.

Protocol 1: LC-MS/MS Analysis of Cholesterol and Oxysterols

This method allows for the simultaneous quantification of various sterols.

1. Sample Preparation:

  • To 200 µL of human plasma or 50 µL of mouse plasma, add ice-cold acetone (B3395972) (1:5, v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of cholesterol.[8]

  • Add a mixture of deuterated internal standards for accurate quantification.[8]

  • Vortex and sonicate the samples in ice-cold water, followed by overnight protein precipitation at -20°C.[8]

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

2. Solid Phase Extraction (SPE):

  • Resuspend the dried organic extract in isopropanol (B130326) and apply to a conditioned silica (B1680970) SPE column.[8]

  • Wash with n-hexane to remove cholesterol and other nonpolar lipids.[8]

  • Elute oxysterols and bile acids with a dichloromethane-methanol mixture.[8]

  • Dry the eluate under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried sample in methanol (B129727) for injection.[8]

  • Utilize a UPLC system coupled to a tandem quadrupole mass spectrometer.[8]

  • Employ a suitable C18 or phenyl hexyl column for chromatographic separation.[8][14]

  • Use a gradient elution with mobile phases consisting of acetonitrile, methanol, and water with a modifier like formic acid.[8]

  • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.[14]

Protocol 2: HSD3B1 Enzyme Activity Assay

This protocol can be adapted to measure the activity of HSD3B1 in converting (25R)-26-hydroxycholesterol.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.8).[15]

  • The reaction mixture should contain the substrate ((25R)-26-hydroxycholesterol), the cofactor NAD+, and a tetrazolium salt (e.g., iodonitrotetrazolium) as a colorimetric indicator.[15]

2. Enzyme Reaction:

  • Add the enzyme source (e.g., tissue extract or purified recombinant HSD3B1) to the pre-warmed reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).[15]

  • The enzymatic reaction will produce NADH, which in turn reduces the tetrazolium salt to a colored formazan (B1609692) product.

3. Measurement:

  • Stop the reaction (e.g., by adding an acidic solution).

  • Measure the absorbance of the formazan product at its maximum wavelength (e.g., 490 nm) using a spectrophotometer.[15]

  • The enzyme activity can be calculated based on the rate of formazan formation.

Note: For kinetic analysis (Km and Vmax), the assay should be performed with varying substrate concentrations.[15]

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic pathways discussed.

Cholesterol_Metabolism cluster_synthesis De Novo Cholesterol Synthesis cluster_catabolism Cholesterol Catabolism (Bile Acid Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting) ... ... Mevalonate->... Cholesterol_syn Cholesterol ...->Cholesterol_syn Bile_Acids_Classic Bile Acids (Classic Pathway) ...->Bile_Acids_Classic Bile_Acids_Alternative Bile Acids (Alternative Pathway) ...->Bile_Acids_Alternative Cholesterol Cholesterol Cholesterol_syn->Cholesterol 7a-hydroxycholesterol 7a-hydroxycholesterol Cholesterol->7a-hydroxycholesterol CYP7A1 26-hydroxycholesterol (B79680) 26-hydroxycholesterol Cholesterol->26-hydroxycholesterol CYP27A1 7a-hydroxycholesterol->... 26-hydroxycholesterol->... Dietary_Cholesterol Dietary_Cholesterol Dietary_Cholesterol->Cholesterol

Overview of Cholesterol Synthesis and Catabolism.

Alternative_Pathway Cholesterol Cholesterol 26-HC (25R)-26-hydroxycholesterol Cholesterol->26-HC CYP27A1 (Mitochondria) 26-HCO This compound 26-HC->26-HCO HSD3B1 Further_Metabolites Further Oxidized Intermediates 26-HCO->Further_Metabolites CYP27A1 (hypothesized) ... ... Further_Metabolites->... CDCA Chenodeoxycholic Acid (CDCA) ...->CDCA

The Alternative Bile Acid Synthesis Pathway.

Experimental_Workflow_LCMS Sample_Collection Plasma/Tissue Sample Extraction Protein Precipitation & Lipid Extraction Sample_Collection->Extraction SPE Solid Phase Extraction Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data_Processing Quantification Analysis->Data_Processing

General Workflow for LC-MS/MS Analysis of Sterols.

Conclusion

The metabolic pathways of cholesterol and this compound are intricately linked through the alternative pathway of bile acid synthesis. While cholesterol serves as the central precursor for numerous essential molecules and its catabolism is dominated by the classic pathway, this compound represents a key intermediate in a significant, alternative route for cholesterol elimination. The differential regulation of the key enzymes, CYP7A1 and CYP27A1, highlights the complexity of maintaining cholesterol homeostasis. Further research into the downstream metabolism and regulatory functions of this compound is warranted and may unveil novel therapeutic targets for managing metabolic disorders associated with dysregulated cholesterol metabolism. The experimental protocols provided herein offer a foundation for researchers to further investigate these critical metabolic pathways.

References

head-to-head comparison of (25R)-26-Hydroxycholest-4-en-3-one and 25-hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of the biochemical and physiological properties of (25R)-26-Hydroxycholest-4-en-3-one and the well-characterized oxysterol, 25-hydroxycholesterol (B127956) (25-HC). While 25-HC is a pivotal regulator in numerous biological pathways, this compound is primarily recognized as a metabolic intermediate. This document aims to objectively compare their known attributes, supported by experimental data and methodologies, to inform research and development efforts.

Introduction to the Molecules

25-Hydroxycholesterol (25-HC) is a significant oxysterol, an oxidized derivative of cholesterol, that has garnered extensive scientific interest. It is a key modulator of cholesterol homeostasis, immune responses, and antiviral activities.[1][2][3] Its production is notably upregulated in response to inflammatory stimuli and interferons, highlighting its role in innate immunity.[2][3][4]

This compound is a less-studied cholesterol metabolite. Its primary established role is as an intermediate in the "acidic" or "alternative" pathway of bile acid synthesis.[5] This pathway, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), is crucial for cholesterol catabolism.[6][7][8] While direct, extensive data on its independent biological activities are limited, its position in a critical metabolic pathway warrants investigation.[5][9]

Physicochemical and Biosynthetic Comparison

The fundamental differences between these two molecules begin with their structure and origin. 25-HC is hydroxylated on the sterol side-chain at position C25, whereas this compound features a hydroxyl group at C26 and a ketone at C3 with a double bond between C4 and C5.[1][10] These structural distinctions dictate their biosynthetic pathways and subsequent biological functions.

FeatureThis compound 25-Hydroxycholesterol (25-HC)
Molecular Formula C₂₇H₄₄O₂[10]C₂₇H₄₆O₂[1]
Molar Mass 400.64 g/mol [10]402.7 g/mol [1]
Primary Biosynthetic Enzyme Sterol 27-hydroxylase (CYP27A1)[5][6][7]Cholesterol 25-hydroxylase (CH25H)[1][2]
Subcellular Location of Synthesis Mitochondria[6][7]Endoplasmic Reticulum[2]
Metabolic Pathway Intermediate in the acidic pathway of bile acid synthesis[5]Regulator of cholesterol homeostasis and immune signaling[1][3]

Biosynthetic Pathways

The synthesis of these two oxysterols originates from cholesterol but diverges into distinct enzymatic pathways located in different cellular compartments. This divergence is a critical point of comparison, as the expression and regulation of the respective enzymes (CYP27A1 and CH25H) are tissue-specific and stimulus-dependent.

Biosynthesis_Comparison cluster_mito Mitochondria cluster_er Endoplasmic Reticulum Cholesterol Cholesterol CYP27A1 CYP27A1 (Sterol 27-Hydroxylase) Cholesterol->CYP27A1 Acidic Pathway CH25H CH25H (Cholesterol 25-Hydroxylase) Cholesterol->CH25H Immune/Metabolic Regulation Metabolite_A This compound CYP27A1->Metabolite_A Leads to Bile Acids Metabolite_B 25-Hydroxycholesterol (25-HC) CH25H->Metabolite_B LXR_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus Oxysterol 25-HC LXR LXR Oxysterol->LXR Binds & Activates Complex LXR-RXR Heterodimer LXR->Complex RXR RXR RXR->Complex LXRE LXRE (on DNA) Complex->LXRE Binds to TargetGene Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->TargetGene Promotes Workflow_Luciferase_Assay A 1. Seed LXR-Reporter Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with Compounds (Test, Positive, Vehicle) B->C D 4. Incubate for 18-24h C->D E 5. Lyse Cells D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Analyze Data (EC₅₀) G->H

References

A Researcher's Guide to Evaluating Antibody Specificity for (25R)-26-Hydroxycholest-4-en-3-one Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive framework for evaluating the specificity of antibodies for use in immunoassays targeting (25R)-26-Hydroxycholest-4-en-3-one, a key intermediate in the alternative "acidic" pathway of bile acid synthesis. While immunoassays for this specific oxysterol are not yet widely reported, this document provides a foundational approach to their development and validation, focusing on the critical aspect of antibody specificity. The principles and protocols outlined here are based on established methodologies for small molecule immunoassays and can be adapted for the development of a robust and specific assay for this compound.

Introduction

This compound is an important endogenous metabolite in the biosynthesis of bile acids from cholesterol.[1] Accurate quantification of this molecule in biological matrices is essential for understanding its physiological and pathological roles. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and robust method for the quantification of such molecules, immunoassays present a high-throughput and cost-effective alternative. The cornerstone of a reliable immunoassay is the specificity of the antibody, its ability to bind to the target molecule with high affinity while showing minimal cross-reactivity with structurally related compounds.

This guide will cover the essential steps for evaluating antibody specificity, including a hypothetical comparison of antibody performance, detailed experimental protocols, and visual representations of the underlying biochemical and experimental workflows.

Biosynthetic Pathway of this compound

Understanding the metabolic pathway of this compound is crucial for identifying potential cross-reactants. The primary route for its synthesis involves the hydroxylation of cholest-4-en-3-one by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2] An alternative pathway begins with the 26-hydroxylation of cholesterol to yield (25R)-26-hydroxycholesterol, which is then converted to this compound by a 3β-hydroxysteroid dehydrogenase.[2]

Biosynthetic Pathway Biosynthesis of this compound Cholesterol Cholesterol Cholest4en3one Cholest-4-en-3-one Cholesterol->Cholest4en3one Hydroxycholesterol (25R)-26-Hydroxycholesterol Cholesterol->Hydroxycholesterol CYP27A1 Target This compound Cholest4en3one->Target CYP27A1 Hydroxycholesterol->Target 3β-HSD

Biosynthesis of this compound.

Hypothetical Antibody Specificity Comparison

To develop a highly specific immunoassay, monoclonal or polyclonal antibodies must be rigorously tested against a panel of structurally related steroids. The following table presents hypothetical cross-reactivity data for two different monoclonal antibodies (mAb-1 and mAb-2) developed against this compound. The data is presented as the percentage cross-reactivity, which is the ratio of the concentration of this compound to the concentration of the cross-reactant required to produce a 50% reduction in signal in a competitive immunoassay.

CompoundStructural Relationship to Target% Cross-Reactivity (mAb-1)% Cross-Reactivity (mAb-2)
This compound Target Analyte 100 100
(25S)-26-Hydroxycholest-4-en-3-oneStereoisomer (epimer)5.215.8
(25R)-26-HydroxycholesterolImmediate Precursor2.18.9
Cholest-4-en-3-oneImmediate Precursor0.83.5
7α-Hydroxy-4-cholesten-3-oneStructurally Similar Intermediate<0.10.5
CholesterolUltimate Precursor<0.01<0.1
ProgesteroneSteroid Hormone<0.01<0.01
TestosteroneSteroid Hormone<0.01<0.01

Interpretation:

  • mAb-1 demonstrates superior specificity compared to mAb-2. It exhibits significantly lower cross-reactivity with the (25S)-epimer and the immediate precursors. This high level of specificity is desirable for an accurate and reliable immunoassay.

  • mAb-2 shows a higher degree of cross-reactivity, particularly with the (25S)-epimer and the precursors. An immunoassay developed with mAb-2 would be more prone to interference from these other steroids, potentially leading to an overestimation of this compound concentrations.

Experimental Protocols

The following is a detailed protocol for a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify this compound and to determine antibody specificity through cross-reactivity studies.

1. Preparation of this compound-Protein Conjugate for Plate Coating:

  • Objective: To covalently link the hapten (this compound) to a carrier protein (e.g., Bovine Serum Albumin, BSA) to facilitate coating of the ELISA plate.

  • Methodology:

    • Introduce a linker arm to the hydroxyl group of this compound, for example, by reacting it with succinic anhydride (B1165640) to create a hemisuccinate derivative.

    • Activate the carboxyl group of the hemisuccinate derivative using a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide).

    • React the activated hapten with BSA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) overnight at 4°C.

    • Purify the resulting conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.

    • Characterize the conjugate to determine the hapten-to-protein ratio.

2. Competitive ELISA Protocol:

Competitive ELISA Workflow Competitive ELISA Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection Coating Coat plate with This compound-BSA conjugate Blocking Block non-specific binding sites Coating->Blocking Incubation Add sample/standard and primary antibody (mAb-1 or mAb-2) Blocking->Incubation Washing1 Wash plate Incubation->Washing1 SecondaryAb Add HRP-conjugated secondary antibody Washing1->SecondaryAb Washing2 Wash plate SecondaryAb->Washing2 Substrate Add TMB substrate Washing2->Substrate Stop Stop reaction Substrate->Stop Read Read absorbance at 450 nm Stop->Read

Workflow for the competitive ELISA.
  • Materials:

    • 96-well microtiter plates

    • This compound-BSA conjugate

    • Primary antibody (mAb-1 or mAb-2)

    • Standard this compound

    • Potential cross-reactants

    • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer (e.g., PBS with 0.05% Tween 20)

    • Blocking buffer (e.g., PBS with 1% BSA)

  • Procedure:

    • Coating: Dilute the this compound-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Competition: Add 50 µL of standard or sample (containing unknown amount of this compound) and 50 µL of the primary antibody solution to each well. For cross-reactivity testing, add the potential cross-reacting compounds at various concentrations instead of the standard. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stopping the Reaction: Add 50 µL of stop solution to each well.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis and Cross-Reactivity Calculation:

  • Generate a standard curve by plotting the absorbance against the logarithm of the standard concentration.

  • Determine the IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard (this compound).

  • For each potential cross-reactant, determine the IC₅₀ value.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of cross-reactant) * 100

Logical Workflow for Antibody Specificity Evaluation

The systematic evaluation of antibody specificity is a critical step in the validation of any immunoassay. The following diagram illustrates the logical workflow for this process.

Antibody Specificity Evaluation Logical Workflow for Antibody Specificity Evaluation Start Start: Antibody Development Identify Identify Potential Cross-Reactants Start->Identify Synthesize Synthesize or Procure Cross-Reactants Identify->Synthesize Develop Develop Competitive Immunoassay Synthesize->Develop Test Test Antibody Against Panel of Cross-Reactants Develop->Test Calculate Calculate % Cross-Reactivity Test->Calculate Evaluate Evaluate Specificity: Acceptable or Unacceptable? Calculate->Evaluate Acceptable Antibody is Specific Evaluate->Acceptable Low Cross-Reactivity Unacceptable Antibody is Not Specific Evaluate->Unacceptable High Cross-Reactivity ReDevelop Re-screen or Develop New Antibody Unacceptable->ReDevelop ReDevelop->Identify

Logical workflow for evaluating antibody specificity.

Conclusion

The development of a specific immunoassay for this compound holds significant potential for advancing research in bile acid metabolism and related diseases. The success of such an assay is fundamentally dependent on the specificity of the antibody employed. By following a systematic approach to antibody characterization, including rigorous testing against a panel of structurally related compounds, researchers can develop a reliable and accurate immunoassay. The hypothetical data and protocols presented in this guide provide a roadmap for the evaluation of antibody specificity, ensuring the generation of high-quality, reproducible data in future studies.

References

A Comparative Guide to the Inter-Laboratory Measurement of (25R)-26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methodologies for the quantitative analysis of (25R)-26-Hydroxycholest-4-en-3-one, a key intermediate in the alternative pathway of bile acid synthesis.[1][2] Given the absence of a formal inter-laboratory comparison study, this document focuses on objectively comparing the performance of various analytical techniques and sample preparation protocols based on available experimental data.

This compound is an important oxysterol in cholesterol metabolism.[3] Its accurate measurement is crucial for understanding its role in health and disease, making standardized and reliable analytical methods essential.[3][4] The primary analytical challenge lies in its low endogenous concentrations, susceptibility to auto-oxidation, and the presence of structurally similar isomeric compounds.[3][5]

Comparative Analysis of Analytical Methodologies

The most prevalent and robust method for the quantification of this compound in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7] This technique offers the high sensitivity and specificity required to distinguish it from other oxysterols.[5][7] While Gas Chromatography-Mass Spectrometry (GC-MS) is another potential method, it often necessitates a derivatization step to improve analyte volatility and thermal stability.[5]

Table 1: Comparison of Analytical Platforms

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, followed by mass-to-charge ratio detection of precursor and product ions.Separation based on volatility, followed by mass-to-charge ratio detection.
Sensitivity High (sub-ng/mL to pg/mL levels).Moderate to High.
Specificity Very High, due to MS/MS fragmentation.High, but may require derivatization to resolve isomers.
Sample Derivatization Generally not required.[7]Often required to increase volatility and thermal stability.[5]
Throughput High, with typical run times of a few minutes per sample.Lower, due to longer run times and potential for derivatization.
Key Advantage High specificity and sensitivity for complex biological matrices.[4]Well-established technique with extensive libraries.

Experimental Protocols

Accurate quantification of this compound is highly dependent on the sample preparation method. The primary goals of sample preparation are to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample.[5]

Key Experimental Workflow

A generalized workflow for the analysis of this compound is presented below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) IS Addition of Internal Standard Sample->IS Extraction Extraction IS->Extraction Cleanup Sample Clean-up Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

A generalized experimental workflow for the quantification of this compound.
Detailed Sample Preparation Protocols

Several extraction techniques can be employed, each with its own advantages and disadvantages. The choice of method will depend on the sample matrix, desired level of purity, and available resources.

Table 2: Comparison of Sample Preparation Techniques

TechniqueProtocol SummaryAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of a cold organic solvent (e.g., acetonitrile) to the sample, followed by centrifugation to pellet proteins.[5][6]Simple, fast, and inexpensive.May result in a less clean extract, potentially leading to matrix effects.[5]
Liquid-Liquid Extraction (LLE) Extraction of the analyte from the aqueous sample into an immiscible organic solvent (e.g., methyl tert-butyl ether).[4]Provides a cleaner extract than PPT.More labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) The sample is loaded onto a solid sorbent, washed to remove impurities, and the analyte is then eluted with a solvent.[5]Offers the highest degree of sample clean-up and concentration.[5]Most complex and expensive method.
LC-MS/MS Analysis Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.

Table 3: Typical LC-MS/MS Parameters

ParameterTypical Setting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).[5]
Mobile Phase A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid.[5]
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[8]
Detection Mode Multiple Reaction Monitoring (MRM).[2][8]

Biochemical Pathway

This compound is a key intermediate in the alternative, or "acidic," pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1][2]

G Cholesterol Cholesterol Hydroxycholesterol (25R)-26-Hydroxycholesterol Cholesterol->Hydroxycholesterol CYP27A1 Hydroxycholestenone This compound Hydroxycholesterol->Hydroxycholestenone HSD3B1 CDCA Chenodeoxycholic Acid (CDCA) Hydroxycholestenone->CDCA CYP7B1 & other enzymes

The alternative pathway of bile acid synthesis, highlighting the formation of this compound.

Conclusion

While a formal inter-laboratory comparison for this compound has not been published, the existing literature provides a solid foundation for its reliable quantification. LC-MS/MS is the method of choice, offering high sensitivity and specificity. The selection of an appropriate sample preparation protocol is critical and should be tailored to the specific requirements of the study. For researchers and drug development professionals, the adoption of a well-characterized and validated method, such as those outlined in this guide, is essential for generating accurate and reproducible data.

References

A Comparative Transcriptomic Guide to (25R)-26-Hydroxycholest-4-en-3-one and Other Liver X Receptor Modulators in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Liver X Receptor (LXR) modulators on macrophages. Due to the limited availability of direct transcriptomic data for (25R)-26-Hydroxycholest-4-en-3-one, this document focuses on a comparative analysis of the well-characterized natural LXR agonist, 27-hydroxycholesterol (B1664032) (27HC), and the synthetic LXR agonist, GW3965. Given that this compound is a predicted LXR agonist, the data presented here for 27HC, a structurally similar oxysterol, serves as a valuable proxy to infer its potential transcriptomic impact.

This guide will delve into the differential gene expression profiles induced by these compounds, provide detailed experimental protocols for such studies, and visualize the key signaling pathways and workflows involved.

Comparative Analysis of Gene Expression

The activation of Liver X Receptors by different ligands can result in distinct gene expression profiles. While both natural and synthetic agonists activate LXR target genes, the magnitude and spectrum of this activation can differ, leading to varied physiological outcomes. The following tables summarize the differential expression of key LXR target genes in bone marrow-derived macrophages (BMDMs) treated with 27-hydroxycholesterol (a natural agonist) versus GW3965 (a synthetic agonist).

The data presented below is based on the analysis of the publicly available RNA-sequencing dataset GSE186911, which examined the transcriptomic response of murine bone marrow-derived macrophages to 27HC and GW3965.

Table 1: Upregulation of Key LXR Target Genes Involved in Cholesterol Efflux and Transport

Gene SymbolGene NameFunctionFold Change (27HC vs. Vehicle)Fold Change (GW3965 vs. Vehicle)
Abca1ATP binding cassette subfamily A member 1Cholesterol efflux to lipid-poor apolipoproteinsStrong InductionStrong Induction
Abcg1ATP binding cassette subfamily G member 1Cholesterol efflux to HDLStrong InductionStrong Induction
LplLipoprotein lipaseTriglyceride hydrolysisModerate InductionStrong Induction
ApoeApolipoprotein ELipid transportModerate InductionStrong Induction

Table 2: Differential Regulation of Genes Involved in Inflammation and Lipid Metabolism

Gene SymbolGene NameFunctionFold Change (27HC vs. Vehicle)Fold Change (GW3965 vs. Vehicle)
Srebf1Sterol regulatory element binding transcription factor 1Lipogenesis regulationNo significant changeStrong Induction
FasnFatty acid synthaseFatty acid synthesisNo significant changeStrong Induction
Ccl2C-C motif chemokine ligand 2Chemokine (inflammatory response)Moderate InductionModerate Induction
TnfTumor necrosis factorPro-inflammatory cytokineVariableVariable

Experimental Protocols

This section details the methodologies for conducting a comparative transcriptomics study of cells treated with LXR modulators.

Cell Culture and Treatment
  • Cell Line: Murine bone marrow-derived macrophages (BMDMs) are a suitable model.

  • Macrophage Differentiation:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.

    • Replace the medium every 2-3 days.

  • Compound Treatment:

    • On day 7, replace the medium with fresh DMEM containing 10% FBS.

    • Treat the differentiated macrophages with the desired concentrations of this compound, 27-hydroxycholesterol, GW3965, or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

RNA Extraction and Quality Control
  • RNA Isolation:

    • Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol reagent).

    • Isolate total RNA according to the manufacturer's protocol.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios.

    • Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of >8 is generally recommended for RNA sequencing.

RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • Start with 1 µg of total RNA per sample.

    • Enrich for poly(A)+ mRNA using oligo(dT)-attached magnetic beads.

    • Fragment the mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., mouse mm10) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Normalize the raw read counts.

    • Perform differential expression analysis between the different treatment groups and the vehicle control using packages like DESeq2 or edgeR in R.

    • Identify genes with a significant change in expression based on a fold change threshold (e.g., >1.5 or < -1.5) and a p-value or false discovery rate (FDR) cutoff (e.g., <0.05).

  • Pathway and Functional Enrichment Analysis: Use tools like Gene Ontology (GO) and KEGG pathway analysis to identify the biological processes and pathways enriched in the list of differentially expressed genes.

Visualizations

Signaling Pathway

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterol This compound (or other LXR Agonists) LXR LXR Oxysterol->LXR Binds and activates LXR_RXR_inactive LXR-RXR Heterodimer (Inactive) LXR->LXR_RXR_inactive RXR RXR RXR->LXR_RXR_inactive LXR_RXR_active LXR-RXR Heterodimer (Active) LXR_RXR_inactive->LXR_RXR_active Conformational Change LXRE LXR Response Element (LXRE) LXR_RXR_active->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Initiates

Caption: Liver X Receptor (LXR) signaling pathway activation by oxysterols.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sequencing RNA Sequencing cluster_analysis Data Analysis start Bone Marrow Cells diff Macrophage Differentiation (M-CSF) start->diff treat Treatment with LXR Modulators diff->treat rna_ext Total RNA Extraction treat->rna_ext qc1 RNA Quality Control (RIN) rna_ext->qc1 lib_prep RNA-Seq Library Preparation qc1->lib_prep seq High-Throughput Sequencing lib_prep->seq qc2 Raw Read Quality Control seq->qc2 align Read Alignment (STAR) qc2->align quant Gene Expression Quantification align->quant de_analysis Differential Expression Analysis (DESeq2) quant->de_analysis pathway Pathway & Functional Enrichment Analysis de_analysis->pathway

Caption: A typical experimental workflow for comparative transcriptomics.

A Comparative Analysis of (25R)-26-Hydroxycholest-4-en-3-one and 7α-hydroxy-4-cholesten-3-one on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of two critical cholesterol metabolites, (25R)-26-Hydroxycholest-4-en-3-one and 7α-hydroxy-4-cholesten-3-one, on gene expression. While direct head-to-head experimental data on the specific gene regulatory effects of these two molecules is limited in publicly available research, this document synthesizes current knowledge of their roles in distinct biochemical pathways and their influence on key nuclear receptors that govern gene expression. The comparison is built upon the established functions of their precursor molecules and the signaling cascades they are known to be a part of.

Introduction

This compound and 7α-hydroxy-4-cholesten-3-one are both intermediates in the intricate network of bile acid synthesis, a major pathway for cholesterol catabolism. They are formed through two distinct routes: the alternative (or acidic) pathway and the classical (or neutral) pathway, respectively.[1] This fundamental difference in their origin dictates their subsequent metabolic fate and their presumed, distinct effects on gene expression. Understanding these differences is crucial for research into metabolic disorders, including dyslipidemia, cholestasis, and atherosclerosis, and for the development of targeted therapeutics.

Biochemical Synthesis and Key Regulatory Pathways

This compound is a downstream metabolite of (25R)-26-hydroxycholesterol (also known as 27-hydroxycholesterol) in the alternative pathway of bile acid synthesis. This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2] (25R)-26-hydroxycholesterol is a known agonist of the Liver X Receptor (LXR) , a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in cholesterol efflux, transport, and fatty acid synthesis.[2][3][4]

7α-hydroxy-4-cholesten-3-one , often abbreviated as C4, is a key intermediate in the classical pathway of bile acid synthesis. Its formation from 7α-hydroxycholesterol is catalyzed by 3β-hydroxy-Δ5-C27-steroid dehydrogenase (HSD3B7). The classical pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production.[5][6] The expression of CYP7A1 is tightly regulated by bile acids themselves through the Farnesoid X Receptor (FXR) , another nuclear receptor.[5][7] High levels of bile acids activate FXR, which in turn represses CYP7A1 transcription, creating a negative feedback loop.[7]

Comparative Effects on Gene Expression

Due to the scarcity of direct comparative studies, the following table summarizes the inferred effects on gene expression based on the known activities of the parent signaling pathways and precursor molecules.

FeatureThis compound (inferred via LXR activation)7α-hydroxy-4-cholesten-3-one (inferred via FXR signaling)
Primary Nuclear Receptor Liver X Receptor (LXR)Farnesoid X Receptor (FXR)
Key Target Genes (Upregulated) ABCA1, ABCG1: Genes involved in reverse cholesterol transport.[4][8] SREBP-1c: A key regulator of fatty acid synthesis.[4] ApoE, ApoCI, ApoCII: Genes encoding apolipoproteins.[9]SHP (Small Heterodimer Partner): A transcriptional repressor that inhibits CYP7A1.[1][7] BSEP (Bile Salt Export Pump): A transporter for bile acid efflux from hepatocytes.[10] FGF19 (Fibroblast Growth Factor 19): An intestinal hormone that represses CYP7A1 in the liver.[5]
Key Target Genes (Downregulated) Genes involved in inflammation (e.g., iNOS, IL-1β) via transrepression.[4]CYP7A1: The rate-limiting enzyme in the classical bile acid synthesis pathway.[5][7] CYP8B1: An enzyme involved in cholic acid synthesis.[10]
Primary Physiological Outcome Promotion of reverse cholesterol transport, regulation of fatty acid metabolism, and anti-inflammatory effects.[4]Negative feedback regulation of bile acid synthesis to prevent toxic accumulation.[7]

Experimental Protocols

The following provides a generalized methodology for investigating and comparing the effects of this compound and 7α-hydroxy-4-cholesten-3-one on gene expression in a controlled laboratory setting.

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line, such as human hepatoma cells (e.g., HepG2), macrophages (e.g., THP-1), or primary hepatocytes, depending on the research question.

  • Cell Seeding and Growth: Culture the cells in appropriate media and conditions until they reach a confluency of 70-80%.

  • Compound Preparation: Prepare stock solutions of this compound and 7α-hydroxy-4-cholesten-3-one in a suitable solvent (e.g., DMSO or ethanol).

  • Treatment: Treat the cells with various concentrations of each compound. Include a vehicle control (solvent only) and potentially a positive control for the respective pathways (e.g., a known LXR agonist like T0901317 for the LXR pathway).

  • Incubation: Incubate the treated cells for a predetermined duration (e.g., 6, 12, or 24 hours).

Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from the treated and control cells using a standard method, such as TRIzol reagent or a commercial kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity (e.g., via gel electrophoresis or a Bioanalyzer).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Reverse transcribe the RNA into complementary DNA (cDNA).

    • Perform qRT-PCR using primers specific for target genes of interest (e.g., ABCA1, SREBP-1c for LXR activation; SHP, CYP7A1 for FXR pathway) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Microarray or RNA-Sequencing (RNA-Seq):

    • For a global analysis of gene expression, prepare libraries from the extracted RNA and perform microarray analysis or RNA-Seq.

    • Analyze the data to identify differentially expressed genes between the treatment and control groups.

    • Perform pathway analysis to identify the biological processes and signaling pathways affected by each compound.

Signaling Pathway and Experimental Workflow Diagrams

G Figure 1: Inferred Signaling Pathways cluster_0 Alternative Pathway cluster_1 Classical Pathway 26-HC (25R)-26-Hydroxycholesterol 26-HCO (25R)-26-Hydroxycholest- 4-en-3-one 26-HC->26-HCO LXR LXR/RXR 26-HCO->LXR Activates LXR_Target LXR Target Genes (e.g., ABCA1, SREBP-1c) LXR->LXR_Target Upregulates 7a-HC 7α-Hydroxycholesterol C4 7α-hydroxy-4-cholesten- 3-one 7a-HC->C4 Bile_Acids Bile Acids C4->Bile_Acids FXR FXR/RXR Bile_Acids->FXR Activates SHP SHP FXR->SHP Upregulates CYP7A1 CYP7A1 Gene SHP->CYP7A1 Represses

Caption: Inferred signaling pathways for the two cholesterol metabolites.

G Figure 2: Experimental Workflow for Gene Expression Analysis Cell_Culture Cell Culture (e.g., HepG2, THP-1) Treatment Treatment with: - this compound - 7α-hydroxy-4-cholesten-3-one - Vehicle Control Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Analysis Gene Expression Analysis QC->Analysis qRT_PCR qRT-PCR (Targeted Genes) Analysis->qRT_PCR Microarray_RNASeq Microarray / RNA-Seq (Global Profile) Analysis->Microarray_RNASeq Data_Analysis Data Analysis and Pathway Identification qRT_PCR->Data_Analysis Microarray_RNASeq->Data_Analysis

Caption: A generalized workflow for studying differential gene expression.

Conclusion

While this compound and 7α-hydroxy-4-cholesten-3-one are structurally similar cholesterol metabolites, their distinct origins in the alternative and classical bile acid synthesis pathways suggest divergent effects on gene expression. The former, through its precursor's activation of LXR, is likely to influence genes involved in cholesterol efflux and lipid metabolism. The latter is an integral component of the FXR-mediated negative feedback loop that controls bile acid synthesis. Further direct comparative studies are warranted to fully elucidate their specific gene regulatory profiles and to explore their potential as therapeutic targets in metabolic diseases.

References

Safety Operating Guide

Proper Disposal of (25R)-26-Hydroxycholest-4-en-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling (25R)-26-Hydroxycholest-4-en-3-one must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management and disposal of this steroidal compound. Due to its potential for harm if swallowed and high toxicity to aquatic life, this compound and its contaminated materials must be treated as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS). While a specific SDS for this exact compound may not always be readily available, data from structurally similar steroids indicates a need for caution.[1] All handling of the compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat is required at all times.

Waste Segregation and Collection

Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect all solid waste contaminated with this compound, such as contaminated gloves, absorbent materials, and weighing papers, in a dedicated, clearly labeled hazardous waste container.[1] This container should be made of a compatible material like high-density polyethylene (B3416737) and have a secure, tight-fitting lid.[1]

  • Liquid Waste: All liquid waste containing this compound, including experimental solutions and rinsates, must be collected in a separate, dedicated hazardous liquid waste container.[1] It is crucial not to mix this waste with other solvent streams unless their compatibility has been verified.[1] The container must be properly sealed to prevent leaks and evaporation.[1]

  • Sharps: Any sharps, such as needles or razor blades, contaminated with the compound should be disposed of in a designated, puncture-resistant sharps container.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.[1]

Quantitative Data Summary

The following table summarizes key information relevant to the handling and disposal of this compound.

ParameterValue/InstructionSource
CAS Number 56792-59-7ChemicalBook
Waste Classification Hazardous WasteGeneral Guidance[1]
Primary Hazards Potentially harmful if swallowed, very toxic to aquatic life.Extrapolated from similar compounds[1]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat.General Guidance[1]
Waste Container Material High-density polyethylene or other compatible material.General Guidance[1]
Liquid Waste Storage Segregated, sealed, and clearly labeled containers.General Guidance[1]
Solid Waste Storage Segregated, sealed, and clearly labeled containers.General Guidance[1]

Experimental Protocols

The primary and most critical protocol for the disposal of this compound is its collection and subsequent removal by a licensed environmental health and safety (EHS) provider. In-lab chemical degradation is not recommended without validated procedures and a thorough safety assessment.

Decontamination of Laboratory Equipment:

  • Initial Rinse: Reusable glassware and equipment that have been in contact with the compound should be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., ethanol (B145695) or acetone).[1]

  • Collect Rinsate: The solvent from these rinses must be collected as hazardous liquid waste.[1]

  • Final Cleaning: After the solvent rinse, wash the labware with soap and water.[1]

Spill Management:

  • Small Spills: In the event of a small spill, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the substance.[1] Carefully collect the absorbent material and any other contaminated debris into the designated solid hazardous waste container.[1]

  • Large Spills: For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office for assistance.[1]

Final Disposal:

All collected hazardous waste containing this compound must be disposed of through your institution's approved hazardous waste management program.[1] Do not dispose of this compound down the drain or in the regular trash.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Work with This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Gloves, Absorbent) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_generated->liquid_waste Liquid sharps_waste Contaminated Sharps waste_generated->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_safely Store Waste Securely (Sealed, Segregated) collect_solid->store_safely collect_liquid->store_safely collect_sharps->store_safely request_pickup Request Hazardous Waste Pickup from EHS store_safely->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (25R)-26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (25R)-26-Hydroxycholest-4-en-3-one (CAS 56792-59-7).[1][2] Given that detailed hazard data for this specific compound is limited, it is imperative to treat it as a potentially hazardous substance and adhere to best practices for handling similar cholestane (B1235564) derivatives.[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment (PPE) is essential when handling this compound. This guidance is based on recommendations for similar chemical structures.[3][4]

PPE CategoryItemSpecification/Recommendation
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.[3][4]
Chemical GogglesRecommended when there is a risk of splashing.[3][4]
Hand Protection Disposable GlovesNitrile gloves are recommended.[3][4] It is advised to change gloves frequently.[3] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[4] For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[4]
Body Protection Laboratory CoatA long-sleeved, properly fitted lab coat is required.[3] For handling potentially toxic drugs, a disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) that closes in the back is recommended.[5]
Respiratory Protection Fume Hood/RespiratorNot generally required for small quantities in a well-ventilated area.[3][4] However, a fume hood is strongly advised when handling the powder to prevent inhalation of dust particles.[3] If a fume hood is not available, an N95 respirator or higher may be necessary.[5]

Operational Plan: Step-by-Step Handling Protocol

A strict operational protocol is critical for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure the workspace is clean and organized.[3]

  • All handling of the solid compound or preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

2. Handling the Compound:

  • Wash hands thoroughly before handling.[3]

  • Don the appropriate PPE as outlined in the table above.

  • Handle the solid material carefully to avoid generating dust.[3][4]

  • When weighing the compound, do so within a fume hood or a draft shield.[3]

  • Avoid eating, drinking, or smoking when using this product.

3. In Case of Exposure:

  • If inhaled: Move the individual to fresh air. If irritation or discomfort persists, seek medical attention.[4]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. Seek medical attention if irritation occurs.[4]

  • In case of eye contact: Immediately rinse eyes with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]

  • If swallowed: Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Center or a doctor for advice.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Unused Compound: Dispose of the unused solid compound as chemical waste through your institution's hazardous waste program.[3] Do not discard in regular trash or down the drain.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, should be placed in a sealed bag or container and disposed of as chemical waste.[3]

  • Solutions: Dispose of solutions containing the compound as hazardous chemical waste, following institutional guidelines. Avoid release to the environment.[6]

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_area Clean & Organize Workspace check_safety Verify Eyewash & Safety Shower prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After experiment dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.